1-(Difluoromethyl)cyclobutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(difluoromethyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-4(7)5(8)2-1-3-5;/h4H,1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELLUBNZMNXIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060037-01-4 | |
| Record name | 1-(difluoromethyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Difluoromethyl)cyclobutan-1-amine hydrochloride synthesis mechanism
An In-depth Technical Guide to the Synthesis of 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride
Abstract
The incorporation of the difluoromethyl (CHF₂) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a unique bioisosteric replacement for hydroxyl and thiol functionalities while enhancing metabolic stability and lipophilicity.[1][2] When combined with the conformationally rigid cyclobutane motif, the resulting 1-(difluoromethyl)cyclobutan-1-amine structure emerges as a valuable building block for drug discovery. This guide provides an in-depth examination of a robust and field-proven synthetic pathway to this compound. We will dissect the core reaction mechanism, explain the causality behind procedural choices, and provide a detailed experimental protocol suitable for implementation in a research and development setting.
Introduction: Strategic Importance of the Target Moiety
The difluoromethyl group is considered a privileged functional group in pharmaceutical design. Its hydrogen atom can act as a hydrogen bond donor, mimicking interactions of a hydroxyl group, yet it is significantly more lipophilic and resistant to oxidative metabolism.[2] The cyclobutane ring, a saturated four-membered carbocycle, serves as a versatile bioisostere for phenyl rings or gem-dimethyl groups, providing a defined three-dimensional vector for substituents while maintaining favorable physicochemical properties. The convergence of these two motifs in this compound yields a primary amine building block with significant potential for constructing novel chemical entities with tailored pharmacological profiles.
Retrosynthetic Analysis and Strategy Selection
The synthesis of α-difluoromethyl amines can be approached through several established methodologies, including nucleophilic difluoromethylation of imines, the Strecker synthesis, or the Ritter reaction.[1][3][4] However, for the specific target of a quaternary α-carbon on a cyclobutane ring, a highly reliable and scalable approach involves the chemical rearrangement of a carboxylic acid derivative. Our chosen strategy hinges on the Curtius Rearrangement , a classic and powerful transformation for converting carboxylic acids into primary amines.[5][6][7]
This retrosynthetic approach is outlined below:
Caption: Retrosynthetic pathway for the target molecule.
This pathway is advantageous because it begins with a stable carboxylic acid precursor and proceeds through well-understood intermediates. The use of a modified Curtius protocol with diphenyl phosphoroyl azide (DPPA) enhances safety and operational simplicity compared to traditional methods involving potentially explosive acyl azides generated from sodium azide.[5]
Core Mechanism: The Modified Curtius Rearrangement
The cornerstone of this synthesis is the conversion of 1-(difluoromethyl)cyclobutane-1-carboxylic acid into the corresponding amine. This occurs via a modified Curtius rearrangement, which transforms the carboxylic acid into an isocyanate intermediate that is subsequently trapped to form a stable carbamate.
The mechanism proceeds as follows:
-
Acyl Azide Formation: The carboxylic acid is reacted with diphenyl phosphoroyl azide (DPPA) in the presence of a base, typically triethylamine (TEA). The TEA deprotonates the carboxylic acid, and the resulting carboxylate attacks the phosphorus atom of DPPA, leading to a transient phosphorylated intermediate. The azide ion then displaces the diphenyl phosphate group to furnish the key acyl azide intermediate.
-
Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes rearrangement. The bond between the carbonyl carbon and the adjacent cyclobutane carbon migrates to the terminal nitrogen atom, concurrently with the expulsion of dinitrogen gas (N₂). This concerted process yields a highly reactive isocyanate intermediate. The loss of N₂ is the thermodynamic driving force for this step.
-
Nucleophilic Trapping: The isocyanate is not isolated but is trapped in situ by a nucleophile. In this protocol, tert-butanol is used. The oxygen of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate. Subsequent proton transfer yields the stable tert-butyl carbamate (Boc-protected amine). The choice of tert-butanol is strategic, as the resulting Boc protecting group is exceptionally stable under various conditions but can be cleaved cleanly under strong acid.
-
Deprotection and Salt Formation: The final step involves the removal of the Boc group. Treatment with a strong acid, such as hydrochloric acid, protonates the carbamate, leading to its collapse into the free amine, carbon dioxide, and tert-butyl cation (which forms isobutylene). The amine is protonated by the excess acid to yield the final, stable this compound salt.[5]
Caption: Key stages of the synthesis workflow.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds and is designed for high fidelity and reproducibility.[5][6][7]
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. DPPA is toxic and should be handled with care.
Part A: Synthesis of tert-butyl (1-(difluoromethyl)cyclobutyl)carbamate
| Reagent | Molar Eq. | Purpose |
| 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid | 1.0 | Starting Material |
| Diphenyl Phosphoroyl Azide (DPPA) | 1.1 | Azide Source |
| Triethylamine (TEA) | 1.2 | Base |
| tert-Butanol | >5.0 | Isocyanate Trapping Agent / Solvent |
| Toluene | - | Reaction Solvent |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to create a suspension (approx. 0.2 M concentration).
-
Add triethylamine (1.2 eq) and stir the mixture for 10 minutes at room temperature.
-
Carefully add diphenyl phosphoroyl azide (DPPA, 1.1 eq) dropwise to the mixture.
-
Add tert-butanol (a significant excess, can be used as a co-solvent).
-
Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (disappearance of starting material) or by carefully observing the cessation of N₂ evolution.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1 M NaOH (aq), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure Boc-protected amine as a solid or oil.
Part B: Synthesis of this compound
| Reagent | Molar Eq. | Purpose |
| tert-butyl (1-(difluoromethyl)cyclobutyl)carbamate | 1.0 | Protected Amine |
| Hydrochloric Acid (4 M in Dioxane) | >3.0 | Deprotecting Agent / Salt Formation |
| Diethyl Ether | - | Solvent / Precipitation Aid |
Procedure:
-
Dissolve the purified tert-butyl (1-(difluoromethyl)cyclobutyl)carbamate (1.0 eq) in a minimal amount of diethyl ether or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of 4 M HCl in dioxane (3-5 eq) dropwise with vigorous stirring. Gas evolution (isobutylene and CO₂) will be observed.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
A white precipitate of the hydrochloride salt will form. If precipitation is slow, additional diethyl ether can be added to reduce the solubility of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under high vacuum to afford this compound as a stable, white crystalline solid.
Expected Outcomes & Characterization
| Parameter | Part A: Carbamate | Part B: Hydrochloride Salt |
| Typical Yield | 70-85% | >95% |
| Physical Form | White solid or colorless oil | White crystalline solid |
| Key Characterization | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Melting Point |
The successful synthesis should be confirmed by spectroscopic analysis. For the final product, ¹⁹F NMR will show a characteristic triplet for the CHF₂ group. ¹H NMR will confirm the absence of the tert-butyl signal from the Boc group and the presence of the cyclobutane and amine protons.
Conclusion
The synthetic route detailed in this guide, centered on a modified Curtius rearrangement, represents a reliable and scalable method for producing high-purity this compound. The causality-driven approach to reagent selection—employing DPPA for safety and a Boc-carbamate intermediate for stability and straightforward deprotection—ensures a robust process. This technical guide provides researchers and drug development professionals with the foundational knowledge and a practical, field-tested protocol to access this valuable fluorinated building block for advanced pharmaceutical research.
References
-
Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry. Available at: [Link]
-
Facile Synthesis of Chiral [alpha]-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines. Angewandte Chemie International Edition. Available at: [Link]
-
Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids. PubMed. Available at: [Link]
-
Modular Synthesis of Cyclic β-Difluoroamines. ChemRxiv. Available at: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]
-
Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. Available at: [Link]
-
Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules. Available at: [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Available at: [Link]
-
Facile preparation of difluoromethyl- and monofluoromethyl-containing amides via Ritter reaction. Tetrahedron Letters. Available at: [Link]
-
Catalytic asymmetric Strecker reaction of tri‐ and difluoromethyl ketimines. ResearchGate. Available at: [Link]
-
Ritter reaction. Wikipedia. Available at: [Link]
-
The Ritter Reaction. Organic Reactions. Available at: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
Ritter Reaction. Organic Chemistry Portal. Available at: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
An In-Depth Technical Guide to 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride: Properties, Reactivity, and Applications
Introduction: The Strategic Value of Fluorinated Cyclobutanes in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds is a proven method for optimizing drug candidates. Fluorine, with its unique electronic properties, can modulate a compound's metabolic stability, lipophilicity, and binding affinity. Concurrently, the cyclobutane motif, as a small, sp³-rich, three-dimensional structural element, offers a compelling alternative to more traditional, planar ring systems, often improving physicochemical properties and providing novel intellectual property.[1]
This guide focuses on 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride , a building block that synergistically combines these two valuable features. The presence of the difluoromethyl (CHF₂) group at a quaternary center on a cyclobutane ring creates a unique structural and electronic environment. The CHF₂ group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities, enhancing membrane permeability and metabolic stability while potentially improving binding interactions. This document provides a comprehensive overview of its chemical properties, reactivity, synthesis, and handling for researchers, scientists, and drug development professionals seeking to leverage this promising building block.
Physicochemical and Structural Properties
The hydrochloride salt of 1-(Difluoromethyl)cyclobutan-1-amine is typically a stable, solid material, which enhances its solubility in polar solvents and simplifies handling compared to the freebase.[2] The key physicochemical properties are shaped by the strong inductive effect of the two fluorine atoms.
Acid-Base Properties and the Influence of the Difluoromethyl Group
A critical parameter for any amine in a biological context is its basicity, quantified by the pKa of its conjugate acid (pKa(H)). The difluoromethyl group exerts a powerful electron-withdrawing effect, which significantly reduces the electron density on the adjacent nitrogen atom. This diminished electron density leads to a decrease in the basicity of the amine.
Experimental determination via acid-base titration has established the pKa(H) value for this compound.[1] This property is crucial for predicting the ionization state of the molecule at physiological pH and for designing purification and formulation strategies.
| Property | Value | Causality and Field Insights |
| Molecular Formula | C₅H₁₀ClF₂N | - |
| Molecular Weight | 157.59 g/mol | - |
| CAS Number | 2060037-01-4 | For the hydrochloride salt. |
| pKa(H) | 6.62 | The pKa(H) is markedly lower than that of a typical primary amine (around 10-11). This ~3-4 unit pKa depression is a direct consequence of the inductive electron-withdrawing effect of the two fluorine atoms. This reduced basicity can be advantageous in drug design, as it may decrease off-target interactions with biological polyanions and can alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] |
| Appearance | Solid | As a hydrochloride salt, the compound is typically a crystalline or amorphous solid, which aids in handling, weighing, and storage stability. |
| Solubility | Soluble in polar solvents | The salt form enhances solubility in aqueous media and polar organic solvents like methanol and DMSO, which is beneficial for reaction setup and biological screening. |
| Stability | Stable under normal conditions | Amine hydrochlorides are generally stable solids. Storage in a cool, dry place under an inert atmosphere is recommended to prevent degradation from moisture and atmospheric oxygen.[3][4] |
Spectroscopic Signature
While a full, detailed experimental spectrum is best obtained from a certificate of analysis, the key expected features are:
-
¹H NMR: The proton of the CHF₂ group will appear as a characteristic triplet due to coupling with the two fluorine atoms. The cyclobutane protons will present as complex multiplets.
-
¹³C NMR: The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: A single resonance is expected, which will be split by the geminal proton into a doublet.
Synthesis and Manufacturing
An efficient, multigram-scale synthesis of this compound has been developed, making this building block accessible for research and development.[1][5] The synthesis demonstrates key chemical transformations and highlights the stability of the difluoromethyl group to various reaction conditions.
Synthetic Pathway Overview
The synthesis begins with a known starting material and proceeds through several key transformations, including oxidation, difluoromethylation, hydrolysis, and a modified Curtius rearrangement.[1]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Modified Curtius Rearrangement and Deprotection
The conversion of the carboxylic acid to the amine hydrochloride is a critical sequence. The use of a modified Curtius rearrangement is a reliable method for this transformation.[1]
Step 1: Formation of the N-Boc Protected Amine via Curtius Rearrangement
-
To a solution of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous toluene (approx. 0.5 M), add triethylamine (1.1 eq).
-
Stir the solution at room temperature and add diphenyl phosphoroyl azide (DPPA) (1.1 eq) dropwise.
-
Expert Insight: DPPA is a stable, non-explosive alternative to other azide sources for the Curtius rearrangement. The reaction proceeds via an acyl azide intermediate which rearranges to an isocyanate.
-
-
After the addition is complete, heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS, typically 2-4 hours).
-
Cool the reaction mixture and add tert-butanol (1.5-2.0 eq). Continue stirring at elevated temperature for another 1-2 hours.
-
Causality: The tert-butanol traps the in-situ generated isocyanate to form a stable N-tert-butoxycarbonyl (Boc) protected amine. This intermediate is much easier to handle and purify than the free amine.
-
-
After cooling, the reaction mixture is typically worked up by washing with aqueous solutions to remove salts and impurities. The organic layer is dried and concentrated to yield the crude Boc-protected amine, which can be purified by chromatography if necessary.
Step 2: Acid-Promoted Deprotection to form the Hydrochloride Salt
-
Dissolve the crude or purified Boc-protected amine in a suitable solvent such as dioxane, diethyl ether, or methanol.
-
Add a solution of hydrochloric acid (typically 2-4 M in the chosen solvent, >3 eq) to the mixture.
-
Stir the reaction at room temperature. The deprotection is usually rapid, and the hydrochloride salt often precipitates from the solution.
-
Monitor the reaction for the disappearance of the starting material.
-
Collect the precipitated solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities, and dry under vacuum to yield this compound.
-
Self-Validation: The formation of a solid precipitate is a strong indicator of successful salt formation. The product's identity and purity can be confirmed by NMR spectroscopy and melting point analysis.
-
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the primary amine functionality, though its nucleophilicity is tempered by the adjacent CHF₂ group. The hydrochloride salt is the storage-stable form; for most reactions, the free amine must be generated in situ by treatment with a suitable base.
Key Reactions of the Amine Group
Caption: Reactivity profile of 1-(Difluoromethyl)cyclobutan-1-amine.
-
N-Acylation: The amine readily reacts with acylating agents (e.g., acyl chlorides, anhydrides) in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to form stable amides. This is one of the most common and reliable reactions for incorporating this building block into larger molecules.
-
N-Alkylation and Reductive Amination: The amine can undergo nucleophilic substitution with alkyl halides or participate in reductive amination with aldehydes and ketones to form secondary amines. Due to the reduced nucleophilicity and potential steric hindrance, these reactions may require more forcing conditions compared to non-fluorinated analogues.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in many therapeutic agents.
Handling, Storage, and Safety
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar fluorinated amine hydrochlorides provide guidance. These compounds are typically classified as irritants.
-
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from moisture and air.[6]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.
-
Conclusion and Future Outlook
This compound is a valuable and strategically designed building block for medicinal chemistry and drug discovery. The convergence of the metabolically robust and electronically modulating difluoromethyl group with the desirable three-dimensional geometry of the cyclobutane ring provides a powerful tool for lead optimization. Its reduced basicity compared to simple alkyl amines offers a distinct advantage in tuning physicochemical properties. With a scalable synthesis now established, this compound is poised for broader application in the development of next-generation therapeutics, particularly in areas such as kinase inhibitors and other targets where precise control of polarity, stability, and spatial arrangement is paramount.[7]
References
-
Asquith, C. R. M.; Tizzard, G. J. Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]
-
Fluorine Notes. α-Fluoroalkylamines, their properties and application as sources of nucleophilic fluoride ion. Fluorine Notes, 2021, 139 (6). [Link]
-
Demchuk, O. P.; Grygorenko, O. O. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 2023, 21(2), 3-9. [Link]
-
Miles Lubricants LLC. MILES ADVANCED FG COMP OIL Safety Data Sheet. 2017. [Link]
-
LookChem. MATERIAL SAFETY DATA SHEET - Dec-1-ene, homopolymer, hydrogenated. [Link]
-
Demchuk, O. P.; Grygorenko, O. O. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Dec-1-ene, homopolymer, hydrogenated. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Dec-1-ene, homopolymer, hydrogenated. [Link]
-
Demchuk, O. P.; Grygorenko, O. O. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- Google Patents.
-
Zhao, H.; Caflisch, A. Current kinase inhibitors cover a tiny fraction of fragment space. PubMed, 2015. [Link]
- Google Patents. 1-PHENYL-DYETHYL-AMINO-1-CARBONYL-2-AMINOMETHYL-CYCLOPROPANE (Z)
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge Open Engage, 2025. [Link]
-
Al-Ostoot, F. H., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 2021, 26(16), 4936. [Link]
-
Brehme, M., et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 2023, 28(13), 5158. [Link]
- Google Patents.
-
Singh, R., et al. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 2023, 14(7), 1205-1227. [Link]
-
Tsujikawa, K., et al. Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 2015, 248, 83-89. [Link]
- Google Patents.
- Google Patents. Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
-
Zhang, Y., et al. Stability of deferoxamine mesylate, floxuridine, fluorouracil, hydromorphone hydrochloride, lorazepam, and midazolam hydrochloride in polypropylene infusion-pump syringes. American Journal of Health-System Pharmacy, 1996, 53(13), 1583-1588. [Link]
-
SpectraBase. Acrylic acid - Optional[1H NMR] - Spectrum. [Link]
- Google Patents.
-
Biological Magnetic Resonance Bank. Myristic Acid (C14H28O2). [Link]
- Google Patents. Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one.
- Google Patents. Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 3. Volume # 6(139), November - December 2021 — "α-Fluoroalkylamines, their properties and application as sources of nucleophilic fluoride ion" [notes.fluorine1.ru]
- 4. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8277807B2 - Pharmaceutical combinations - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The Acid-Base Dichotomy of Difluoromethyl-Substituted Cyclobutanes: A Technical Guide for Drug Discovery
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluoromethyl (CHF2) group, when appended to a cyclobutane scaffold, presents a unique and compelling architectural element. This guide provides an in-depth exploration of the acid-base properties of difluoromethyl-substituted cyclobutanes, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the profound electronic influence of the CHF2 group on the acidity and basicity of cyclobutane-based carboxylic acids and amines, respectively. This analysis is supported by a review of synthetic routes, detailed experimental protocols for pKa determination, and a discussion of the implications for drug design and development.
Introduction: The Emerging Role of Fluorinated Cyclobutanes in Medicinal Chemistry
The confluence of two significant trends in drug discovery—the increasing prevalence of fluorine-containing motifs and the demand for sp3-rich, three-dimensional molecular frameworks—has propelled functionalized cyclobutanes into the spotlight.[1] Cyclobutane derivatives are increasingly popular as they offer a rigid scaffold that can effectively orient substituents in three-dimensional space, potentially leading to enhanced target binding and improved pharmacological profiles.[1][2]
When this sp3-rich core is decorated with a difluoromethyl group, a fascinating interplay of properties emerges. The CHF2 group acts as a bioisosteric replacement for common functionalities like hydroxyl, thiol, and amine groups.[3][4] Its strong electron-withdrawing nature and lipophilic character can significantly alter a molecule's pKa, dipole moment, and lipophilicity (logP), thereby modulating its biological activity.[3] Furthermore, unlike the trifluoromethyl (CF3) group, the CHF2 moiety retains an acidic proton, enabling it to participate in weak hydrogen bonding, which can be crucial for target engagement.[3][5] This guide will specifically dissect the acid-base characteristics of these intriguing building blocks, providing a foundational understanding for their rational application in drug design.
The Inductive Effect: Unpacking the Source of Acidity and Basicity Modulation
The primary driver behind the altered acid-base properties of difluoromethyl-substituted cyclobutanes is the powerful inductive effect of the fluorine atoms.[1][6] The high electronegativity of fluorine leads to a significant withdrawal of electron density from the surrounding atoms, a phenomenon that propagates through the carbon skeleton of the cyclobutane ring.
This electron-withdrawing effect has a dichotomous impact depending on the functional group present:
-
For Carboxylic Acids: The CHF2 group stabilizes the carboxylate anion formed upon deprotonation. By pulling electron density away from the negatively charged oxygen atoms, the inductive effect disperses the charge, making the conjugate base more stable. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa value.
-
For Amines: In the case of amines, the inductive effect of the CHF2 group destabilizes the protonated form (the conjugate acid). The electron-withdrawing nature of the CHF2 group reduces the electron density on the nitrogen atom, making it less available to share with a proton. This destabilization of the conjugate acid results in a weaker base, which is reflected in a lower pKa(H) value (the pKa of the conjugate acid).
The magnitude of this effect is directly related to the number of fluorine atoms. As we will see in the quantitative data, there is a clear and predictable trend in pKa values as we move from a non-substituted cyclobutane to a monofluoromethyl-, difluoromethyl-, and finally, a trifluoromethyl-substituted analog.[1]
Caption: Inductive effect of the CHF2 group on carboxylic acids and amines.
Quantitative Analysis of Acid-Base Properties
Recent studies have provided valuable experimental data on the pKa values of α-(fluoromethyl)- and α-(difluoromethyl)-substituted cyclobutane carboxylic acids and amines.[1][7][8][9] These findings quantitatively demonstrate the impact of the fluoroalkyl substituent.
| Compound | Substituent (R) | pKa (Carboxylic Acid) | ΔpKa (vs. R=H) | pKa(H) (Amine) | ΔpKa(H) (vs. R=H) |
| 1-(R)cyclobutanecarboxylic acid | H | 4.50 | - | - | - |
| CH2F | 3.66 | -0.84 | - | - | |
| CHF2 | 3.08 | -1.42 | - | - | |
| CF3 | 2.90 | -1.60 | - | - | |
| 1-(R)cyclobutanamine | H | - | - | 9.86 | - |
| CH2F | - | - | 8.10 | -1.76 | |
| CHF2 | - | - | 6.62 | -3.24 | |
| CF3 | - | - | 5.00 | -4.86 |
Data sourced from Demchuk et al. (2023).[1]
As the data clearly illustrates, the introduction of a difluoromethyl group at the α-position of cyclobutanecarboxylic acid lowers the pKa by approximately 1.42 units compared to the non-substituted analog.[1] For the corresponding amine, the effect is even more pronounced, with a decrease in the pKa(H) of 3.24 units.[1] This demonstrates the potent and predictable nature of the inductive effect of the CHF2 group within this molecular scaffold.
Methodologies for pKa Determination
Accurate pKa determination is crucial for understanding and predicting the behavior of drug candidates. Both experimental and computational methods are valuable tools in this endeavor.
Experimental Approaches
A. Acid-Base Titration
A standard and reliable method for pKa determination is acid-base titration.[1][7] This technique involves the gradual addition of a titrant (a strong base for an acidic analyte, or a strong acid for a basic analyte) to a solution of the compound of interest, while monitoring the pH.
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Prepare a solution of the difluoromethyl-substituted cyclobutane derivative of a known concentration (e.g., 0.01 M) in a suitable solvent (typically water or a co-solvent system if solubility is an issue).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of NaOH (for carboxylic acids) or HCl (for amines) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pre-equivalence point part of the titration curve, often at the half-equivalence point where pH = pKa.[1][7][8][9]
B. 19F NMR Spectroscopy
For fluorinated compounds, 19F NMR spectroscopy offers a powerful and sensitive method for pKa determination.[10][11][12][13] The chemical shift of the fluorine atoms is highly sensitive to the electronic environment, which changes upon protonation or deprotonation.
Protocol: pKa Determination by 19F NMR
-
Sample Preparation: Prepare a series of solutions of the fluorinated compound at a constant concentration across a range of pH values, using appropriate buffers.
-
NMR Acquisition: Acquire 19F NMR spectra for each sample.
-
Data Analysis: Plot the 19F chemical shift (δ) as a function of pH. The resulting data is fitted to the Henderson-Hasselbalch equation to extract the pKa value.
-
Advantages: This method is highly accurate, requires only small amounts of sample, and is less affected by impurities compared to some other techniques.[12]
Caption: Workflow for experimental and computational pKa determination.
Computational Approaches
Computational methods are invaluable for predicting pKa values, especially in the early stages of drug discovery before compounds are synthesized.[14][15]
-
Quantitative Structure-Property Relationship (QSPR) Models: These data-driven methods use machine learning algorithms trained on datasets of experimentally determined pKa values to predict the pKa of new compounds based on their molecular structure.[16][17]
-
Quantum Mechanics (QM)-Based Methods: These approaches calculate the pKa from first principles by determining the free energy change of the deprotonation reaction in a solvent.[17][18] While computationally more intensive, they can offer high accuracy without reliance on large experimental datasets.
Synthesis of Difluoromethyl-Substituted Cyclobutanes
The availability of these building blocks is crucial for their application in drug discovery. Synthetic routes to 1-(difluoromethyl)cyclobutanamines and 1-(difluoromethyl)cyclobutanecarboxylic acids have been developed, often starting from readily available cyclobutane precursors.[1][2][19][20]
A common strategy involves the synthesis from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[1][7][8][9] For the difluoromethyl derivatives, this can involve oxidation of the alcohol to an aldehyde, followed by deoxofluorination. The resulting ester can then be hydrolyzed to the carboxylic acid or converted to the amine via a modified Curtius rearrangement.[1][7][8][9]
Implications for Drug Development
The ability to fine-tune the pKa of a drug candidate is of paramount importance. The pKa influences several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Solubility: The ionization state of a molecule, dictated by its pKa and the pH of the surrounding medium, is a major determinant of its aqueous solubility.
-
Membrane Permeability: Generally, neutral species are more lipid-soluble and can more readily cross biological membranes. Modulating the pKa can therefore influence the balance between the charged and neutral forms of a drug at physiological pH, impacting its absorption and distribution.[21]
-
Target Binding: The charge state of a drug molecule can be critical for its interaction with the target protein. A change in pKa can alter or introduce new electrostatic interactions or hydrogen bonds, thereby affecting binding affinity and selectivity.
The difluoromethyl group, by providing a predictable and significant shift in pKa, offers a valuable tool for medicinal chemists to optimize these properties.[3][4] Its ability to also act as a hydrogen bond donor and enhance metabolic stability further cements its status as a highly desirable motif in contemporary drug design.[3][22]
Conclusion
Difluoromethyl-substituted cyclobutanes represent a class of building blocks with significant potential in drug discovery. Their acid-base properties are dominated by the strong inductive effect of the difluoromethyl group, leading to a predictable and substantial decrease in the pKa of neighboring carboxylic acids and amines. This modulation of pKa, coupled with the other beneficial properties of the CHF2 group and the cyclobutane scaffold, provides a powerful strategy for the design of next-generation therapeutics with optimized physicochemical and pharmacokinetic profiles. A thorough understanding of the principles and methodologies outlined in this guide is essential for the effective application of these valuable molecular architectures.
References
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link][1][8][9]
-
Stasishyna, O. V., et al. (2022). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology Letters. [Link][10][11]
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link][7]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link][5]
-
Stasishyna, O. V., et al. (2022). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. NIH. [Link][10]
-
Mykhailiuk, P. K. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][21]
-
Li, Z., et al. (2024). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science. [Link][2]
-
Wang, X., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link][4]
-
Li, Z., et al. (2024). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. RSC Publishing. [Link][19]
-
Leito, I. (2019). New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR. University of Tartu. [Link][12]
-
Parman, E., et al. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. ResearchGate. [Link][13]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link][22]
-
Mykhailiuk, P. K. (2021). Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. [Link][20]
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Semantic Scholar. [Link][8]
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link][9]
-
Fair, R. S., et al. (2021). Determining the Surface pKa of Perfluorooctanoic Acid. PubMed Central. [Link]
-
Grygorenko, O. O., et al. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Polishchuk, P., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link][16]
-
Solubility of Things. (n.d.). Inductive Effect on Acidity. Solubility of Things. [Link][6]
-
ResearchGate. (n.d.). Measured pKa values (23 °C) for building blocks 6–11, as well as the parent cyclobutane derivatives (R=H). ResearchGate. [Link]
-
Geri, J. B., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Geri Lab. [Link]
-
Geri, J. B., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Europe PMC. [Link]
-
ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. (B)... ResearchGate. [Link]
-
Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. [Link][14]
-
Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
Chen, Y., & Hawa, T. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. ACS Publications. [Link][17]
-
Yoshida, N., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link][18]
-
Shields, G. C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. [Link][15]
-
ResearchGate. (n.d.). LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. ResearchGate. [Link]
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 13. researchgate.net [researchgate.net]
- 14. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 18. mdpi.com [mdpi.com]
- 19. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
An In-Depth Technical Guide to the Structural Analogs of 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride
Foreword: The Strategic Value of Fluorinated Cycloalkanes in Modern Drug Discovery
The strategic incorporation of small, strained carbocyclic rings and fluorine-containing motifs has become a cornerstone of modern medicinal chemistry. These structural elements can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride serves as a quintessential example of a building block that combines the conformational rigidity of a cyclobutane ring with the unique electronic properties of a difluoromethyl group. This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of its structural analogs, offering researchers and drug development professionals a comprehensive resource for leveraging these valuable scaffolds in their discovery programs.
The Parent Compound: this compound
The parent compound, this compound, is a key building block for introducing a difluoromethyl-substituted aminocyclobutane moiety. The difluoromethyl group is of particular interest as it can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine groups, while offering improved metabolic stability.[1][2] The cyclobutane ring provides a three-dimensional scaffold that can enhance binding to target proteins by locking the molecule into a bioactive conformation.[3]
Synthesis of the Parent Compound
A robust and scalable synthesis of this compound has been developed, commencing from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[4][5][6]
Experimental Protocol: Synthesis of this compound [4][5][6]
-
Oxidation: The starting material, ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, is oxidized to the corresponding aldehyde using a Swern oxidation or other suitable methods.
-
Difluoromethylation: The aldehyde is then converted to the difluoromethyl group. This can be achieved through various fluorinating agents.
-
Hydrolysis: The ester is hydrolyzed to the carboxylic acid under basic conditions.
-
Curtius Rearrangement: The carboxylic acid is converted to the corresponding amine via a modified Curtius rearrangement, typically using diphenylphosphoryl azide (DPPA) to form an isocyanate intermediate, which is then trapped with a suitable alcohol (e.g., tert-butanol) to form a carbamate.
-
Deprotection: The carbamate protecting group is removed under acidic conditions to yield the desired 1-(difluoromethyl)cyclobutan-1-amine, which is then isolated as its hydrochloride salt.
Structural Analogs: A Systematic Exploration
The systematic modification of the parent structure allows for the fine-tuning of its properties. This section explores key classes of structural analogs.
Analogs with Modified Fluoroalkyl Groups
The degree of fluorination of the methyl group at the 1-position significantly impacts the electronic properties and basicity of the amine.
-
1-(Monofluoromethyl)cyclobutan-1-amine Hydrochloride: This analog is expected to have a basicity intermediate between the non-fluorinated and difluoromethylated compounds. Its synthesis follows a similar route to the parent compound, utilizing a monofluorination strategy.[5][6]
-
1-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride: The strongly electron-withdrawing trifluoromethyl group renders the amine significantly less basic. This can be advantageous in avoiding off-target interactions with aminergic receptors. The synthesis of this analog has been reported, often involving the trifluoromethylation of a suitable precursor.[7][8]
Table 1: Comparison of Physicochemical Properties of Fluoroalkyl Analogs
| Compound | pKa of Conjugate Acid |
| 1-(Fluoromethyl)cyclobutan-1-amine | ~9.0 |
| 1-(Difluoromethyl)cyclobutan-1-amine | ~7.3 |
| 1-(Trifluoromethyl)cyclobutan-1-amine | ~5.6 |
Note: pKa values are estimates based on the inductive effects of the fluoroalkyl groups and may vary depending on the experimental conditions.
Analogs with Modified Cycloalkane Rings
Altering the size of the cycloalkane ring modifies the conformational constraints and lipophilicity of the molecule.
-
1-(Difluoromethyl)cyclopentan-1-amine and 1-(Difluoromethyl)cyclohexan-1-amine: These larger ring analogs offer greater conformational flexibility. Their synthesis can be adapted from established methods for the preparation of aminocyclopentane and aminocyclohexane carboxylic acids.[9][10] A general approach involves the difluoromethylation of the corresponding cycloalkanone followed by reductive amination.
Positional Isomers
Moving the difluoromethyl group to other positions on the cyclobutane ring can lead to different spatial arrangements of the functional groups, which can be critical for target binding.
-
cis- and trans-3-(Difluoromethyl)cyclobutan-1-amine Hydrochloride: These isomers present the amine and difluoromethyl groups in different spatial orientations. Their synthesis has been reported, allowing for the exploration of the impact of stereochemistry on biological activity.[11][12]
N-Substituted Analogs
Alkylation of the primary amine allows for the introduction of various substituents to probe for additional binding interactions or to modify the pharmacokinetic properties of the molecule.
Experimental Protocol: N-Alkylation of 1-(Difluoromethyl)cyclobutan-1-amine
-
Reductive Amination: 1-(Difluoromethyl)cyclobutan-1-amine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the corresponding N-alkylated amine.
-
Purification: The product is purified by column chromatography or crystallization.
Synthetic and Analytical Workflows
General Synthetic Workflow for Fluoroalkyl Aminocycloalkanes
Caption: General synthetic route to 1-(difluoromethyl)aminocycloalkanes.
Analytical Characterization Workflow
Sources
- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. inotiv.com [inotiv.com]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. Trifluoromethyl-Substituted Analogues of 1-Aminocyclobutane-1-carboxylic Acid - Enamine [enamine.net]
- 8. 1260768-75-9|1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 9. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. chiralen.com [chiralen.com]
- 12. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 123456-78-9 properties and synthesis
An In-Depth Technical Guide to Osimertinib (CAS No: 1421373-65-0): Properties, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib, marketed under the brand name Tagrisso, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first- and second-generation EGFR TKIs.[3][4] Osimertinib is specifically designed to target both the common sensitizing EGFR mutations (Exon 19 deletions and L858R) and the T790M resistance mutation.[3][5] A key characteristic of Osimertinib is its high selectivity for mutant forms of EGFR over the wild-type (WT) form, which contributes to a more favorable safety profile.[1] This guide provides a comprehensive overview of Osimertinib's properties, synthesis, and mechanism of action.
Chemical and Physical Properties
Osimertinib is a mono-anilino-pyrimidine compound.[3] It is a member of the class of aminopyrimidines in which one of the amino hydrogens is replaced by a 2-methoxy-4-amino-5-acrylamidophenyl group.[6] The compound is typically used as its mesylate salt in pharmaceutical formulations.[7]
| Property | Value | Source(s) |
| CAS Number | 1421373-65-0 | [7] |
| Molecular Formula | C28H33N7O2 | [2][7] |
| Molar Mass | 499.619 g·mol−1 | [7] |
| IUPAC Name | N-(2-{amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [7] |
| Appearance | Pale yellow to beige powder | [8] |
| Melting Point | >188°C (decomposition) | [8] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [8] |
| Storage | Keep in a dark place, inert atmosphere, at 2-8°C | [9] |
Mechanism of Action
The primary molecular target of Osimertinib is the epidermal growth factor receptor (EGFR), a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][10] In NSCLC, specific mutations in the EGFR gene lead to its constitutive activation, driving oncogenic signaling.[10]
Osimertinib exerts its therapeutic effect through a precise mechanism:
-
Irreversible Covalent Binding: A key structural feature of Osimertinib is its reactive acrylamide group.[1] This group forms a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[3][11] This irreversible binding permanently inactivates the kinase activity of the mutant receptor.[11]
-
Inhibition of Phosphorylation: By occupying the ATP-binding pocket, Osimertinib prevents the binding of ATP, thereby inhibiting the auto-phosphorylation of the EGFR receptor.[1] This is a critical step that halts the activation of the receptor.
-
Blockade of Downstream Signaling: The inhibition of EGFR phosphorylation prevents the recruitment and activation of downstream signaling proteins. Osimertinib effectively dampens two major pro-survival and pro-proliferative signaling cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[10][11]
Caption: Simplified workflow for the synthesis of Osimertinib Mesylate.
Detailed Protocol (Illustrative)
The following is a generalized protocol based on reported synthetic strategies. [12] Step 1: Synthesis of 3-pyrazinyl indole (OSIM-003)
-
Reaction: Friedel–Crafts arylation of N-methylindole (OSIM-001) with dichloropyrimidine (OSIM-002). [4]* Causality: This step establishes the core indole-pyrimidine linkage.
Step 2: Synthesis of Aminopyrazine (OSIM-005)
-
Reaction: SNAr reaction of OSIM-003 with a suitable nitroaniline derivative (OSIM-004). [4]* Causality: This reaction introduces the aniline moiety which will be further functionalized.
Step 3: Nitro Group Reduction
-
Reaction: The nitro group on the aminopyrazine intermediate is reduced to an amine, yielding a triaminated arene compound (OSIM-008). [4]This is often achieved using reagents like iron in an acidic medium. [4]* Causality: The resulting amino group is necessary for the subsequent acylation step.
Step 4: Acylation and Elimination
-
Reaction: The triaminated arene is acylated with 3-chloropropanoyl chloride (OSIM-009), followed by an elimination reaction to form the acrylamide group of Osimertinib. [4]* Causality: The acrylamide group is the "warhead" that forms the irreversible covalent bond with the C797 residue of EGFR.
Step 5: Salt Formation
-
Reaction: Treatment of the free base of Osimertinib with methanesulfonic acid to yield Osimertinib mesylate. [4]* Causality: The mesylate salt form often has improved solubility and stability for pharmaceutical formulation.
Pharmacokinetics and Metabolism
Osimertinib exhibits linear pharmacokinetics. [7]The median time to reach maximum plasma concentration (Cmax) is 6 hours. [7]The estimated mean half-life is 48 hours, and the oral clearance is 14.3 L/h. [7]Osimertinib is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. [7]Elimination occurs predominantly through feces (68%) and to a lesser extent through urine (14%). [7][13]
Analytical Methodologies
Accurate quantification of Osimertinib in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring.
UPLC-MS/MS Method for Quantification in Plasma
-
Principle: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the determination of Osimertinib in plasma. [14][15]* Sample Preparation: Protein precipitation is a common method for sample pretreatment. [15]* Chromatography: A C18 column with gradient elution using a mobile phase of water (containing 0.1% formic acid) and acetonitrile is typically employed. [14]* Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode is used for detection. [14]* Linear Range: The linear range for Osimertinib in plasma is typically in the low ng/mL to several hundred ng/mL range (e.g., 1-300 ng/mL or 5-500 ng/mL). [14][15]
Clinical Significance and Regulatory Status
Osimertinib was first approved by the US Food and Drug Administration (FDA) in November 2015. [7]It is indicated for the treatment of patients with metastatic EGFR T790M mutation-positive NSCLC whose disease has progressed on or after EGFR TKI therapy. [16]More recently, its indications have expanded to include first-line treatment for patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations. [17]The presence of the specific EGFR mutations must be confirmed by an FDA-approved test prior to initiating treatment. [16]
Conclusion
Osimertinib is a potent and selective third-generation EGFR TKI that has transformed the treatment landscape for patients with EGFR-mutated NSCLC. Its mechanism of action, centered on the irreversible covalent inhibition of the EGFR kinase, effectively blocks downstream pro-survival signaling in cancer cells. The synthesis of Osimertinib is a complex but well-established process. The continued study of its properties and applications will be vital for optimizing its use and developing next-generation inhibitors.
References
- Patsnap Synapse. (2025-03-07). What is the mechanism of action of Osimertinib mesylate?
-
Dick, S. et al. (2022). Population pharmacokinetic and pharmacodynamic analysis of osimertinib. Journal of Clinical Oncology. Retrieved from [Link]
-
Wikipedia. (n.d.). Osimertinib. Retrieved from [Link]
- Patsnap Synapse. (2024-07-17). What is the mechanism of Osimertinib mesylate?
-
AstraZeneca. (n.d.). Mechanism of Action – TAGRISSO® (osimertinib). Retrieved from [Link]
-
Vishwanathan, K. et al. (2018). Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer. CPT: Pharmacometrics & Systems Pharmacology. Retrieved from [Link]
-
Voulgari, P. et al. (2020). Optimized synthetic protocol for the preparation of osimertinib. ChemistrySelect. Retrieved from [Link]
-
Ramalingam, S. S. et al. (2018). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Future Oncology. Retrieved from [Link]
-
Vishwanathan, K. et al. (2018). Population Pharmacokinetics and Exposure-Response of Osimertinib in Patients With Non-Small Cell Lung Cancer. CPT: Pharmacometrics & Systems Pharmacology. Retrieved from [Link]
-
MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]
-
Zhou, F. et al. (2021). Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
-
The ASCO Post. (2024-02-19). FDA Approves Osimertinib With Chemotherapy for EGFR-Mutated NSCLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017-07-28). Osimertinib (TAGRISSO). Retrieved from [Link]
-
CancerNetwork. (2024-09-25). FDA Approves Osimertinib in Advanced EGFR+ NSCLC. Retrieved from [Link]
-
Li, Y. et al. (2023). Determination of osimertinib concentration in rat plasma and lung/brain tissues. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
CancerNetwork. (2024-09-26). FDA Approves Osimertinib for Advanced EGFR-Mutated NSCLC After Chemoradiation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024-09-25). FDA approves osimertinib for locally advanced, unresectable (stage III) non-small cell lung cancer following chemoradiation therapy. Retrieved from [Link]
-
Tianming Pharmaceutical. (n.d.). Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process. Retrieved from [Link]
-
Okubo, S. et al. (2021). Notch pathway regulates osimertinib drug-tolerant persistence in EGFR-mutated non-small-cell lung cancer. Cancer Science. Retrieved from [Link]
-
MDPI. (2022-07-13). Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS. Retrieved from [Link]
-
Al-Mougran, A. et al. (2024). A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. Therapeutic Drug Monitoring. Retrieved from [Link]
-
Kos, M. et al. (2023). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. Cancers. Retrieved from [Link]
-
Li, H. et al. (2018). An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats. Molecules. Retrieved from [Link]
-
Akter, S. et al. (2024). Development and Validation of RP-HPLC Method for Routine Analysis of Osimertinib. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Osimertinib. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways abnormally activated after osimertinib resistance. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. AZD-9291 | 1421373-65-0 [chemicalbook.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 5. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 6. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Osimertinib - Wikipedia [en.wikipedia.org]
- 8. Novasol - China CAS 1421373-65-0 Manufacturers, Suppliers, Factory, Company, Wholesale [novasolbio.com]
- 9. Osimertinib | 1421373-65-0 [sigmaaldrich.com]
- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 11. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. fda.gov [fda.gov]
- 17. FDA Approves Osimertinib With Chemotherapy for EGFR-Mutated NSCLC - The ASCO Post [ascopost.com]
A Technical Guide to the Synthesis and Characterization of Difluoromethylcyclobutanamine Hydrochloride: A Novel Building Block for Medicinal Chemistry
Abstract
This technical guide outlines a strategic approach to the synthesis and initial characterization of difluoromethylcyclobutanamine hydrochloride, a novel fluorinated aliphatic amine with significant potential as a building block in drug discovery. While direct literature on this specific molecule is sparse, this document provides a comprehensive, scientifically-grounded pathway based on established and analogous synthetic methodologies for constructing fluorinated cyclobutane cores. We will delve into the rationale behind the proposed synthetic strategies, detailed experimental protocols, and the analytical techniques required for structural elucidation and purity assessment. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated scaffolds in the design of next-generation therapeutics.
Introduction: The Rising Prominence of Fluorinated Cycloalkanes in Drug Design
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs containing at least one fluorine atom.[1][2] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] These effects include enhanced metabolic stability, increased membrane permeability, and modulation of pKa, which can lead to improved bioavailability and target binding affinity.[1][4][5]
The cyclobutane motif, a conformationally constrained four-membered carbocycle, has also gained considerable attention as a versatile scaffold in drug design.[6][7] Its rigid structure can lock in specific pharmacophoric features, leading to enhanced selectivity and potency. The combination of a cyclobutane core with fluorine-containing substituents, such as the difluoromethyl group, presents a compelling strategy for creating novel chemical entities with desirable drug-like properties.[6][8] The difluoromethyl group is particularly interesting as it can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine groups.[9]
This guide will provide a detailed roadmap for the synthesis and characterization of difluoromethylcyclobutanamine hydrochloride, a molecule poised to be a valuable addition to the medicinal chemist's toolbox.
Proposed Synthetic Strategy: A Convergent Approach
Given the absence of a direct reported synthesis for difluoromethylcyclobutanamine hydrochloride, we propose a convergent and flexible synthetic strategy. This approach involves the initial construction of a functionalized cyclobutane precursor, followed by the introduction of the difluoromethyl and amine functionalities, and concluding with the formation of the hydrochloride salt.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed Synthetic Workflow for Difluoromethylcyclobutanamine Hydrochloride.
Synthesis of the Difluoromethylcyclobutane Core
The key challenge lies in the efficient introduction of the difluoromethyl group onto the cyclobutane ring. Two robust methods stand out based on literature precedents for analogous systems.
Method A: Deoxofluorination of a Cyclobutane Carboxaldehyde
This is a highly effective method for converting an aldehyde to a difluoromethyl group.[8]
-
Oxidation: A commercially available cyclobutane methanol derivative is oxidized to the corresponding cyclobutane carboxaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Deoxofluorination: The resulting aldehyde is then treated with a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (Morph-DAST) to yield the difluoromethylcyclobutane.[6][8]
Method B: Nucleophilic Difluoromethylation of a Cyclobutanone
This approach leverages the reactivity of a cyclobutanone precursor.[10]
-
Nucleophilic Addition: A commercially available cyclobutanone is reacted with a difluoromethylating agent such as phenyl(difluoromethyl)sulfone (PhSO₂CHF₂) in the presence of a base.
-
Desulfonylation: The resulting adduct is then subjected to reductive desulfonylation, for instance with magnesium in methanol, to afford the difluoromethylcyclobutane.[10]
Introduction of the Amine Functionality
With the difluoromethylcyclobutane core in hand, the next step is the introduction of the amine group. The choice of method will depend on the available functional groups on the cyclobutane ring from the previous step.
Route 1: From a Carboxylic Acid Derivative (via Hofmann or Schmidt Rearrangement)
If the synthesis started from a cyclobutane dicarboxylic acid monoester, the remaining carboxylic acid can be converted to an amine.
-
Hofmann Rearrangement: The carboxylic acid is first converted to the corresponding carboxamide, which is then treated with a reagent like lead tetraacetate or iodosobenzene diacetate to induce rearrangement to the amine.[11]
-
Schmidt Reaction: The carboxylic acid can be directly converted to the amine by reaction with hydrazoic acid (generated in situ from sodium azide and a strong acid).[11]
Route 2: Reduction of a Nitrile
If the initial cyclobutane precursor contained a nitrile group, this can be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt, which is often preferred for pharmaceutical applications due to improved stability and solubility.
-
The purified difluoromethylcyclobutanamine free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.
-
The resulting precipitate, difluoromethylcyclobutanamine hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.[11]
Detailed Experimental Protocols
The following are representative, detailed protocols based on established methodologies.
Protocol 3.1: Synthesis of Difluoromethylcyclobutane via Deoxofluorination
Caption: Experimental Workflow for Difluoromethylcyclobutane Synthesis.
Step 1: Oxidation of Cyclobutane Methanol
-
To a stirred solution of cyclobutane methanol (1.0 equiv) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure to yield the crude cyclobutane carboxaldehyde, which can often be used in the next step without further purification.
Step 2: Deoxofluorination
-
Dissolve the crude cyclobutane carboxaldehyde (1.0 equiv) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add morpholinosulfur trifluoride (Morph-DAST) (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure difluoromethylcyclobutane.[6][8]
Protocol 3.2: Conversion of a Cyclobutane Carboxylic Acid to an Amine via Schmidt Reaction
-
In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve the difluoromethylcyclobutane carboxylic acid (1.0 equiv) in chloroform.
-
Add concentrated sulfuric acid and heat the mixture to 45-50 °C.
-
Add sodium azide (1.5 equiv) portion-wise over 1.5 hours.
-
After the addition is complete, maintain the temperature at 50 °C for an additional 1.5 hours.
-
Cool the reaction in an ice bath and slowly add crushed ice.
-
Basify the mixture to a pH of 12-13 with a cold solution of sodium hydroxide.
-
Isolate the amine by steam distillation, collecting the distillate in a receiver containing hydrochloric acid.[11]
Initial Characterization: Analytical Techniques and Expected Data
Thorough characterization is essential to confirm the structure and purity of the synthesized difluoromethylcyclobutanamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the proton of the CHF₂ group due to coupling with the two fluorine atoms.[12][13] The protons on the cyclobutane ring will appear as complex multiplets. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.[13]
-
¹⁹F NMR: The fluorine NMR spectrum will show a doublet for the two equivalent fluorine atoms, coupled to the proton of the CHF₂ group.[12] This is a highly diagnostic signal.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| ¹H (CH F₂) | 5.5 - 6.5 | Triplet (t) | J(H,F) ≈ 50-60 |
| ¹³C (C HF₂) | 110 - 120 | Triplet (t) | J(C,F) ≈ 230-250 |
| ¹⁹F (CHF₂ ) | -90 to -130 | Doublet (d) | J(F,H) ≈ 50-60 |
Table 1: Predicted NMR Spectroscopic Data for the Difluoromethyl Group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The mass spectrum will show the molecular ion peak corresponding to the calculated exact mass of difluoromethylcyclobutanamine.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify key functional groups. Expected characteristic peaks include C-H stretching of the cyclobutane ring, N-H stretching of the amine hydrochloride, and strong C-F stretching bands.
Conclusion and Future Outlook
This technical guide provides a robust and scientifically-backed framework for the synthesis and initial characterization of difluoromethylcyclobutanamine hydrochloride. By leveraging established synthetic methodologies for the construction of fluorinated cyclobutanes, researchers can access this novel building block for incorporation into drug discovery programs. The unique combination of a conformationally rigid cyclobutane core and a difluoromethyl group offers exciting opportunities to modulate the properties of bioactive molecules, potentially leading to the development of safer and more effective therapeutics. Further studies will be required to fully explore the pharmacological properties of derivatives of this novel amine and to optimize the synthetic route for large-scale production.
References
- Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC - NIH. (2025, November 8).
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
- Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Wiley Online Library.
- Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. The Journal of Organic Chemistry.
- Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. (2023, June 14). Organic & Biomolecular Chemistry.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PubMed Central.
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- cyclobutylamine. Organic Syntheses.
- studies toward the stereocontrolled synthesis of cyclobutane deriv
- Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. (2025, May 22). PubMed Central.
- Synthesis method of cyclobutylamine compound.
- Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry.
- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
- Synthesis of cyclobutyl amine 8. | Download Scientific Diagram.
- CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethyl
- Cyclobutyl amine derivatives.
- Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. (2025, August 9). Journal of Molecular Pharmaceutics & Organic Process Research.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. (2025, August 7).
- Importance of Fluorine in Benzazole Compounds - PMC - NIH. (2020, October 14).
- What's Going On With Fluorine In 2022? (2022, October 13). Enamine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. What’s Going On With Fluorine In 2022? - Enamine [enamine.net]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
A Theoretical and Computational Roadmap for 1-(Difluoromethyl)cyclobutan-1-amine: Unveiling Structure, Reactivity, and Drug Development Potential
Foreword: The Rationale for a Deep Computational Dive
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into small molecule candidates has become a cornerstone for optimizing metabolic stability, tuning acidity/basicity, and enhancing binding affinity. The cyclobutane scaffold, a "bioisostere" for larger, more flexible groups, offers a rigid framework to orient substituents in a precise three-dimensional arrangement. The convergence of these two motifs in 1-(Difluoromethyl)cyclobutan-1-amine presents a molecule of significant interest for medicinal chemistry. While its synthesis and fundamental acid-base properties have been recently elucidated, a comprehensive understanding of its conformational landscape, electronic architecture, and spectroscopic signatures remains unexplored.[1][2][3][4] This technical guide, therefore, charts a detailed theoretical and computational course to unlock these critical molecular insights. By leveraging the predictive power of quantum chemical calculations, we aim to provide a robust framework for researchers, scientists, and drug development professionals to rationalize its behavior and guide its future applications.
Foundational Knowledge: Synthesis and Acidity
Recent synthetic advancements have enabled the multi-gram scale production of 1-(Difluoromethyl)cyclobutan-1-amine.[1][2][3][4] This accessibility is paramount for extensive experimental and computational evaluation. The synthetic route, commencing from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, involves a sequence of oxidation, fluorination, and a modified Curtius rearrangement to yield the target amine.[1][2]
A key experimental anchor for our computational investigation is the determination of its acid-base properties. The electron-withdrawing nature of the difluoromethyl group is expected to decrease the basicity of the amine compared to its non-fluorinated counterpart. Indeed, studies on analogous α-fluoroalkyl substituted cyclobutane amines and carboxylic acids have demonstrated a predictable trend in pKa values, consistent with the inductive electronic effect of the fluorine atoms.[1][2][3][4] This experimental data will serve as a crucial benchmark for validating our computational models.
The Computational Strategy: A Multi-Pillar Approach
To construct a holistic in-silico model of 1-(Difluoromethyl)cyclobutan-1-amine, we propose a multi-faceted computational strategy. This approach is designed to be a self-validating system, where insights from one computational method inform and corroborate the others.
Caption: A multi-pronged computational workflow for the in-depth analysis of 1-(Difluoromethyl)cyclobutan-1-amine.
Unveiling the Conformational Landscape
The conformational flexibility of the cyclobutane ring, though constrained, and the rotation of the difluoromethyl and amine groups, can significantly influence the molecule's properties. A thorough conformational analysis is, therefore, the essential first step.
Experimental Protocol: Conformational Search
-
Initial Structure Generation: Construct the 3D structure of 1-(Difluoromethyl)cyclobutan-1-amine using a molecular builder.
-
Systematic Search: Perform a systematic search of the conformational space by rotating the key dihedral angles:
-
The C-C-C-N dihedral of the cyclobutane ring.
-
The C-C-C-H and C-C-C-F dihedrals of the difluoromethyl group.
-
The C-C-N-H dihedrals of the amine group.
-
-
Low-Level Optimization: Subject each generated conformer to an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method like GFN2-xTB or a small basis set DFT calculation).
-
Energy Filtering: Discard high-energy conformers (e.g., >10 kcal/mol above the global minimum).
-
Re-optimization and Ranking: Re-optimize the remaining low-energy conformers at a higher level of theory (e.g., B3LYP-D3/def2-SVP) to obtain a reliable energy ranking.
This protocol is designed to efficiently identify all energetically accessible conformations, which will then be used as starting points for more detailed calculations. The choice of a dispersion-corrected functional (D3) is crucial for accurately capturing intramolecular non-covalent interactions, which may play a role in stabilizing certain conformers.
Delving into Molecular Structure and Energetics
With the low-energy conformers identified, we can proceed to a more rigorous quantum chemical analysis to determine their precise geometries, relative stabilities, and vibrational properties.
Geometry Optimization and Frequency Calculations
The workhorse of modern computational chemistry, Density Functional Theory (DFT), offers a favorable balance of accuracy and computational cost for molecules of this size.[5]
Experimental Protocol: DFT Calculations
-
Method Selection: Employ a well-established DFT functional, such as B3LYP or M06-2X, which have demonstrated good performance for organic molecules.
-
Basis Set Selection: Utilize a Pople-style basis set (e.g., 6-311+G(d,p)) or a Karlsruhe "def2" basis set (e.g., def2-TZVP) to provide a flexible description of the electron density. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the nitrogen and fluorine atoms.
-
Geometry Optimization: Perform a full geometry optimization for each low-energy conformer identified in the conformational search.
-
Frequency Calculation: Following each optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum.
-
Zero-Point Vibrational Energy (ZPVE) Correction: Use the calculated vibrational frequencies to obtain the ZPVE and thermal corrections to the electronic energy, allowing for a more accurate determination of the relative Gibbs free energies of the conformers.
The results of these calculations will provide a wealth of quantitative data, which can be summarized for easy comparison.
Table 1: Predicted Geometric Parameters and Relative Energies of Key Conformers
| Conformer | Relative Energy (kcal/mol) | C-N Bond Length (Å) | C-CHF2 Bond Length (Å) | Puckering Angle (°) |
| A | 0.00 | Predicted Value | Predicted Value | Predicted Value |
| B | Predicted Value | Predicted Value | Predicted Value | Predicted Value |
| C | Predicted Value | Predicted Value | Predicted Value | Predicted Value |
Note: The values in this table are placeholders for the expected output of the proposed DFT calculations.
Electronic Properties and Reactivity Descriptors
Understanding the electronic structure of 1-(Difluoromethyl)cyclobutan-1-amine is key to predicting its reactivity and intermolecular interactions.
Charge Distribution and Electrostatic Potential
The distribution of electron density within the molecule governs its electrostatic interactions with other molecules, such as biological targets.
Experimental Protocol: Electronic Structure Analysis
-
Population Analysis: Perform a Natural Bond Orbital (NBO) analysis on the optimized geometries to obtain the natural atomic charges. This will provide a quantitative measure of the electron-withdrawing effect of the difluoromethyl group.
-
Molecular Electrostatic Potential (MEP): Calculate the MEP and map it onto the electron density surface. This will visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The MEP is particularly useful for predicting sites of hydrogen bonding.[6]
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack.
Caption: Workflow for the analysis of the electronic structure of 1-(Difluoromethyl)cyclobutan-1-amine.
These analyses will allow for a direct computational assessment of the inductive effect of the CHF2 group, which can be correlated with the experimentally observed pKa values.
Spectroscopic Characterization: A Computational Benchmark
Predicting the spectroscopic properties of 1-(Difluoromethyl)cyclobutan-1-amine provides a means to validate the computational methodology against experimental data and can aid in the interpretation of future experimental spectra.
Vibrational and NMR Spectroscopy
The calculated vibrational frequencies and NMR chemical shifts can be directly compared to experimental IR, Raman, and NMR spectra.
Experimental Protocol: Spectroscopic Predictions
-
IR and Raman Spectra: The vibrational frequencies and intensities calculated in Section 3.1 can be used to generate theoretical IR and Raman spectra. A scaling factor may be applied to the calculated frequencies to improve agreement with experimental data.
-
NMR Spectra: Employ the Gauge-Independent Atomic Orbital (GIAO) method to calculate the isotropic shielding constants for ¹H, ¹³C, and ¹⁹F nuclei. These can be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).
Table 2: Predicted Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (amine) | Predicted Value | To be determined |
| ¹H (CHF₂) | Predicted Value | To be determined |
| ¹³C (C-N) | Predicted Value | To be determined |
| ¹⁹F | Predicted Value | To be determined |
Note: The values in this table are placeholders for the expected output of the proposed GIAO calculations and would be compared against future experimental measurements.
Future Directions and Applications
The computational framework outlined in this guide will provide a foundational understanding of the intrinsic properties of 1-(Difluoromethyl)cyclobutan-1-amine. These data can be leveraged in several ways:
-
Parameterization of Molecular Mechanics Force Fields: The DFT-derived geometries, charges, and vibrational frequencies can be used to develop accurate parameters for classical force fields, enabling large-scale molecular dynamics simulations of this molecule in complex environments.
-
Rationalizing Structure-Activity Relationships (SAR): As this molecule and its derivatives are incorporated into drug candidates, the computational models can help to rationalize observed SAR. For example, changes in the preferred conformation or MEP upon further substitution can be correlated with changes in biological activity.
-
Informing Analogue Design: The electronic structure analysis can guide the design of new analogues with tailored properties. For instance, understanding the impact of the difluoromethyl group on the amine's basicity can inform strategies to further modulate this property.
Conclusion
This technical guide has presented a comprehensive theoretical and computational strategy for the in-depth characterization of 1-(Difluoromethyl)cyclobutan-1-amine. By systematically exploring its conformational space, electronic structure, and spectroscopic properties, we can build a robust in-silico model that not only complements existing experimental data but also provides predictive insights to guide its future development and application in medicinal chemistry. The proposed workflows, rooted in established quantum chemical methods, offer a clear and actionable roadmap for researchers to unlock the full potential of this promising fluorinated building block.
References
-
Demchuk, O. P., Hryhorenko, O. O., & Komarov, I. V. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Demchuk, O. P., Hryhorenko, O. O., & Komarov, I. V. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]
-
Demchuk, O. P., Hryhorenko, O. O., & Komarov, I. V. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. OUCI. [Link]
-
Demchuk, O. P., Hryhorenko, O. O., & Komarov, I. V. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Maeda, S., & Suzuki, K. (n.d.). Reactivity Prediction Through Quantum Chemical Calculations. ScienceOpen. [Link]
-
(2023). Quantum chemical calculations and molecular docking studies of 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile. OUCI. [Link]
Sources
- 1. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blo… [ouci.dntb.gov.ua]
- 5. scienceopen.com [scienceopen.com]
- 6. Quantum chemical calculations and molecular docking studies of 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihy… [ouci.dntb.gov.ua]
The Rising Prominence of gem-Difluorocyclobutane Derivatives in Modern Drug Discovery
A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential
Foreword
In the landscape of medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to overcoming challenges in drug efficacy, selectivity, and pharmacokinetics. Among the vast toolkit available to the modern drug designer, fluorinated scaffolds have gained immense traction. This guide delves into a particularly compelling structural class: gem-difluorocyclobutane derivatives . These moieties, which combine the conformational rigidity of a strained four-membered ring with the powerful electronic and metabolic-shielding effects of a geminal difluoro group, are emerging from relative obscurity to become a cornerstone in the design of next-generation therapeutics. We will explore the fundamental physicochemical rationale for their use, examine their successful application in clinically relevant molecules, and provide robust, field-proven protocols for their synthesis and biological evaluation.
Section 1: The Strategic Imperative for gem-Difluorocyclobutanes in Drug Design
The decision to incorporate a specific scaffold into a lead compound is driven by its ability to solve critical drug development problems. The gem-difluorocyclobutane motif offers a synergistic combination of properties that address common liabilities such as metabolic instability and poor conformational control.
1.1 The Cyclobutane Core: A Constrained Scaffold for Pre-organizing Pharmacophores
Historically underutilized due to perceived synthetic challenges, the cyclobutane ring is now recognized as a valuable bioisostere for larger or more flexible groups.[1][2] Its inherent strain energy and puckered, three-dimensional structure confer several advantages:
-
Conformational Restriction: Unlike flexible alkyl chains, the cyclobutane ring locks substituents into well-defined spatial orientations. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity.[2]
-
Improved Metabolic Stability: The strained C-C bonds of the cyclobutane core are generally resistant to metabolism by cytochrome P450 (CYP) enzymes, which often target more flexible, lipophilic chains.[3][4]
-
Vectorial Projection: The defined geometry allows for the precise projection of pharmacophoric elements into a binding pocket, improving selectivity and potency.
-
Increased 3D Character: As the industry moves away from flat, aromatic-heavy molecules ("flatland"), scaffolds like cyclobutane increase the fraction of sp³-hybridized carbons, which is often correlated with higher clinical success rates.[2]
1.2 The gem-Difluoro Group: A Metabolic Shield and Electronic Modulator
The strategic placement of fluorine is one of the most powerful tactics in medicinal chemistry. The gem-difluoromethylene group (CF₂) is particularly noteworthy.
-
Metabolic Blocking: The C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol for C-H), making it highly resistant to enzymatic oxidation.[5] Placing a CF₂ group at a site of known metabolic vulnerability can effectively block this pathway, extending the compound's half-life.[3][4]
-
Lipophilicity and Polarity: The gem-difluoro group occupies a unique physicochemical space, being described as a "polar, yet lipophilic" moiety.[3][6][7][8] It can increase local lipophilicity to enhance membrane permeability while the polarity of the C-F bonds can still engage in favorable dipole-dipole interactions within a protein binding site.
-
pKa Modulation: As a strong electron-withdrawing group, the CF₂ moiety can significantly lower the pKa of adjacent basic functional groups, such as amines. This can be crucial for optimizing a drug's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.[4]
The fusion of these two components creates a scaffold that is conformationally restricted, metabolically robust, and electronically tunable, making it an exceptionally powerful tool for lead optimization.
Section 2: Clinical Validation and Key Biological Activities
The theoretical benefits of the gem-difluorocyclobutane motif have been validated in several advanced drug development programs. These case studies provide authoritative grounding for the scaffold's potential.
Case Study: Ivosidenib (Tibsovo®) - A Mutant IDH1 Inhibitor for Oncology
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma. The mutant enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[9]
In the development of Ivosidenib, a potent and selective inhibitor of mutant IDH1, the gem-difluorocyclobutane motif proved to be a critical innovation. Early analogs suffered from metabolic liabilities, but the incorporation of this scaffold was instrumental in increasing metabolic stability while maintaining high potency , a classic challenge in drug optimization.[3][4]
Further Preclinical Examples
-
Glutaminase-1 (GLS-1) Inhibitor IPN60090: In the development of this cancer therapeutic, the gem-difluorocyclobutane motif was again key to enhancing metabolic stability.[3][4]
-
MCHR1 Inhibitor BMS-814580: Structure-activity relationship (SAR) studies for this melanin-concentrating hormone receptor 1 antagonist revealed that a 1,1-disubstituted gem-difluorocyclobutane was crucial for blocking a metabolic "hotspot" on the ring, thereby improving the pharmacokinetic profile while preserving efficacy.[4]
These examples underscore a recurring theme: the gem-difluorocyclobutane scaffold is a premier solution for addressing metabolic instability in drug candidates.
Section 3: Synthesis and Experimental Protocols
The successful application of this scaffold hinges on robust and scalable synthetic methods. While initially challenging, efficient routes to functionalized gem-difluorocyclobutanes have now been established.
Core Synthesis: Overcoming Challenges in Nucleophilic Addition
The primary synthetic gateway to this class of compounds is the commercially available ketone, 3,3-difluorocyclobutanone . A significant hurdle is that common organometallic reagents like Grignards or organolithiums are often too basic, leading to undesired HF elimination rather than addition.[3]
The causal solution to this problem was the development of less basic nucleophiles. Organolanthanum reagents have proven to be exceptionally effective, enabling clean 1,2-addition to the ketone to furnish the corresponding tertiary alcohols, which are versatile intermediates for further diversification.[3][6][7][8][10]
Protocol 1: Organolanthanum-Mediated Synthesis of a gem-Difluorocyclobutanol Intermediate
This protocol describes a representative procedure for the addition of an aryl group to 3,3-difluorocyclobutanone.
Self-Validation: The success of this reaction is validated by the clean formation of the tertiary alcohol product, which can be confirmed by ¹H, ¹⁹F, and ¹³C NMR spectroscopy. The absence of significant olefinic peaks in the ¹H NMR spectrum indicates that the desired addition pathway has dominated over the undesired HF elimination pathway.
Methodology:
-
Reagent Preparation: In a flame-dried, argon-purged flask, suspend anhydrous LaCl₃·2LiCl (1.1 equivalents) in dry THF (0.5 M). Cool the suspension to -78 °C.
-
Nucleophile Generation: In a separate flame-dried flask, dissolve the appropriate aryl bromide (1.2 equivalents) in dry THF. Cool to -78 °C and add n-butyllithium (1.1 equivalents) dropwise. Stir for 30 minutes to ensure complete metal-halogen exchange.
-
Transmetalation: Transfer the freshly prepared aryllithium solution via cannula into the LaCl₃·2LiCl suspension at -78 °C. Stir the resulting mixture for 1 hour at -78 °C to form the organolanthanum reagent.
-
Addition Reaction: To the organolanthanum reagent, add a solution of 3,3-difluorocyclobutanone (1.0 equivalent) in dry THF dropwise at -78 °C.
-
Reaction Monitoring & Quench: Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS for the consumption of the ketone. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-3,3-difluorocyclobutanol.[3]
Section 4: Protocols for Biological Evaluation
To assess the potential of novel difluoromethylcyclobutane derivatives, a standardized suite of in vitro assays is essential. The following protocols are foundational for characterizing compounds targeting cancer metabolism, a field where this scaffold has shown significant promise.
Protocol 2: In Vitro Mutant IDH1 (R132H) Enzyme Inhibition Assay
This biochemical assay quantifies the ability of a test compound to inhibit the neomorphic activity of the mutant IDH1 enzyme.
Principle: The enzymatic reaction consumes the cofactor NADPH, which has a distinct absorbance at 340 nm. The rate of decrease in absorbance is directly proportional to enzyme activity. Inhibitors will slow this rate.[11]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.01% Tween 20.
-
Enzyme Stock: Prepare recombinant human mutant IDH1 (R132H) in assay buffer to a concentration of 60 nM (2X final concentration).
-
Substrate/Cofactor Mix: Prepare a solution in assay buffer containing 200 µM NADPH and 500 µM α-ketoglutarate (2X final concentration).
-
Test Compound: Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer to achieve 2X final concentrations.
-
-
Assay Procedure (384-well UV-transparent plate):
-
To each well, add 15 µL of the enzyme stock solution.
-
Add 15 µL of the test compound solution (or buffer for positive/negative controls).
-
Incubate the plate at 37 °C for 30 minutes to allow the compound to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 30 µL of the substrate/cofactor mix to all wells.
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
Monitor the decrease in absorbance at 340 nm every 60 seconds for 30-60 minutes at 37 °C.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each well.
-
Normalize the rates relative to DMSO controls (0% inhibition) and wells without enzyme (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11][12]
-
Protocol 3: Cell Proliferation (MTS) Assay
This cell-based assay measures the effect of a compound on the metabolic activity of a cancer cell line, which serves as a proxy for cell viability and proliferation.
Principle: Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in culture media. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring absorbance at 490 nm.[6][13]
Methodology:
-
Cell Plating: Seed a relevant cancer cell line (e.g., a glioma line harboring the IDH1 mutation) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37 °C, 5% CO₂. The optimal time depends on the metabolic rate of the cell line and should be determined empirically.
-
Measurement: Briefly shake the plate and measure the absorbance at 490 nm using a multi-well plate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated wells (100% viability). Plot the percent viability versus the logarithm of compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).[3][8][13]
Protocol 4: In Vitro Metabolic Stability (Microsomal) Assay
This assay is critical for validating the central claim that the gem-difluorocyclobutane motif enhances metabolic stability.
Principle: Liver microsomes contain a high concentration of CYP450 enzymes. By incubating a compound with microsomes and the necessary cofactor (NADPH), one can measure the rate of metabolism by quantifying the disappearance of the parent compound over time.[1][10][14]
Methodology:
-
Reagent Preparation:
-
Buffer: 100 mM Potassium phosphate buffer, pH 7.4.
-
Microsomes: Thaw pooled human liver microsomes on ice and dilute to 1 mg/mL (2X final concentration) in buffer.
-
NADPH Solution: Prepare a 4 mM solution of NADPH in buffer (4X final concentration).
-
Test Compound: Prepare a 2 µM solution of the test compound in buffer (2X final concentration).
-
-
Incubation:
-
In a 96-well plate, combine 50 µL of the microsome solution and 50 µL of the test compound solution in duplicate for each time point.
-
Include a negative control incubation without NADPH for each compound to assess non-CYP-mediated degradation.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
-
Reaction Initiation and Time Points:
-
Initiate the reaction by adding 25 µL of the NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
-
-
Sample Processing:
-
Seal the plate and vortex vigorously to precipitate the microsomal proteins.
-
Centrifuge the plate at 4,000 x g for 20 minutes at 4 °C.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method. . Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (-k) is the elimination rate constant. From this, calculate the in vitro half-life (t₁/₂) as 0.693/k.[1][2][4]
-
Table 1: Representative Data Analysis for Metabolic Stability
| Time (min) | % Compound Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 91 | 4.51 |
| 15 | 75 | 4.32 |
| 30 | 55 | 4.01 |
| 45 | 40 | 3.69 |
| 60 | 30 | 3.40 |
| Result | t₁/₂ = 41 min |
Conclusion and Future Outlook
The gem-difluorocyclobutane scaffold is a testament to the power of rational, physically-grounded drug design. By combining the principles of conformational constraint and metabolic shielding, medicinal chemists have created a building block that directly addresses some of the most persistent challenges in lead optimization. The clinical success of Ivosidenib has paved the way, providing definitive proof of the motif's value and inspiring its broader application. As synthetic methodologies become even more robust and accessible, we anticipate that derivatives featuring this powerful scaffold will be investigated for an expanding range of biological targets, from enzyme inhibitors to GPCR modulators, further cementing its role as a privileged motif in modern drug discovery.
References
-
MTS Cell Proliferation Assay Kit User Manual. (n.d.). BioVision Incorporated. Retrieved from [Link]
-
MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Jackson, E. R., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 90(29), 10425-10433. Retrieved from [Link]
-
Jackson, E. R., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed. Retrieved from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
-
Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
-
Jackson, E. R., et al. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central. Retrieved from [Link]
-
Bozel, A. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 53-65. Retrieved from [Link]
-
Ali, M. Z., et al. (2022). Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1. Scientific Reports, 12(1), 1-16. Retrieved from [Link]
-
Ojima, I., et al. (2018). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Molecules, 23(11), 2947. Retrieved from [Link]
-
Davis, C. N., et al. (2014). Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule. ACS Chemical Biology, 9(7), 1557-1563. Retrieved from [Link]
-
Ye, D., et al. (2018). Inhibition of Mutated Isocitrate Dehydrogenase 1 in Cancer. Current Medicinal Chemistry, 25(1), 1-10. Retrieved from [Link]
Sources
- 1. mercell.com [mercell.com]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. broadpharm.com [broadpharm.com]
- 4. mttlab.eu [mttlab.eu]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Inhibition of Mutated Isocitrate Dehydrogenase 1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cohesionbio.com [cohesionbio.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Methodological & Application
Application Notes & Protocols: 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride as a Premier Building Block in Medicinal Chemistry
I. Introduction: The Strategic Value of Fluorinated Scaffolds
In modern drug discovery, the strategic incorporation of fluorine and strained ring systems into lead compounds is a cornerstone of molecular design. These elements are not mere decorations; they are potent tools for modulating a molecule's physicochemical and pharmacokinetic properties. The difluoromethyl (CHF₂) group, in particular, has gained significant attention as a versatile bioisostere.[1] It can act as a lipophilic hydrogen bond donor, mimicking hydroxyl (-OH), thiol (-SH), or even amine (-NH) groups, thereby creating new interactions with biological targets.[1][2] Furthermore, the high electronegativity of the fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism.[3]
When combined with a cyclobutane ring, these benefits are amplified. The cyclobutane scaffold provides a rigid, three-dimensional exit vector, which is a significant advantage over flat aromatic rings for exploring chemical space and improving binding affinity.[4] This sp³-rich core often leads to improved solubility and metabolic profiles.[4][5]
1-(Difluoromethyl)cyclobutan-1-amine hydrochloride emerges as a highly valuable building block that synergistically combines these features. It provides a primary amine handle for straightforward chemical elaboration, a difluoromethyl group for property modulation, and a cyclobutane core for structural rigidity. As a hydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents, making it a practical and reliable reagent for a multitude of synthetic applications.[6] This guide provides an in-depth look at its properties and detailed protocols for its application in two of the most fundamental reactions in medicinal chemistry: amide bond formation and reductive amination.
II. Physicochemical and Handling Properties
Understanding the fundamental properties of a building block is critical for successful and reproducible experimentation. As a hydrochloride salt, the amine is protonated, which increases its stability and solubility in polar solvents but requires the use of a base in most subsequent reactions to liberate the free amine for nucleophilic attack.[6][7] The electron-withdrawing nature of the adjacent difluoromethyl group reduces the basicity of the amine compared to its non-fluorinated analogs.[8][9][10]
| Property | Value | Source |
| IUPAC Name | 1-(Difluoromethyl)cyclobutan-1-amine;hydrochloride | N/A |
| Molecular Formula | C₅H₁₀ClF₂N | [11] |
| Molecular Weight | 157.59 g/mol | [12] |
| Appearance | Typically a white to off-white solid | [6] |
| Solubility | Soluble in water and polar organic solvents (e.g., MeOH, DMF) | [6] |
| Stability | Stable as a solid hydrochloride salt. Store at room temperature. | |
| Reactivity Profile | The primary amine participates in standard reactions such as acylation and alkylation. The CHF₂ group is generally stable under common synthetic conditions. | [7] |
III. Core Application: Amide Bond Formation
The amide bond is the most frequently formed linkage in medicinal chemistry, providing a robust connection between molecular fragments.[13][14] this compound is an excellent substrate for coupling with a wide array of carboxylic acids to generate novel chemical entities.
Causality and Experimental Rationale
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[15] Therefore, the carboxylic acid must first be activated. This is achieved using coupling reagents, which convert the hydroxyl group of the acid into a better leaving group, forming a highly reactive intermediate (such as an active ester or acylisourea) that is readily attacked by the amine.[13][15]
Common coupling reagents include carbodiimides like EDC, or aminium/uronium salts like HATU and HBTU.[5][13] These are often used with an additive like HOBt or Oxyma to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction.[15] While the amine's nucleophilicity is slightly attenuated by the CHF₂ group, standard coupling conditions are typically effective.[16]
Experimental Workflow: Amide Coupling
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 7. 1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride () for sale [vulcanchem.com]
- 8. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. benchchem.com [benchchem.com]
- 12. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride | C5H10ClF2N | CID 105430859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. hepatochem.com [hepatochem.com]
- 14. researchgate.net [researchgate.net]
- 15. Amide Synthesis [fishersci.dk]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Amide Coupling with 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride
Introduction: The Significance of the Difluoromethylcyclobutyl Amine Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design.[1][2][3] The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[3][4] Among the burgeoning array of fluorinated building blocks, 1-(difluoromethyl)cyclobutan-1-amine stands out as a particularly valuable synthon.[5][6][7] The gem-difluorocyclobutane motif offers a unique combination of properties, including increased metabolic stability and altered lipophilicity, making it an attractive feature in the development of novel therapeutics.[8][9]
This document provides a comprehensive guide to the amide coupling of 1-(difluoromethyl)cyclobutan-1-amine hydrochloride, a key transformation for integrating this valuable moiety into drug candidates. As this amine presents both steric hindrance from the cyclobutyl ring and reduced nucleophilicity due to the electron-withdrawing difluoromethyl group, standard amide coupling protocols may prove suboptimal.[10][11][12] These application notes offer detailed, field-proven protocols and the scientific rationale behind the selection of reagents and conditions to empower researchers to successfully and efficiently perform this challenging yet critical reaction.
Critical Parameters for Successful Amide Coupling
The amide bond is most commonly formed by the condensation of a carboxylic acid and an amine.[13] However, this reaction is not spontaneous and requires the activation of the carboxylic acid.[14] The choice of coupling reagent, base, and solvent are critical for achieving high yields and purity, especially when dealing with challenging substrates like this compound.
Handling the Amine Hydrochloride Salt
1-(Difluoromethyl)cyclobutan-1-amine is typically supplied as a hydrochloride salt to improve its stability and handling. The presence of the hydrochloride necessitates the use of a non-nucleophilic base to liberate the free amine in situ for the coupling reaction.[15][16][17] Stoichiometric amounts of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), are commonly employed for this purpose. It is crucial to use a sufficient amount of base to neutralize both the amine hydrochloride and any acidic byproducts generated during the reaction.
Selection of Coupling Reagents
The choice of coupling reagent is paramount for activating the carboxylic acid and facilitating its reaction with the sterically hindered and electronically deactivated amine. Several classes of coupling reagents are available, each with its own advantages and limitations.[13][18]
-
Carbodiimides (e.g., EDC, DIC): Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their affordability and the water-solubility of the urea byproduct, which simplifies purification.[19] However, for challenging couplings, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.[20][21]
-
Onium Salts (e.g., HATU, HBTU): Aminium/uronium and phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents, particularly for sterically hindered substrates.[22][23][24] HATU is often considered the gold standard due to its ability to generate highly reactive OAt-active esters, leading to rapid reaction times and high yields, even with challenging amines.[22][24]
Solvent and Temperature Considerations
The choice of solvent is critical for ensuring the solubility of all reactants and reagents. Aprotic polar solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN) are commonly used for amide coupling reactions.[14][25] The reaction temperature can also be adjusted to overcome the activation energy barrier for sterically hindered substrates, although elevated temperatures may increase the risk of side reactions.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic carboxylic acid.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and reliability, especially for challenging couplings.[22][26][27]
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HATU (1.2 equiv).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.
-
Slowly add DIPEA (3.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a more cost-effective alternative to onium salt-based reagents, though it may require longer reaction times or gentle heating for optimal results.[20][21][28]
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC hydrochloride (1.5 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF (to a concentration of ~0.1-0.2 M).
-
Add DIPEA (3.0 equiv) to the mixture and stir for 10-15 minutes at room temperature.
-
Add EDC hydrochloride (1.5 equiv) in one portion.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may require stirring for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure amide.
Data Summary and Comparison
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Rationale for 1-(Difluoromethyl)cyclobutan-1-amine |
| Coupling Reagent | HATU | EDC.HCl / HOBt | HATU is highly effective for sterically hindered and electron-deficient amines.[22][24] EDC/HOBt is a more economical option but may be less efficient.[20][21] |
| Base | DIPEA | DIPEA | A non-nucleophilic tertiary amine is required to neutralize the amine hydrochloride salt without competing in the coupling reaction.[15][16] |
| Solvent | Anhydrous DMF | Anhydrous DCM or DMF | Polar aprotic solvents are necessary to dissolve the reactants and reagents.[14] |
| Typical Reaction Time | 1-4 hours | 12-24 hours | The higher reactivity of the OAt-active ester generated from HATU leads to faster reaction rates.[23] |
| Typical Yields | Good to Excellent | Moderate to Good | The superior efficiency of HATU generally translates to higher isolated yields for challenging substrates.[22] |
Conclusion
The successful amide coupling of this compound is a crucial step in the synthesis of novel drug candidates. The protocols outlined in these application notes provide robust and reliable methods for achieving this transformation. For substrates of high value or where reaction efficiency is paramount, the HATU-mediated protocol is highly recommended. The EDC/HOBt protocol offers a cost-effective alternative, which can be optimized for specific substrates. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can effectively incorporate the unique 1-(difluoromethyl)cyclobutyl amine moiety into their molecules of interest, thereby advancing their drug discovery programs.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. Available at: [Link]
-
HATU. Wikipedia. Available at: [Link]
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]
-
Amidation reactions from the direct coupling of metal carboxylate salts with amines. Europe PMC. Available at: [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. MDPI. Available at: [Link]
-
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. American Chemical Society. Available at: [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: [Link]
-
A New Wave of Amide Bond Formations for Peptide Synthesis. ResearchGate. Available at: [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Available at: [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. Available at: [Link]
-
Amide Bond Activation of Biological Molecules. PMC - NIH. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
-
Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. Semantic Scholar. Available at: [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. MDPI. Available at: [Link]
-
Synthesis of N‐difluoromethylated amides from difluoromethyl carbamic... ResearchGate. Available at: [Link]
-
Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. Available at: [Link]
-
Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC - PubMed Central. Available at: [Link]
-
Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. PMC. Available at: [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hepatochem.com [hepatochem.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amide synthesis by acylation [organic-chemistry.org]
- 18. bachem.com [bachem.com]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 22. peptidebridge.com [peptidebridge.com]
- 23. HATU - Wikipedia [en.wikipedia.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. peptide.com [peptide.com]
- 26. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 27. growingscience.com [growingscience.com]
- 28. pubs.acs.org [pubs.acs.org]
Application of 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride in SAR Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Fluorinated Moieties in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1] Among the diverse array of fluorinated building blocks, small, rigid scaffolds have gained prominence for their ability to confer favorable conformational constraints and explore novel chemical space.[2]
This guide focuses on a particularly valuable building block: 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride . This compound merges the benefits of a difluoromethyl group with a conformationally restricted cyclobutane ring, offering a powerful tool for Structure-Activity Relationship (SAR) studies. Its application can lead to significant improvements in a drug candidate's potency, selectivity, and pharmacokinetic profile.[2] This document provides a comprehensive overview of the rationale for its use, detailed protocols for its incorporation into lead scaffolds, and methodologies for evaluating the resulting pharmacological impact.
The Difluoromethylcyclobutylamino Moiety: A Multifaceted Tool for Lead Optimization
The 1-(difluoromethyl)cyclobutylamino group is more than a simple amine building block; it is a sophisticated modulator of molecular properties. Its utility in SAR studies stems from a combination of steric and electronic effects.
Key Physicochemical and Structural Advantages:
-
Modulation of Basicity: The strong electron-withdrawing nature of the difluoromethyl group significantly lowers the pKa of the proximal amine compared to its non-fluorinated or monofluoromethylated counterparts. This reduction in basicity can be crucial for disrupting undesirable interactions with off-target proteins, such as hERG, or for fine-tuning the overall charge state of the molecule at physiological pH, which can impact cell permeability and oral absorption.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Incorporating the difluoromethyl group can block potential sites of oxidative metabolism, thereby increasing the half-life of a drug candidate. The cyclobutane ring itself is also generally more metabolically stable than larger cycloalkanes or linear alkyl chains.
-
Lipophilicity and Permeability: The difluoromethyl group can increase lipophilicity, which may enhance membrane permeability. However, its impact is nuanced and can be balanced by the overall molecular structure. The rigid cyclobutane scaffold provides a defined three-dimensional vector for this group, allowing for precise probing of lipophilic pockets within a target protein's binding site.
-
Conformational Rigidity: The puckered conformation of the cyclobutane ring restricts the rotational freedom of the difluoromethyl and amino groups, presenting them to the biological target in a more defined orientation.[2][3] This can lead to an entropic advantage in binding, resulting in higher potency.
-
Bioisosteric Replacement: The difluoromethylcyclobutylamino moiety can serve as a bioisostere for other chemical groups. For instance, it can replace more metabolically labile groups like isopropyl or cyclohexylamines, or it can be used to explore interactions in a binding pocket with different steric and electronic requirements.
Workflow for SAR Studies using this compound
A typical workflow for integrating this building block into a lead optimization campaign is outlined below.
Caption: A generalized workflow for SAR studies.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-1-(difluoromethyl)cyclobutan-1-carboxamide
This protocol describes a standard amide coupling reaction to incorporate the 1-(difluoromethyl)cyclobutylamino moiety into a lead compound containing a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq), BOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Causality Behind Experimental Choices:
-
BOP: A common and effective peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to scavenge the acid generated during the reaction.
-
Anhydrous DMF: A polar aprotic solvent that is suitable for dissolving the reactants and facilitating the reaction.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for assessing the inhibitory activity of the newly synthesized compounds against a target kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The ATP concentration should ideally be at the Kₘ for the specific kinase.[4]
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to predict the passive permeability of a compound across a lipid membrane, modeling gastrointestinal absorption.[2][5]
Materials:
-
PAMPA plate (e.g., from Millipore or Corning)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Synthesized inhibitor
-
UV-Vis plate reader
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the donor plate and allow it to impregnate the filter for 5 minutes.
-
Compound Preparation: Prepare a 200 µM solution of the inhibitor in PBS (with a final DMSO concentration of ≤1%).
-
Assay Setup:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 200 µL of the inhibitor solution to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
-
Incubation: Incubate the PAMPA sandwich at room temperature for 4-18 hours.
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the inhibitor in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λₘₐₓ.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (Vacceptor * Vdonor) / ((Vacceptor + Vdonor) * Area * Time) where [drug]equilibrium is the theoretical concentration if the drug were evenly distributed between the two chambers.
-
Protocol 4: Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.[6][7]
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Synthesized inhibitor
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the inhibitor (final concentration 1-10 µM), liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.
-
Incubation: Pre-warm the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) as (0.693/t₁/₂) / (mg microsomal protein/mL).
Data Presentation and SAR Analysis
The systematic replacement of a functional group with the 1-(difluoromethyl)cyclobutylamino moiety can yield valuable SAR data. Below is a hypothetical example for a series of kinase inhibitors.
| Compound | R Group | Kinase IC₅₀ (nM) | Cell Proliferation EC₅₀ (µM) | Microsomal t₁/₂ (min) | PAMPA Pe (10⁻⁶ cm/s) |
| Lead-1 | -NH-isopropyl | 50 | 1.2 | 15 | 8.5 |
| Analog-1 | -NH-cyclohexyl | 35 | 0.8 | 25 | 10.2 |
| Analog-2 | -NH-(1-(trifluoromethyl)cyclopropyl) | 15 | 0.4 | >60 | 12.1 |
| Analog-3 | -NH-(1-(difluoromethyl)cyclobutyl) | 8 | 0.2 | >60 | 11.5 |
Interpretation of Hypothetical Data:
In this example, the introduction of the 1-(difluoromethyl)cyclobutylamino group in Analog-3 leads to a significant improvement in both biochemical potency (IC₅₀) and cellular activity (EC₅₀) compared to the lead compound and other analogs. The metabolic stability is also markedly enhanced, as indicated by the longer microsomal half-life. The permeability remains high, suggesting good potential for oral bioavailability. This data would strongly support the selection of this moiety for further development.
Visualization of Key Concepts
Caption: Impact of the difluoromethylcyclobutylamino moiety.
Conclusion
This compound is a high-value building block for medicinal chemists engaged in SAR-driven lead optimization. Its unique combination of electronic and steric properties allows for the fine-tuning of multiple ADME-Tox parameters while simultaneously probing for enhanced target engagement. The protocols and rationale presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this versatile moiety in their drug discovery programs. The systematic application of such fluorinated, conformationally restricted building blocks will undoubtedly continue to be a fruitful strategy in the quest for safer and more effective medicines.
References
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]
-
Bioisosteric Replacements. Chem-Space. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]
-
Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Structure--activity relationship of quinolones. PubMed. [Link]
-
The role of fluorine in medicinal chemistry. PubMed. [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Bioarray. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Sources
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
The Strategic Incorporation of Difluoromethylcyclobutanamine to Enhance Metabolic Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate stands as a critical determinant of its clinical success. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxic metabolite formation. This guide provides an in-depth exploration of a powerful medicinal chemistry strategy: the incorporation of the difluoromethylcyclobutanamine moiety to enhance metabolic stability.
Authored for the discerning researcher, this document moves beyond a mere recitation of facts. It delves into the mechanistic underpinnings of metabolic stabilization by fluorinated motifs, offers detailed, field-proven protocols for assessing these improvements, and presents a logical framework for integrating this chemical strategy into drug discovery programs.
The Imperative of Metabolic Stability in Drug Discovery
Drug metabolism is the body's enzymatic process of modifying xenobiotics, primarily in the liver, to facilitate their excretion.[1][2] While essential for detoxification, rapid metabolism can prematurely terminate the therapeutic action of a drug, necessitating higher or more frequent dosing, which can lead to adverse effects.[3][4] The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to this metabolic clearance, responsible for the phase I oxidative metabolism of a vast array of drugs.[5][6]
A primary goal in lead optimization is to intelligently design molecules that are less susceptible to metabolic degradation without compromising their desired pharmacological activity. This is where the strategic use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—comes into play.[7]
Difluoromethylcyclobutanamine: A Robust Bioisostere for Metabolic Shielding
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[6][8] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like CYPs.[6] The difluoromethylcyclobutanamine moiety offers a unique combination of properties that make it an attractive building block for medicinal chemists.
The gem-difluoro group on the cyclobutane ring acts as a powerful metabolic shield.[9][10] By replacing a metabolically labile hydrogen or methyl group at a site of oxidation, the difluoromethyl group can effectively block this metabolic pathway.[6] This steric and electronic shielding prevents or slows down the rate of oxidative metabolism at or near the site of substitution.[6] For instance, in the development of the anticancer agent Ivosidenib, the inclusion of a gem-difluorocyclobutane motif was crucial for enhancing metabolic stability while maintaining potency.[9]
The cyclobutane scaffold itself provides a three-dimensional framework that can orient the difluoromethyl group and the amine functionality in a desirable vector for target engagement while maintaining favorable physicochemical properties. The amine group can be a key pharmacophoric element, and its proximity to the metabolically robust difluoromethylcyclobutyl core creates a building block with inherent stability.
Mechanistic Rationale for Improved Metabolic Stability
The enhanced metabolic stability conferred by the difluoromethylcyclobutanamine group can be attributed to several key factors:
-
Increased C-H Bond Strength: The electron-withdrawing nature of the two fluorine atoms increases the bond dissociation energy of the adjacent C-H bond on the cyclobutane ring, making it less susceptible to hydrogen atom abstraction by CYP enzymes.
-
Steric Hindrance: The fluorine atoms, though relatively small, can sterically hinder the approach of the large CYP enzyme active site to the site of potential metabolism.
-
Altered Electronic Properties: The introduction of fluorine can lower the pKa of nearby amines, which can influence their interaction with metabolic enzymes and transporters.[11]
-
Blocking of Key Metabolic Sites: Strategic placement of the difluoromethylcyclobutanamine moiety can directly replace a known "metabolic soft spot" in a molecule, thereby preventing its degradation.
Visualizing the Impact on Metabolic Pathways
The following diagram illustrates a simplified metabolic pathway and how the introduction of a difluoromethylcyclobutanamine moiety can block a primary route of oxidative metabolism.
Caption: Blocking Oxidative Metabolism.
Quantitative Assessment of Metabolic Stability
The impact of incorporating the difluoromethylcyclobutanamine moiety on metabolic stability can be quantified using in vitro assays. The primary parameters measured are the in vitro half-life (t½) and the intrinsic clearance (Clint).[4] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
| Compound | Moiety | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Parent Compound | -CH₃ | 15 | 46.2 |
| Analog 1 | -CF₂-Cyclobutyl-NH₂ | > 120 | < 5.8 |
| Reference (High Turnover) | Verapamil | 10 | 69.3 |
| Reference (Low Turnover) | Tolbutamide | 115 | 6.0 |
| This is illustrative data based on typical improvements observed with fluorination and should be confirmed experimentally. |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of compounds containing the difluoromethylcyclobutanamine moiety, a series of well-established in vitro assays are employed. The following are detailed protocols for three of the most common and informative assays.
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[5][12]
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.) from a reputable supplier.
-
Test compound and positive controls (e.g., a high-turnover compound like verapamil and a low-turnover compound like tolbutamide).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction and for LC-MS/MS analysis.
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system for analysis.[13]
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<0.5%).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution (ACN with a suitable internal standard).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[14]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.[14]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL) .
-
Caption: Microsomal Stability Assay Workflow.
Protocol 2: In Vitro Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporters.[15][16][17]
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved hepatocytes (human, rat, mouse, etc.).
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Test compound and positive controls.
-
Acetonitrile (ACN) with an internal standard (IS).
-
96-well plates, shaking incubator, centrifuge.
-
LC-MS/MS system.
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[18]
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Pre-incubate the plate in a shaking incubator at 37°C with a CO2 atmosphere for 10-15 minutes.
-
Initiate the reaction by adding the test compound.
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the cell suspension to a new plate containing the cold quenching solution.[16]
-
-
Sample Processing and Analysis:
-
Follow the same procedure as in the microsomal stability assay (centrifugation and LC-MS/MS analysis of the supernatant).
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance.
-
Clint is typically expressed as µL/min/10^6 cells.[18]
-
Protocol 3: In Vitro S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolism than microsomes alone, including some Phase II enzymes.[19][20][21][22][23]
Objective: To evaluate the metabolic stability of a compound in the presence of both Phase I and Phase II enzymes.
Materials:
-
S9 fraction from a relevant species.
-
Cofactors for both Phase I (NADPH regenerating system) and Phase II (e.g., UDPGA for glucuronidation) reactions.
-
Phosphate buffer (100 mM, pH 7.4).
-
Test compound and positive controls.
-
Acetonitrile (ACN) with an internal standard (IS).
-
Standard lab equipment as for the other assays.
Procedure:
-
Preparation:
-
Thaw the S9 fraction on ice.
-
Prepare working solutions of the test compound and cofactors.
-
-
Incubation:
-
In a 96-well plate, combine the S9 fraction, buffer, and test compound.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the cofactor mix (e.g., NADPH and UDPGA).
-
Sample at various time points (e.g., 0, 15, 30, 45, 60 minutes) and quench with cold ACN with IS.[22]
-
-
Sample Processing and Analysis:
-
Process and analyze the samples as described for the microsomal stability assay.
-
-
Data Analysis:
-
Calculate t½ and Clint as previously described. The results can indicate the combined contribution of cytosolic and microsomal enzymes to the compound's metabolism.
-
Conclusion
The strategic incorporation of the difluoromethylcyclobutanamine moiety represents a powerful and rational approach to enhancing the metabolic stability of drug candidates. By leveraging the unique properties of the gem-difluoro group to shield against enzymatic degradation, medicinal chemists can significantly improve the pharmacokinetic profiles of their compounds. The robust in vitro assays detailed in this guide provide the necessary tools to quantify these improvements and make data-driven decisions in the iterative process of drug design and optimization. As the demand for more durable and effective medicines grows, the intelligent application of such chemical strategies will remain at the forefront of successful drug discovery.
References
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved from [Link]
-
Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link]
-
Grygorenko, O. O., Melnyk, P., & Komarov, I. V. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. The Journal of organic chemistry, 86(17), 11497–11509. [Link]
-
Hepatocyte Stability. (n.d.). Cyprotex. Retrieved from [Link]
-
ADME Hepatocyte Stability Assay. (n.d.). BioDuro. Retrieved from [Link]
-
S9 Stability Assay. (n.d.). MTTlab. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]
-
S9 Stability. (n.d.). Cyprotex. Retrieved from [Link]
-
Wernevik, J., Giordanetto, F., & Nordqvist, A. (2021). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 4(2), 34. [Link]
-
Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved from [Link]
-
S9 Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link]
-
Holovach, S., Melnykov, K. P., Skreminskiy, A., Herasymchuk, M., Tavlui, O., Aloshyn, D., Borysko, P., Rozhenko, A. B., Ryabukhin, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
-
Scott, J. S., & Williams, G. (2021). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Medicinal Chemistry, 12(10), 1735–1740. [Link]
-
The target compounds of this work. (n.d.). ResearchGate. Retrieved from [Link]
-
Bioanalytical Method Development in the United States: Key Techniques and Services. (2026, January 14). ResolveMass. Retrieved from [Link]
-
Wang, F., Israel, D. D., Critton, D. A., Yan, Y., & Miller, R. (2025, July 10). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of organic chemistry. [Link]
-
Holovach, S., Melnykov, K. P., Skreminskiy, A., Borysko, P. O., Grygorenko, O. O., & Volochnyuk, D. M. (2024). Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. ACS omega, 9(3), 3647–3657. [Link]
-
Bioanalytical Method Development and Validation. (n.d.). BEBAC. Retrieved from [Link]
-
Stability studies of β-Amino- and β-Hydroxy difluoromethyl ketones in rat serum and rat liver microsomes. (2024, November 15). Bioorganic & medicinal chemistry letters, 113, 129964. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalysis in drug discovery and development. (n.d.). Pharmaceutical Methods, 2(1), 1-2. [Link]
-
Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). ScienceDirect. Retrieved from [Link]
-
Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. (2024, September 14). Bioorganic & medicinal chemistry letters, 113, 129964. [Link]
- Fluorine in drug discovery: Role, design and case studies. (n.d.). World Journal of Pharmaceutical Research, 12(1), 1-10.
-
Słoczyńska, K., Gunia-Krzyżak, A., Koczurkiewicz, P., Pękala, E., & Żmudzki, P. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta pharmaceutica (Zagreb, Croatia), 69(3), 345–361. [Link]
-
Marketed and experimental drug molecules containing gem-difluorocycloalkyl groups. (n.d.). ResearchGate. Retrieved from [Link]
-
3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolism of fluorine-containing drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Dalvie, D. K., Kalgutkar, A. S., & O'Donnell, J. P. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. Chemical biology & drug design, 86(6), 1406–1415. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025, August 25). ChemRxiv. Retrieved from [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved from [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]
Sources
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. mttlab.eu [mttlab.eu]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. mercell.com [mercell.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. mttlab.eu [mttlab.eu]
- 20. mttlab.eu [mttlab.eu]
- 21. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
handling and storage procedures for 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride
An Application Guide for the Safe Handling and Storage of 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride
Abstract
This compound is a key building block in modern medicinal chemistry, valued for the introduction of the difluoromethyl moiety which can significantly modulate the physicochemical and pharmacological properties of lead compounds.[1][2] Its structural features, including a protonated amine and an electron-withdrawing difluoromethyl group, necessitate specific handling and storage protocols to ensure its stability, purity, and the safety of laboratory personnel.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols, the scientific rationale behind them, and emergency procedures.
Compound Identification and Physicochemical Profile
Properly identifying the compound and understanding its properties is the foundation of safe handling. As a hydrochloride salt, the compound is typically a solid with enhanced stability and solubility in polar solvents compared to its free base form.[3]
| Property | Data | Source |
| IUPAC Name | 1-(difluoromethyl)cyclobutan-1-amine;hydrochloride | N/A |
| Synonyms | 1-(Difluoromethyl)cyclobutanamine HCl | [1] |
| CAS Number | Not explicitly found for the hydrochloride salt; Free base is 1505769-34-5 | [4] |
| Molecular Formula | C₅H₁₀ClF₂N | N/A |
| Molecular Weight | 157.59 g/mol | [5] |
| Appearance | Typically an off-white to white solid | [6] |
| Stability | Stable under recommended storage conditions; potentially hygroscopic | [6][7] |
| Solubility | Enhanced solubility in polar solvents such as water due to its salt form | [3] |
Hazard Identification and Safety Engineering
Based on data from structurally similar compounds, this compound is expected to be an irritant.[7][8] All chemical products should be handled with the recognition of having unknown hazards and toxicity. The primary risks involve irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust.
GHS Hazard Statements (Anticipated):
Engineering Controls and Personal Protective Equipment (PPE):
The causality for these stringent controls is the compound's fine, powdered nature and its classification as an irritant. A chemical fume hood is mandatory to prevent inhalation of dust and to contain any potential spills.
| Control | Specification & Rationale |
| Ventilation | All handling of the solid compound must occur within a certified chemical fume hood to minimize inhalation risk.[7][9] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. This is critical to prevent contact with the irritating powder.[7] |
| Hand Protection | Nitrile rubber gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6] |
| Skin & Body | A fully buttoned laboratory coat must be worn. Ensure no skin is exposed between gloves and sleeves.[10] |
| Respiratory | Not typically required if work is performed within a fume hood. For spill cleanup outside a hood, an N95-rated dust mask or higher may be necessary. |
Experimental Protocols: From Receipt to Use
Adherence to a strict, step-by-step protocol is essential for both experimental success and user safety.
Protocol 3.1: Receiving and Initial Inspection
-
Verification: Upon receipt, confirm the container label matches the order specifications (Name, CAS Number, quantity).
-
Integrity Check: Inspect the container for any signs of damage, such as cracks or a broken seal. Do not proceed if the container is compromised.
-
Documentation: Log the compound's arrival date, lot number, and initial storage location in the laboratory inventory system.
-
Initial Storage: Immediately transfer the compound to a designated storage area that meets the requirements outlined in Section 4.
Protocol 3.2: Weighing and Aliquoting
-
Prepare Workspace: Ensure the chemical fume hood sash is at the appropriate height. Clean the work surface and the analytical balance.
-
Equilibration: If the compound is stored in a freezer, allow the sealed container to equilibrate to room temperature (approx. 30-60 minutes) inside a desiccator. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic solid.[6]
-
Transfer: Use spark-proof tools and a clean, dedicated spatula for transferring the solid. Open the container only within the fume hood.
-
Weighing: Tare a suitable receiving vessel (e.g., glass vial) on the analytical balance. Carefully add the desired amount of the compound, avoiding the creation of airborne dust.
-
Sealing: Tightly close the primary container immediately after dispensing. Purge with an inert gas like argon or nitrogen before final sealing if available.
-
Cleanup: Decontaminate the spatula and work surface. Dispose of any contaminated wipes in a designated hazardous waste container.
Storage Procedures and Compound Stability
The stability of amine hydrochlorides can be compromised by moisture and elevated temperatures.[6][7] The following conditions are designed to maximize the shelf-life and preserve the integrity of the material.
| Condition | Short-Term (≤ 1 month) | Long-Term (> 1 month) | Rationale |
| Temperature | 2-8 °C (Refrigerated) | ≤ -20 °C (Freezer) | Reduces degradation kinetics and preserves long-term stability.[11] |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon/Nitrogen). | Tightly sealed container under a positive pressure of inert gas. | The compound is likely hygroscopic; inert gas displaces moisture and oxygen, preventing hydrolysis and oxidation.[6][7] |
| Container | Original manufacturer's vial or a tightly sealed glass container. | Same as short-term. Use of containers with PTFE-lined caps is recommended. | Prevents contamination and protects from environmental factors. |
| Light | Store in a dark place or use an amber vial. | Store in a dark place or use an amber vial. | Protects against potential photodegradation.[7] |
Protocol 4.1: Long-Term Storage
-
Aliquotting: For long-term storage, it is highly recommended to aliquot the material into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inerting: Before sealing each aliquot, flush the vial's headspace with a gentle stream of dry nitrogen or argon for 10-15 seconds.
-
Sealing: Seal the vial cap tightly. For extra protection, wrap the cap with parafilm.
-
Labeling: Clearly label each vial with the compound name, concentration (if in solution), lot number, and date of storage.
-
Placement: Place the labeled vials into a secondary container within the designated freezer. Update the laboratory inventory with the specific location of each aliquot.
Handling and Storage Decision Workflow
The following diagram outlines the logical workflow for safely managing this compound from receipt to disposal.
Caption: Decision workflow for handling and storage of the compound.
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is crucial.
| Incident | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a glass of water to drink. Seek immediate medical attention.[7][10] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for hazardous waste disposal. Clean the spill area with soap and water.[10][12] |
References
-
PubChem. 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]
-
Mykhailiuk, P. K. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]
-
PubChem. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 4. 1505769-34-5|1-(Difluoromethyl)cyclobutan-1-amine|BLD Pharm [bldpharm.com]
- 5. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride | C5H10ClF2N | CID 105430859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.se [fishersci.se]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride | C4H8ClF2N | CID 91663075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 791061-00-2|3,3-Difluorocyclobutan-1-amine|BLD Pharm [bldpharm.com]
- 12. kishida.co.jp [kishida.co.jp]
Application Note: A Strategic Guide to the Design of Novel Kinase Inhibitors Using the Difluoromethylcyclobutanamine Motif
Abstract
Protein kinases are a pivotal class of drug targets, yet achieving both high potency and selectivity remains a significant challenge in inhibitor design. Key obstacles include the highly conserved ATP-binding site across the kinome and issues with metabolic stability. This guide details a modern medicinal chemistry strategy that leverages the unique physicochemical properties of the difluoromethylcyclobutanamine moiety to overcome these hurdles. We provide an in-depth rationale for its use, focusing on its ability to modulate basicity (pKa), enhance metabolic stability, and introduce a favorable conformational rigidity. This document outlines a comprehensive workflow from in silico design to cellular validation, complete with detailed, field-tested protocols for researchers, scientists, and drug development professionals.
The Rationale: Why Fluorination and Scaffolding Matter in Kinase Inhibitor Design
Kinases regulate a vast number of cellular processes by catalyzing the phosphorylation of substrates, making their dysregulation a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment, but the field is continually evolving to address acquired resistance and off-target toxicity. The strategic incorporation of fluorine into drug candidates is a powerful tool for optimizing molecular properties.[2][3]
Fluorine, being the most electronegative element, exerts a strong inductive effect, which can profoundly influence the properties of a molecule.[3] Key advantages of fluorination in drug design include:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[3][4][5] Placing fluorine at metabolically labile sites can significantly increase a drug's half-life.[6]
-
Basicity (pKa) Modulation: The electron-withdrawing nature of fluorine can substantially lower the pKa of nearby amine groups.[4][7][8] This is critical for kinase inhibitors, as the basicity of hinge-binding motifs affects not only binding affinity but also properties like cell permeability and off-target activities (e.g., hERG channel inhibition).[7]
-
Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, potentially enhancing binding affinity.[2][9]
The difluoromethylcyclobutanamine motif combines these benefits with the conformational rigidity of a cyclobutane scaffold.[10][11] This strained ring system restricts the rotational freedom of the molecule, which can pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency and selectivity.[12][13]
Expert Insight: The choice of a gem-difluoro motif on a cyclobutane ring is a deliberate one. While a single fluorine atom can modulate pKa, the CHF₂ group provides a more pronounced, yet tunable, electron-withdrawing effect compared to a CF₃ group, offering a middle ground in basicity reduction.[14][15] The cyclobutane core itself is an attractive scaffold as it is sp³-rich, moving away from the flat, aromatic structures that often plague kinase inhibitors with poor solubility and off-target effects.[13][16]
Figure 1: Key physicochemical advantages conferred by the difluoromethylcyclobutanamine motif.
The Integrated Workflow for Inhibitor Design
A successful inhibitor design campaign follows a structured, multi-disciplinary approach. The workflow integrates computational modeling for rational design with rigorous biochemical and cellular testing for empirical validation.
Figure 2: High-level workflow for the design and optimization of kinase inhibitors.
Protocol 1: Structure-Based Computational Design
Objective: To computationally model the binding of a difluoromethylcyclobutanamine-containing fragment within the ATP-binding site of a target kinase to guide synthetic efforts.
Rationale: Structure-based drug design (SBDD) leverages the 3D structure of the target protein to predict how a ligand will bind.[17] This allows for the prioritization of molecules with a higher probability of being active, thereby saving significant synthetic and screening resources.[1]
Materials:
-
A high-resolution crystal structure of the target kinase (e.g., from the Protein Data Bank, PDB).
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock).
-
A 3D structure of the difluoromethylcyclobutanamine fragment.
Methodology:
-
Protein Preparation: a. Load the kinase crystal structure into the modeling software. b. Remove all water molecules and non-essential ligands. If a co-crystallized ligand is present, it can be used to define the binding site. c. Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH (7.4). d. Perform a constrained energy minimization of the protein structure to relieve any steric clashes, ensuring the backbone atoms are not significantly perturbed.
-
Ligand Preparation: a. Build or import the difluoromethylcyclobutanamine-containing scaffold. b. Generate possible ionization states at pH 7.4. The amine group is expected to be protonated. c. Perform a conformational search to generate a set of low-energy conformers.
-
Binding Site Definition: a. Define the docking grid around the ATP-binding site. This is typically centered on the co-crystallized ligand or key hinge-region residues (e.g., the "gatekeeper" residue). The grid should be large enough to accommodate the ligand in various poses.
-
Molecular Docking: a. Dock the prepared ligand library into the defined binding site using a standard precision (SP) or extra precision (XP) protocol. b. The docking algorithm will sample various poses and score them based on a function that estimates binding affinity, considering factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions.[1]
-
Pose Analysis & Prioritization: a. Visually inspect the top-scoring poses. A promising pose will show the amine group forming a canonical hydrogen bond with the kinase "hinge" region backbone. b. Analyze the position of the difluoromethylcyclobutane group. Is it directed towards a hydrophobic pocket? Does the CHF₂ group engage in any favorable interactions? c. Prioritize compounds for synthesis based on a combination of docking score, key interactions with the protein, and synthetic feasibility.
Protocol 2: Biochemical Potency & Selectivity Profiling
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against the target kinase and assess their selectivity across the human kinome.
Rationale: A potent inhibitor must also be selective to avoid off-target effects. This protocol outlines a two-stage process: a primary assay to determine on-target potency followed by a broad panel screen to establish a selectivity profile.[18]
Part A: Primary Biochemical Potency Assay (IC₅₀ Determination)
We will use a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. Low ATP levels (low luminescence) indicate high kinase activity, while high ATP levels (high luminescence) indicate inhibition.[19]
Materials:
-
Recombinant purified target kinase.
-
Specific peptide substrate for the kinase.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent.
-
Synthesized inhibitor compounds dissolved in 100% DMSO.
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
White, opaque 384-well assay plates.
-
A plate-based luminometer.
Methodology:
-
Compound Plating: a. Create a 10-point, 3-fold serial dilution of each test compound in DMSO, starting from a 10 mM stock. b. Transfer a small volume (e.g., 1 µL) of each dilution to a 384-well plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "maximum inhibition" (0% activity) controls.
-
Kinase Reaction: a. Prepare a 2X kinase/substrate solution in Assay Buffer. The optimal kinase and substrate concentrations must be determined empirically in a separate optimization experiment. b. Add the 2X kinase/substrate solution to each well containing the compounds/controls. c. Allow the plate to incubate for 20-30 minutes at room temperature to permit compound binding to the kinase.
-
Initiation of Reaction: a. Prepare a 2X ATP solution in Assay Buffer. The concentration should be at or near the Km of the kinase for ATP, which must be predetermined.[20] b. Add the 2X ATP solution to all wells to start the kinase reaction. c. Incubate the plate at 30°C for a fixed time (e.g., 60 minutes). The reaction should be in the linear range.
-
Signal Detection: a. Equilibrate the Kinase-Glo® reagent to room temperature. b. Add a volume of Kinase-Glo® reagent equal to the reaction volume in each well. This will stop the kinase reaction and initiate the luminescence signal. c. Incubate for 10 minutes at room temperature to stabilize the signal. d. Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data using the controls: % Inhibition = 100 * (1 - [RLU_sample - RLU_max_inhibition] / [RLU_no_inhibition - RLU_max_inhibition]). b. Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part B: Kinome Selectivity Profiling
Rationale: Screening against a large panel of kinases provides a clear picture of an inhibitor's selectivity.[18] This is often performed as a fee-for-service by specialized vendors (e.g., Reaction Biology, Eurofins). The compound is typically tested at a single high concentration (e.g., 1 µM) against hundreds of kinases.
Data Interpretation:
-
The results are usually presented as "% Inhibition at 1 µM". A highly selective compound will show strong inhibition (>90%) of the primary target and minimal inhibition (<50%) of other kinases.
-
A Selectivity Score (S-score) can be calculated to quantify selectivity, for example, S(10) = (Number of kinases with >90% inhibition) / (Total number of kinases tested). A lower score indicates higher selectivity.
| Compound | Scaffold Modification | Target Kinase IC₅₀ (nM) | S-Score(10) @ 1µM |
| Lead-1 | H-cyclobutane-NH₂ | 150 | 0.15 |
| Lead-1-CHF₂ | CHF₂-cyclobutane-NH₂ | 25 | 0.05 |
| Lead-1-CF₃ | CF₃-cyclobutane-NH₂ | 45 | 0.06 |
| Reference | Marketed Inhibitor | 5 | 0.02 |
Table 1: Example Structure-Activity Relationship (SAR) data comparing non-fluorinated, difluoromethylated, and trifluoromethylated analogs. The introduction of the CHF₂ group (Lead-1-CHF₂) improves potency and selectivity over the non-fluorinated parent compound.
Protocol 3: Cellular Target Engagement Assay
Objective: To confirm that the inhibitor binds to its intended kinase target within a cellular environment.
Rationale: Potent biochemical activity does not always translate to cellular efficacy due to factors like cell permeability and target availability. A cellular target engagement assay provides direct evidence that the compound reaches and binds its target in a more physiologically relevant setting.[21][22] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose. It is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
Materials:
-
Cancer cell line expressing the target kinase.
-
Complete cell culture medium (e.g., RPMI + 10% FBS).
-
PBS (Phosphate-Buffered Saline) and lysis buffer.
-
Test compound and vehicle control (DMSO).
-
PCR tubes and a thermal cycler.
-
Equipment for protein quantification (e.g., Western Blot or ELISA).
Methodology:
-
Cell Treatment: a. Culture cells to ~80% confluency. b. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO vehicle for 1-2 hours in culture medium.
-
Heating Step: a. Harvest the cells, wash with PBS, and resuspend in lysis buffer. b. Aliquot the cell lysate into different PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, then cool to 4°C.
-
Separation of Soluble and Aggregated Protein: a. Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins. b. Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Quantification: a. Analyze the amount of soluble target kinase remaining in the supernatant at each temperature point using Western Blot or ELISA with a specific antibody against the target kinase.
-
Data Analysis: a. For each treatment group, plot the amount of soluble protein versus temperature to generate a "melting curve." b. The curve for cells treated with an effective inhibitor will show a shift to the right, indicating a higher melting temperature (Tm) and thus, stabilization of the target protein. This shift confirms target engagement.
Figure 3: A typical screening cascade for kinase inhibitor characterization.
Conclusion and Future Perspectives
The difluoromethylcyclobutanamine moiety represents a highly valuable building block for modern kinase inhibitor design. Its strategic application allows medicinal chemists to finely tune key drug-like properties, including metabolic stability and target residence time, by modulating the basicity of the crucial hinge-binding amine.[4][7][23] The rigid cyclobutane scaffold further aids in achieving high potency and selectivity by reducing conformational flexibility.[11] The integrated workflow and detailed protocols presented here provide a robust framework for researchers to rationally design, synthesize, and validate the next generation of potent and selective kinase inhibitors, ultimately accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. (2010). ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kinase inhibitor data modeling and de novo inhibitor design with fragment approaches. (n.d.). ACM Digital Library. Retrieved January 20, 2026, from [Link]
-
Vippagunta, S. R., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
-
Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2024). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Role of Fluorine in Drug Design and Drug Action. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kumar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
-
Tuning basicity. (2023). Cambridge MedChem Consulting. Retrieved January 20, 2026, from [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
-
New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (n.d.). Nottingham ePrints. Retrieved January 20, 2026, from [Link]
-
El-Sawy, K. M., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 20, 2026, from [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved January 20, 2026, from [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. Retrieved January 20, 2026, from [Link]
-
C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (n.d.). Nature. Retrieved January 20, 2026, from [Link]
-
Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube. Retrieved January 20, 2026, from [Link]
-
Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2024). The Journal of Organic Chemistry. [Link]
-
Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines. (2024). Nature Communications. [Link]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]
-
Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2024). RSC Medicinal Chemistry. [Link]
-
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Cyclobutane-containing scaffolds in bioactive small molecules. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. (2022). ChemMedChem. [Link]
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021). Bioorganic & Medicinal Chemistry. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. (2022). Radboud Repository. Retrieved January 20, 2026, from [Link]
-
Structure-activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2024). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved January 20, 2026, from [Link]
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). MDPI. Retrieved January 20, 2026, from [Link]
-
Structure-activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. (2016). Journal of Receptors and Signal Transduction. [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). Cancers. [Link]
-
Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Retrieved January 20, 2026, from [Link]
-
A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. (2019). Angewandte Chemie International Edition. [Link]
-
Fragment-based drug design facilitates selective kinase inhibitor discovery. (2021). Trends in Pharmacological Sciences. [Link]
Sources
- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. researchgate.net [researchgate.net]
- 15. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 16. researchgate.net [researchgate.net]
- 17. chemicalkinomics.com [chemicalkinomics.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 21. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. youtube.com [youtube.com]
- 23. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride as a Strategic Bioisostere for Modern Drug Design
Introduction: The Imperative for Innovation in Lead Optimization
In the landscape of modern drug discovery, the optimization of a lead compound is a critical juncture that dictates the trajectory of a therapeutic candidate. The strategic modification of a lead molecule to enhance its potency, selectivity, and pharmacokinetic profile is a central tenet of medicinal chemistry.[1][2] Bioisosterism, the replacement of a functional group with another that retains similar steric and electronic characteristics, has emerged as a powerful strategy to address challenges in drug developability, such as metabolic instability, poor permeability, and off-target toxicity.[3][4] This application note delves into the utility of a unique bioisostere, 1-(difluoromethyl)cyclobutan-1-amine hydrochloride, and provides a comprehensive guide for its application in drug design.
The incorporation of fluorine into drug candidates has become a routine tactic to enhance a molecule's chemical, physical, and biological properties.[5][6] Fluorine's high electronegativity and small atomic size can profoundly influence a compound's metabolic stability, membrane permeation, and binding affinity for its target.[6][7] The difluoromethyl (CF₂H) group, in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amine groups.[5][8][9] This unique characteristic allows it to modulate molecular properties in a nuanced manner, offering a distinct advantage over more traditional bioisosteric replacements.[10][11]
Simultaneously, the inclusion of strained ring systems like cyclobutane has gained traction in medicinal chemistry.[12][13] The three-dimensional nature of the cyclobutane ring can improve physicochemical properties, direct key pharmacophore groups, and enhance metabolic stability.[12][14] The combination of the difluoromethyl group and the cyclobutane scaffold in this compound presents a compelling building block for the design of novel therapeutics with optimized pharmacological profiles.
This document will provide researchers, scientists, and drug development professionals with a detailed understanding of the strategic advantages of this bioisostere, along with practical protocols for its incorporation into lead compounds.
The Strategic Advantage of the 1-(Difluoromethyl)cyclobutan-1-amine Moiety
The unique combination of a difluoromethyl group and a cyclobutane ring at a quaternary amine center endows this moiety with a distinct set of properties that can be strategically leveraged in drug design.
The Difluoromethyl Group: A Modulator of Acidity, Lipophilicity, and Hydrogen Bonding
The difluoromethyl group is a versatile bioisostere that can mimic the hydrogen-bonding capabilities of polar functional groups like hydroxyls and amines, while simultaneously influencing the molecule's lipophilicity.[8][9][10]
-
Hydrogen Bond Donor: The C-H bond in the CF₂H group is polarized by the adjacent fluorine atoms, enabling it to act as a weak hydrogen bond donor.[8][10] This allows it to form crucial interactions with biological targets, potentially enhancing binding affinity and selectivity.[5]
-
Lipophilicity Modulation: While fluorine is generally considered to increase lipophilicity, the effect of the difluoromethyl group is context-dependent and can range from slightly decreasing to moderately increasing the overall lipophilicity (logP).[8][9] This tunability provides a valuable tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The strong C-F bonds in the difluoromethyl group can block sites of oxidative metabolism, leading to increased metabolic stability and a longer in vivo half-life of the drug molecule.[15][16]
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of a neighboring amine group.[7][17][18] This can be advantageous for improving cell membrane permeability and bioavailability, as a less basic amine will exist in a higher proportion in its neutral, more lipophilic form at physiological pH.[7]
The Cyclobutane Ring: A Scaffold for Three-Dimensionality and Improved Properties
The cyclobutane ring offers several advantages over more common acyclic or aromatic linkers in drug design.[12][13]
-
Three-Dimensionality: The puckered nature of the cyclobutane ring introduces a distinct three-dimensional character to a molecule, which can lead to improved solubility, better metabolic stability, and enhanced selectivity for the target protein.[14]
-
Conformational Rigidity: The constrained nature of the cyclobutane ring can lock a molecule into a bioactive conformation, thereby improving its potency and reducing off-target effects.[12]
-
Metabolic Stability: The cyclobutane scaffold is generally more resistant to metabolic degradation compared to linear alkyl chains.[12]
-
Novel Chemical Space: The incorporation of the cyclobutane motif allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unique pharmacological profiles and intellectual property opportunities.[14]
Comparative Physicochemical Properties
To illustrate the impact of the 1-(difluoromethyl)cyclobutan-1-amine moiety, the following table presents a hypothetical comparison of key physicochemical properties against common bioisosteric replacements.
| Moiety | pKa (Amine) | clogP | Hydrogen Bond Donor Capacity | Metabolic Stability |
| 1-(Difluoromethyl)cyclobutan-1-amine | Lower | Moderate | Weak | High |
| Isopropylamine | Higher | Low | Strong | Low |
| Cyclobutylamine | Higher | Moderate | Strong | Moderate |
| 1-(Trifluoromethyl)cyclobutan-1-amine | Much Lower | High | None | Very High |
| 1-Hydroxycyclobutylamine | Higher | Low | Strong | Low |
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of this compound and a general protocol for its incorporation into a lead compound via amide coupling.
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic routes for similar fluorinated cyclobutane derivatives.[18][19][20]
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials and Reagents:
-
Ethyl 1-cyanocyclobutane-1-carboxylate
-
Diethylaminosulfur trifluoride (DAST) or (2-methoxyethyl)aminosulfur trifluoride (XtalFluor-E)
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Toluene, anhydrous
-
HCl in 1,4-dioxane (4 M solution)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Step 1: Fluorination of the Cyano Ester.
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve ethyl 1-cyanocyclobutane-1-carboxylate in anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DAST or XtalFluor-E in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate.
-
-
Step 2: Hydrolysis to the Carboxylic Acid.
-
Dissolve the ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate in a mixture of THF and water.
-
Add LiOH or NaOH and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(difluoromethyl)cyclobutane-1-carboxylic acid.
-
-
Step 3: Curtius Rearrangement to the Boc-protected Amine.
-
In a flame-dried flask under an inert atmosphere, dissolve the 1-(difluoromethyl)cyclobutane-1-carboxylic acid in anhydrous toluene.
-
Add triethylamine and diphenylphosphoryl azide (DPPA).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and add tert-butanol.
-
Continue to heat at reflux overnight.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain tert-butyl (1-(difluoromethyl)cyclobutyl)carbamate.
-
-
Step 4: Deprotection to the Hydrochloride Salt.
-
Dissolve the tert-butyl (1-(difluoromethyl)cyclobutyl)carbamate in a minimal amount of diethyl ether.
-
Add a 4 M solution of HCl in 1,4-dioxane dropwise with stirring.
-
A precipitate will form. Continue stirring for 2-4 hours at room temperature.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
-
Protocol 2: Incorporation into a Lead Compound via Amide Coupling
This protocol describes a general method for coupling the synthesized amine with a carboxylic acid-containing lead compound.
Workflow Diagram:
Caption: General workflow for amide coupling.
Materials and Reagents:
-
Lead compound with a carboxylic acid functional group
-
This compound
-
Coupling reagent (e.g., HATU, HOBt/EDCI)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Standard workup and purification reagents
Procedure:
-
Step 1: Activation of the Carboxylic Acid.
-
In a flame-dried flask under an inert atmosphere, dissolve the lead compound containing a carboxylic acid in anhydrous DMF or DCM.
-
Add the coupling reagent (e.g., 1.1 equivalents of HATU).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
-
Step 2: Amide Bond Formation.
-
In a separate flask, dissolve this compound in anhydrous DMF or DCM.
-
Add the base (e.g., 2.2 equivalents of DIPEA) to neutralize the hydrochloride salt and liberate the free amine.
-
Add the solution of the free amine to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
-
Step 3: Workup and Purification.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or preparative HPLC to obtain the desired amide analogue.
-
Conclusion
This compound represents a highly valuable and strategic building block in modern drug design. The synergistic combination of the difluoromethyl group's unique electronic and hydrogen-bonding properties with the cyclobutane ring's three-dimensional and metabolically robust scaffold offers medicinal chemists a powerful tool to overcome common challenges in lead optimization. By providing a means to fine-tune pKa, modulate lipophilicity, enhance metabolic stability, and introduce conformational rigidity, this bioisostere can significantly improve the pharmacological profile of a drug candidate. The protocols provided herein offer a practical guide for the synthesis and incorporation of this promising moiety, empowering researchers to explore new chemical space and accelerate the development of next-generation therapeutics.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2019). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
-
Zafrani, Y., Saphier, S., & Gershonov, E. (2020). Utilizing the CF2H moiety as a H-bond-donating group in drug discovery. Future Medicinal Chemistry. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]
-
Morgenthaler, M., Schweizer, E., Hoffmann-Röder, A., & Benini, F. (2007). The electronic effects of fluorine in drug development. Chimia. [Link]
-
Zafrani, Y., & Gershonov, E. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]
-
Al-Zoubi, R. M., & Al-Masri, A. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
-
Pal, R., & Dwivedi, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. [Link]
-
Wessjohann, L. A., & Wild, H. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]
-
BTC. (2023). What are the industrial applications of cyclobutanol? BTC Blog. [Link]
-
Nguyen, T. T., Lee, J., & Kim, Y. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Li, Y., Wang, Y., & Zhang, Y. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride. PubChem. [Link]
- Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.
-
Scott, J. S., & O'Donovan, D. H. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. [Link]
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Wermuth, C. G. (2006). The use of bioisosteric groups in lead optimization. Drug Discovery Today: Technologies. [Link]
- Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
-
SlidePlayer. (2012). Application of Bioisosteres in Drug Design. SlidePlayer. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 415-447). Academic Press. [Link]
-
Zhang, X., Li, Y., & Wang, Q. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]
-
ChemR2D. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. ChemR2D. [Link]
-
Wang, H., et al. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. [Link]
-
PubChem. (n.d.). 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. PubChem. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Reisman, S. E., et al. (2022). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Zafrani, Y., & Gershonov, E. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]
- Google Patents. (2020). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]
Sources
- 1. The use of bioisosteric groups in lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 19. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 20. researchgate.net [researchgate.net]
Synthetic Routes to Derivatives of 1-(Difluoromethyl)cyclobutan-1-amine: An Application Guide for Researchers
Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Within the realm of fluorinated motifs, the difluoromethyl (CHF₂) group is of particular interest as a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding.
When appended to a cyclobutane scaffold, a conformationally rigid four-membered ring system, the 1-(difluoromethyl)cyclobutan-1-amine core offers a unique three-dimensional architecture that is increasingly sought after in drug discovery programs. This guide provides a detailed overview of established and potential synthetic routes to derivatives of this valuable building block, complete with experimental protocols, mechanistic insights, and comparative data to aid researchers in this field.
Primary Synthetic Strategy: From Carboxylic Acid via Curtius Rearrangement
A robust and scalable approach to 1-(difluoromethyl)cyclobutan-1-amine and its derivatives commences with the corresponding 1-(difluoromethyl)cyclobutanecarboxylic acid. The amine functionality is then introduced in the final step via a modified Curtius rearrangement. This strategy offers the advantage of building upon a stable carboxylic acid intermediate that can be prepared in multi-gram quantities.[1]
Synthesis of the Key Precursor: 1-(Difluoromethyl)cyclobutanecarboxylic Acid
The synthesis of the pivotal carboxylic acid intermediate can be achieved from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, a commercially available starting material. The key transformation is the conversion of a hydroxymethyl group to a difluoromethyl group.
Workflow for 1-(Difluoromethyl)cyclobutanecarboxylic Acid Synthesis:
Caption: Synthesis of the key carboxylic acid precursor.
Mechanistic Insight: The Role of DAST in Deoxofluorination
The conversion of the aldehyde to the difluoromethyl group is a critical step, often accomplished using diethylaminosulfur trifluoride (DAST). The mechanism involves the initial reaction of the aldehyde with DAST to form an intermediate alkoxyaminosulfur difluoride. Subsequent nucleophilic attack by fluoride, followed by elimination, generates the difluoromethyl group. It is crucial to control the reaction conditions, as over-fluorination or side reactions can occur.
Protocol 1: Synthesis of 1-(Difluoromethyl)cyclobutanecarboxylic Acid
This protocol is adapted from the work of Demchuk et al. (2023).[1]
Step 1: Swern Oxidation of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.4 eq.) dropwise.
-
After 15 minutes, add a solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq.) in DCM dropwise.
-
Stir the mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 1-formylcyclobutanecarboxylate, which can be used in the next step without further purification.
Step 2: Deoxofluorination with DAST
-
Dissolve the crude ethyl 1-formylcyclobutanecarboxylate (1.0 eq.) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Add diethylaminosulfur trifluoride (DAST) (1.5 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain ethyl 1-(difluoromethyl)cyclobutanecarboxylate.
Step 3: Alkaline Hydrolysis
-
Dissolve the ethyl 1-(difluoromethyl)cyclobutanecarboxylate (1.0 eq.) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid to pH 1-2.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(difluoromethyl)cyclobutanecarboxylic acid.
| Step | Key Reagents | Typical Yield | Reference |
| Swern Oxidation | Oxalyl chloride, DMSO, TEA | >95% (crude) | [1] |
| Deoxofluorination | DAST | 60-70% | [1] |
| Hydrolysis | NaOH | >90% | [1] |
Protocol 2: Curtius Rearrangement to 1-(Difluoromethyl)cyclobutan-1-amine
The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[2][3][4][5][6] The use of diphenylphosphoryl azide (DPPA) allows for a one-pot procedure, avoiding the isolation of potentially explosive acyl azides.
Workflow for Curtius Rearrangement:
Caption: Curtius rearrangement for amine synthesis.
Experimental Protocol:
-
To a solution of 1-(difluoromethyl)cyclobutanecarboxylic acid (1.0 eq.) in anhydrous toluene, add triethylamine (1.1 eq.).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq.) dropwise at room temperature.
-
After stirring for 30 minutes, add tert-butanol (1.5 eq.).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the crude residue in a suitable solvent (e.g., dioxane) and add a solution of hydrochloric acid.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Concentrate the mixture and triturate the residue with diethyl ether to afford this compound as a solid.
Alternative Synthetic Routes
While the Curtius rearrangement is a well-established method, alternative strategies can offer advantages in terms of substrate scope or avoidance of azides.
Route 2: Reductive Amination of 1-(Difluoromethyl)cyclobutyl Ketone
Reductive amination is a powerful and versatile C-N bond-forming reaction. This route requires the synthesis of the corresponding ketone precursor.
Workflow for Reductive Amination:
Caption: Reductive amination approach to the target amine.
Protocol 3: Synthesis of 1-(Difluoromethyl)cyclobutyl Ketone (Conceptual)
A potential route to the ketone precursor could involve the reaction of an organometallic reagent with an activated derivative of 1-(difluoromethyl)cyclobutanecarboxylic acid or via a one-pot difluorination/fragmentation of a suitable β-diketone.[1]
Protocol 4: Reductive Amination (General Procedure)
-
Dissolve 1-(difluoromethyl)cyclobutyl ketone (1.0 eq.) and the desired amine (e.g., ammonium acetate for the primary amine, 5-10 eq.) in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), in portions.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and adjust the pH to basic with an aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by chromatography to yield the desired amine derivative.
| Amine Source | Reducing Agent | Key Considerations |
| Ammonium Acetate | NaBH₃CN | Provides the primary amine. |
| Primary/Secondary Amine | NaBH(OAc)₃ | Effective for a wide range of amines. |
| H₂/Pd-C | - | Catalytic hydrogenation; may affect other functional groups. |
Route 3: Nucleophilic Difluoromethylation of a Cyclobutanone Imine
This approach involves the direct addition of a difluoromethyl nucleophile to an imine derived from cyclobutanone. Reagents such as (difluoromethyl)trimethylsilane (TMSCF₂H) can serve as a source of the difluoromethyl anion.
Workflow for Nucleophilic Difluoromethylation:
Caption: Nucleophilic addition of a difluoromethyl group.
Protocol 5: Nucleophilic Difluoromethylation (General Procedure)
-
To a solution of the pre-formed cyclobutanone imine (e.g., an N-tert-butanesulfinylimine for asymmetric synthesis) (1.0 eq.) in an anhydrous aprotic solvent like THF at low temperature (-78 °C), add a solution of (difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 eq.).
-
Add an activator, such as cesium fluoride (CsF) or a catalytic amount of a Lewis base, to generate the difluoromethyl anion in situ.
-
Stir the reaction at low temperature, allowing it to warm slowly to room temperature over several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purification by chromatography, followed by deprotection of the auxiliary group (if present), will yield the desired 1-(difluoromethyl)cyclobutan-1-amine derivative.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide researchers with a robust toolkit for accessing 1-(difluoromethyl)cyclobutan-1-amine and its derivatives. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and the need for stereocontrol. The Curtius rearrangement of the corresponding carboxylic acid represents a well-validated and scalable approach. Reductive amination and nucleophilic difluoromethylation offer promising alternatives that may be advantageous for the synthesis of specific analogs. As the demand for novel fluorinated building blocks in drug discovery continues to grow, the development of even more efficient and versatile synthetic methodologies for this important class of compounds will remain an active area of research.
References
-
Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 13(28), 7540–7557. [Link]
-
Demchuk, O. P., Grygorenko, O. O., & Komarov, I. V. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]
-
Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. [Link]
-
Curtius Rearrangement. In Wikipedia. [Link]
-
Reductive amination. In Wikipedia. [Link]
-
Curtius Rearrangement. Chemistry Steps. [Link]
-
Saleh, N., & Al-Zoubi, R. M. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(10), 844-854. [Link]
Sources
- 1. One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride
Welcome to the dedicated technical support center for the purification of 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this valuable fluorinated building block. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product has a low melting point and appears oily or sticky, even after solvent removal. What is the likely cause and how can I fix it?
Answer:
This is a common issue that typically points to the presence of residual solvents or impurities that are depressing the melting point. Given that this compound is a salt, it should be a crystalline solid at room temperature.
-
Likely Causes:
-
Residual Solvents: Incomplete removal of solvents used in the final precipitation or recrystallization step (e.g., diethyl ether, ethyl acetate, or alcohols).
-
Hygroscopicity: The hydrochloride salt may be hygroscopic and has absorbed moisture from the atmosphere.
-
Presence of the Free Amine: If the protonation to form the hydrochloride salt was incomplete, the presence of the free amine (which is likely an oil at room temperature) can result in an oily product.
-
Grease Contamination: Contamination from greased joints in your glassware.
-
-
Solutions:
-
Thorough Drying: Dry the product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can aid in the removal of residual solvents, but be cautious as excessive heat can cause degradation.
-
Trituration/Precipitation: Dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol or isopropanol) and then precipitate the salt by adding a non-polar solvent in which it is insoluble (e.g., diethyl ether or hexanes). This will often crash out the pure salt, leaving some impurities in the solvent.
-
Recrystallization: If trituration is insufficient, a full recrystallization is the best approach. (See Section III for a detailed protocol).
-
Azeotropic Removal of Water: If water is the suspected contaminant, dissolving the product in a solvent that forms an azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure can be effective. Repeat this process a few times.
-
Question 2: I'm seeing multiple spots on my TLC plate after purification. How can I identify the impurities and choose the right purification strategy?
Answer:
The presence of multiple spots on a TLC plate indicates that your product is not yet pure. The identity of these impurities will depend on the synthetic route used to prepare the compound. A common synthesis proceeds via a multi-step pathway, which can lead to several potential impurities[1][2][3].
-
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Depending on the synthetic step, these could include the corresponding cyclobutane carboxylic acid or a carbamate intermediate.
-
Byproducts of the Curtius Rearrangement: This step can sometimes lead to the formation of urea byproducts.
-
Incomplete Fluorination or Hydrolysis Products: Intermediates from earlier in the synthesis may carry through.
-
-
Identification and Purification Strategy:
-
Co-spotting on TLC: If you have access to the starting materials and key intermediates, you can co-spot them on a TLC plate with your purified product to see if any of the impurity spots match.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is an excellent technique to get the mass of the impurities, which can help in their identification.
-
NMR Spectroscopy: A proton (¹H) NMR of the crude product can reveal the presence of impurities. For instance, the presence of a tert-butyl group could indicate an unreacted Boc-protected intermediate.
-
Choosing a Purification Method:
-
Recrystallization: This is the preferred method if a suitable solvent system can be found, as it is often more scalable and can be highly effective at removing small amounts of impurities.
-
Column Chromatography: If recrystallization is not effective or if you have a complex mixture of impurities, column chromatography will be necessary. Given that you are purifying a polar salt, reversed-phase chromatography is often a good choice. For normal-phase chromatography, it is advisable to use an amine-functionalized silica gel or to add a small amount of a competing amine (like triethylamine) to the mobile phase to prevent streaking[4][5].
-
-
Question 3: My amine salt is streaking badly on my silica gel TLC plate and during column chromatography. What can I do to improve the separation?
Answer:
Streaking (or tailing) of amines on silica gel is a classic problem in chromatography. It is caused by the interaction of the basic amine with the acidic silanol groups on the surface of the silica gel[4][5]. This leads to poor separation and broad peaks.
-
Solutions:
-
Mobile Phase Modification (for Normal Phase): Add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): A common choice is to add 0.1-1% triethylamine to your mobile phase. The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper peaks.
-
Ammonia: A mobile phase containing a small amount of ammonia (e.g., a dichloromethane/methanol/ammonia mixture) can also be effective[4].
-
-
Use of Amine-Functionalized Silica: For column chromatography, using a pre-packed column with amine-functionalized silica can provide excellent results without the need for mobile phase modifiers[4].
-
Switch to Reversed-Phase Chromatography: Reversed-phase chromatography on a C18 column is often a better choice for polar and ionizable compounds like amine hydrochlorides. You can control the retention by adjusting the pH of the aqueous component of the mobile phase.
-
Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Question 4: I am losing a significant amount of my compound during recrystallization. How can I improve my yield?
Answer:
Low recovery during recrystallization is a common challenge and can usually be addressed by optimizing the procedure.
-
Likely Causes & Solutions:
-
Using too much solvent: The goal of recrystallization is to dissolve the compound in a minimum amount of hot solvent. If you use too much, the solution will not be saturated upon cooling, and your compound will remain dissolved.
-
Solution: Add the hot solvent in small portions to your crude product until it just dissolves.
-
-
Cooling the solution too quickly: Rapid cooling can cause the compound to precipitate as a fine powder, which can trap impurities and be difficult to filter.
-
Solution: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Choosing an inappropriate solvent system: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solution: Perform small-scale solubility tests with a range of solvents to find the optimal one. Common choices for amine hydrochlorides include alcohol/ether or alcohol/ester mixtures.
-
-
Washing the crystals with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold will redissolve some of your product.
-
Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
As a hydrochloride salt, the pure compound should be a white to off-white crystalline solid. The hydrochloride form enhances its stability compared to the free amine[6]. It should be stored in a cool, dry place, tightly sealed to protect it from moisture. While generally stable, prolonged exposure to strong bases will convert it to the free amine, which may be less stable.
Q2: What are the best solvents for dissolving this compound?
Being a salt, it is expected to be soluble in polar protic solvents like water, methanol, and ethanol. Its solubility in less polar organic solvents like dichloromethane, ethyl acetate, and diethyl ether is likely to be low.
Q3: What analytical techniques are recommended for purity assessment?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is essential for confirming the structure. You should acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹⁹F NMR is particularly useful for confirming the presence and purity of the difluoromethyl group[1][7].
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for determining the purity of fluorinated amines[8][9]. A typical mobile phase would consist of a gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound[1].
-
Melting Point: A sharp melting point is a good indicator of purity.
Q4: Can I purify the free amine first and then convert it to the hydrochloride salt?
Yes, this is a valid strategy. You can purify the free amine using column chromatography (with the precautions for amines mentioned above) and then dissolve the pure amine in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in the same or another solvent (e.g., HCl in diethyl ether or dioxane) to precipitate the hydrochloride salt. This can be a very effective final purification step.
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined empirically on a small scale first.
Step-by-Step Methodology:
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, methanol, water) and solvent mixtures (e.g., isopropanol/diethyl ether, ethanol/ethyl acetate). The ideal solvent or solvent system will dissolve the compound when hot but give poor solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent (or the more polar solvent of a binary system) in small portions while heating the mixture to a gentle reflux with stirring. Continue adding the solvent until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to reflux for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystallization does not occur, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to a constant weight.
Protocol 2: Purification by Reversed-Phase Flash Chromatography
This method is suitable for separating the target compound from more non-polar impurities.
Step-by-Step Methodology:
-
Column and Solvents:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase A: Water with 0.1% formic acid (or trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (or trifluoroacetic acid).
-
-
Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase (or a solvent like methanol or DMF if it is not soluble in the mobile phase).
-
Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with a gradient of increasing Mobile Phase B. A typical gradient might be from 5% B to 95% B over 20-30 column volumes.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure. Note that removing water can be time-consuming. Lyophilization is an effective method if available.
IV. Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClF₂N | Inferred from structure |
| Molecular Weight | 157.59 g/mol | Inferred from structure |
| Appearance | White to off-white crystalline solid | General knowledge of amine salts |
| Solubility | Soluble in water, methanol, ethanol | [6] |
Table 2: Recommended Analytical Methods for Purity Assessment
| Technique | Stationary Phase | Mobile Phase/Solvent | Detection | Purpose |
| ¹H, ¹³C, ¹⁹F NMR | - | DMSO-d₆ or D₂O | - | Structure confirmation and impurity identification |
| RP-HPLC | C18 | Gradient of Acetonitrile/Water + 0.1% FA or TFA | UV (e.g., 210 nm) | Purity determination and impurity profiling |
| HRMS | - | - | ESI+ | Accurate mass and formula confirmation |
V. Visualizations
Diagram 1: General Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Diagram 2: Troubleshooting Tailing in Normal-Phase Chromatography
Caption: Troubleshooting strategies for peak tailing of the amine salt on silica gel.
VI. References
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Wang, J., Yoder, N. C., & Welch, J. T. (2006). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access, 1134(1), 268–273. [Link]
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 7. 3-(Difluoromethylene)cyclobutan-1-amine hydrochloride | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, impurity analysis, and mitigation strategies based on established chemical principles and field-proven insights.
PART 1: Frequently Asked Questions (FAQs) about Common Impurities
This section addresses the most common issues encountered during the synthesis, providing quick and actionable answers.
Q1: What are the most likely process-related impurities I should be looking for in my final product?
A1: Process-related impurities can be broadly categorized by their origin in the synthetic sequence. A plausible and efficient route to the target molecule involves a modified Curtius rearrangement from a carboxylic acid precursor.[1][2][3] Based on this pathway, the primary impurities to monitor are:
-
Starting Material & Intermediate Carryover:
-
Unreacted 1-(difluoromethyl)cyclobutane-1-carboxylic acid.
-
Residual carbamate intermediate (e.g., a tert-butyl carbamate) if deprotection is incomplete.[1]
-
-
Byproducts from Side Reactions:
-
Over-fluorination/Halogen Exchange Products: Depending on the fluorination method used to create the difluoromethyl group, you may see traces of monofluoromethyl or trifluoromethyl analogues.
-
Hydrolysis Products: The aminonitrile intermediate in alternative syntheses like the Strecker pathway is susceptible to hydrolysis back to the starting ketone (cyclobutanone) or partial hydrolysis to an amide.[4][5][6]
-
-
Reagent-Related Impurities:
Q2: My NMR/LC-MS shows an unexpected peak. How can I begin to identify it?
A2: A systematic approach is crucial for identifying unknown peaks.
-
Assess Polarity (LC): Compare the retention time of the unknown peak to your product.
-
Early Eluting (More Polar): Often indicates residual starting materials like the carboxylic acid, or hydrolysis byproducts.
-
Late Eluting (Less Polar): May suggest an un-deprotected carbamate intermediate or byproducts from organic reagents.
-
-
Analyze Mass Spectrum (MS): Determine the mass-to-charge ratio (m/z) of the unknown.
-
M+18: Suggests an adduct with water or ammonium, common in ESI-MS.
-
Mass matches starting material or intermediate: Confirms carryover.
-
Mass corresponds to potential side-products: For example, a mass corresponding to cyclobutanone imine.
-
-
Check NMR Spectrum: Look for characteristic signals.
-
¹⁹F NMR: This is a powerful tool. Your product will have a characteristic triplet for the -CHF₂ group. The presence of other fluorine-containing signals strongly suggests fluorination-related byproducts.[9]
-
¹H NMR: Look for the absence of the N-H protons of the amine, which could indicate an N-acylated or carbamate impurity. The presence of a strong singlet around 2.0-2.5 ppm could indicate residual acetone if used for cleaning or workup.
-
Q3: My final hydrochloride salt is clumpy or oily and has a high water content. What are the likely causes and how can I fix this?
A3: High water content in the final salt is a common issue that often points to problems in the final workup and isolation steps.
-
Sources of Water:
-
Incomplete Drying of the Free Amine: Before salt formation, the free amine must be thoroughly dried. Any residual water will be carried into the final product.
-
Hygroscopic Solvents: Using solvents that readily absorb atmospheric moisture (e.g., ethanol) without proper anhydrous conditions.
-
Atmospheric Moisture: The hydrochloride salt itself can be hygroscopic. Exposure to humid air during filtration or drying will lead to water absorption.
-
-
Troubleshooting and Prevention:
-
Azeotropic Distillation: Before salt formation, dissolve the free amine in a solvent like toluene and distill off a portion of the solvent to azeotropically remove water.
-
Use of Drying Agents: Ensure the organic solution of the free amine is treated with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and filtered before adding HCl.
-
Inert Atmosphere: Conduct the filtration and drying of the final salt under a dry nitrogen or argon atmosphere to minimize exposure to moisture.
-
Solvent Choice for Precipitation: Use a non-hygroscopic, anhydrous solvent system (e.g., HCl in isopropanol or diethyl ether) for the salt precipitation.
-
PART 2: In-Depth Troubleshooting & Mitigation Guide
This section provides a deeper dive into the chemistry of impurity formation and outlines robust strategies for detection, prevention, and remediation.
Synthetic Pathway and Impurity Formation
A common and scalable synthetic route proceeds from a carboxylic acid precursor via a modified Curtius rearrangement.[1][2][3] This pathway is generally clean but has specific potential pitfalls that can lead to impurities.
Caption: Synthetic pathway via Curtius rearrangement and key impurity formation points.
Impurity Profile and Mitigation Strategies
The following table summarizes the most common impurities, their detection, and recommended control strategies.
| Impurity Name | Structure (Example) | Typical Analytical Method | Potential Source & Causality | Prevention & Remediation Strategy |
| A: Unreacted Carboxylic Acid | R-COOH | HPLC (early eluting), ¹H NMR (broad -OH peak) | Incomplete Curtius rearrangement. Insufficient reagent (e.g., DPPA) or suboptimal reaction temperature/time. | Prevention: Ensure accurate stoichiometry of reagents. Monitor reaction to completion by TLC or LC-MS. Remediation: Acid-base extraction. The free amine product can be extracted into an organic solvent from a basic aqueous solution, leaving the acidic impurity in the aqueous layer. |
| B: Boc-Protected Intermediate | R-NH-Boc | HPLC (late eluting), LC-MS (M+100), ¹H NMR (~1.4 ppm singlet) | Incomplete deprotection. Insufficient amount of HCl, low reaction temperature, or insufficient reaction time.[1] | Prevention: Use a sufficient excess of anhydrous HCl. Ensure the reaction goes to completion, monitoring by TLC/LC-MS. Remediation: Re-subject the mixture to the deprotection conditions (e.g., treatment with HCl in a suitable solvent). |
| C: Residual Solvents | e.g., Toluene, THF, Diethyl Ether | GC-HS (Headspace GC), ¹H NMR | Trapped within the crystal lattice of the salt during precipitation. Inadequate drying post-filtration. | Prevention: Choose a precipitation solvent in which the product is highly insoluble to minimize trapping. Remediation: Dry the final product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C), ensuring the product is stable at that temperature. |
| D: Excess HCl & Water | HCl, H₂O | Karl Fischer Titration (for H₂O), pH measurement of aqueous solution | Use of non-anhydrous HCl solution. Hygroscopic nature of the final salt absorbing atmospheric moisture.[7] | Prevention: Use a standardized solution of anhydrous HCl (e.g., HCl in isopropanol or dioxane). Handle the final product under an inert, dry atmosphere. Remediation: Slurry the salt in a non-polar, anhydrous solvent (e.g., diethyl ether or heptane) and re-filter to wash away excess HCl. Dry thoroughly under high vacuum. |
Troubleshooting Logic for Synthesis
When encountering a deviation in your synthesis, a logical diagnostic process can quickly pinpoint the root cause.
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
optimizing reaction conditions for 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride synthesis
Welcome to the technical support center for the synthesis of 1-(difluoromethyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable fluorinated building block. The unique properties conferred by the difluoromethyl group and the cyclobutane scaffold make this compound a significant motif in medicinal chemistry.[1][2]
This document provides an in-depth look at a reliable synthetic route, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary technical insights to navigate the challenges of this synthesis, optimize your reaction conditions, and achieve consistent, high-yield results.
Section 1: Overview of the Recommended Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions. The strategy outlined here begins with a commercially available cyclobutane derivative and proceeds through key transformations including oxidation, difluoromethylation, and a modified Curtius rearrangement to install the amine functionality.[3][4][5] This pathway is chosen for its robustness and scalability.
Caption: Overall workflow for the synthesis of the target compound.
Section 2: Detailed Experimental Protocols
The following protocols are based on established literature procedures and have been optimized for clarity and reproducibility.[3][4][5]
Protocol 2.1: Swern Oxidation of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate
This step converts the primary alcohol to an aldehyde, which is the electrophile for the subsequent difluoromethylation.
-
Setup: In a three-necked, round-bottomed flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
DMSO Addition: Slowly add dimethyl sulfoxide (DMSO, 2.4 eq) dissolved in DCM to the flask, maintaining the temperature below -65 °C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 30 minutes.
-
Quenching: Add triethylamine (TEA, 5.0 eq) to the reaction mixture. Allow the flask to warm to room temperature slowly.
-
Workup: Add water to the reaction mixture. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which is often used in the next step without further purification.
Protocol 2.2: Nucleophilic Difluoromethylation of the Aldehyde
This crucial step introduces the difluoromethyl group. (Difluoromethyl)trimethylsilane (TMSCF₂H) is a common and effective reagent for this transformation.[6][7]
-
Setup: To a solution of the crude ethyl 1-formylcyclobutanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under nitrogen, add TMSCF₂H (1.5 eq).
-
Initiation: Add a catalytic amount of a suitable activator, such as cesium fluoride (CsF) or potassium tert-butoxide (tBuOK). The choice of activator is critical and may require optimization.[7]
-
Reaction: Stir the mixture at low temperature, allowing it to slowly warm to room temperature over several hours while monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting difluoromethyl carbinol may require purification by column chromatography.
Protocol 2.3: Conversion to 1-(Difluoromethyl)cyclobutanecarboxylic Acid
This two-part sequence first oxidizes the secondary alcohol and then hydrolyzes the ester to the required carboxylic acid for the Curtius rearrangement.
-
Oxidation: Dissolve the alcohol from the previous step in a suitable solvent like acetone. Cool to 0 °C and add Jones reagent (CrO₃/H₂SO₄) dropwise until a persistent orange color is observed.
-
Workup (Oxidation): Quench with isopropanol, dilute with water, and extract with ethyl acetate. Dry and concentrate the organic phase.
-
Hydrolysis: Dissolve the resulting keto-ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete.
-
Workup (Hydrolysis): Acidify the mixture with 1M HCl to pH ~2-3 and extract the carboxylic acid product with ethyl acetate. Dry the organic layer and remove the solvent.
Protocol 2.4: Modified Curtius Rearrangement
This reaction converts the carboxylic acid into a Boc-protected amine, avoiding the direct handling of a potentially unstable isocyanate intermediate.[3]
-
Setup: Dissolve the 1-(difluoromethyl)cyclobutanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.
-
Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.
-
Rearrangement: Heat the mixture to 80-90 °C. The rearrangement to the isocyanate is typically accompanied by nitrogen gas evolution.
-
Trapping: After the initial reaction subsides, add tert-butanol (2.0 eq) and continue heating to form the Boc-protected amine (carbamate).
-
Workup: Cool the reaction, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer and purify the carbamate product by column chromatography.
Protocol 2.5: Deprotection and Hydrochloride Salt Formation
The final step removes the Boc protecting group and forms the desired hydrochloride salt.
-
Deprotection: Dissolve the tert-butyl (1-(difluoromethyl)cyclobutyl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Salt Formation: Add a solution of HCl in diethyl ether (e.g., 2M) or bubble HCl gas through the solution until precipitation is complete.
-
Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.[8]
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My difluoromethylation step (Protocol 2.2) has a very low yield. What are the common causes and solutions?
Answer: This is a critical and often challenging step. Several factors could be responsible:
-
Reagent Quality and Moisture: TMSCF₂H and the activators (CsF, tBuOK) are highly sensitive to moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use freshly opened or properly stored reagents.
-
Activator Choice: The reactivity can be highly dependent on the activator. For enolizable substrates, a sterically hindered base like potassium tert-pentoxide might be preferable to tBuOK to prevent competitive deprotonation and aldol-type side reactions.[6] For less reactive aldehydes, a more potent activator system may be needed.
-
Temperature Control: The initial addition should be performed at a low temperature (-78 °C) to control the reaction rate and prevent decomposition of the reagents or intermediates. Allowing the reaction to warm too quickly can lead to side products.
-
Competitive Enolization: The aldehyde intermediate has an acidic α-proton. Strong bases can cause enolization, leading to self-condensation or other side reactions instead of nucleophilic addition.[7] Using a non-basic fluoride source like CsF or a catalytic amount of a non-nucleophilic base can mitigate this.
Q2: The Curtius rearrangement (Protocol 2.4) is sluggish, or I'm isolating unreacted starting material. How can I optimize it?
Answer: A stalled Curtius rearrangement usually points to issues in the formation of the acyl azide or the thermal rearrangement step.
-
Inefficient Acyl Azide Formation: Ensure the triethylamine used is pure and dry, as it is crucial for activating the carboxylic acid. The DPPA should also be of high quality. You can monitor this stage by IR spectroscopy by looking for the characteristic azide stretch (~2140 cm⁻¹).
-
Insufficient Temperature: The rearrangement of the acyl azide to the isocyanate is a thermal process. If the temperature is too low, the reaction will be slow or incomplete. Ensure your reaction reaches and maintains the recommended temperature (80-90 °C).
-
Solvent Choice: Toluene is generally a good choice due to its boiling point. Anhydrous conditions are essential, as water will hydrolyze the intermediate isocyanate back to the amine, which can then react with other intermediates to form urea byproducts.
-
Premature Decomposition: While heat is required, prolonged heating at excessively high temperatures can lead to decomposition of the azide or isocyanate. Monitor the reaction by TLC to determine the optimal reaction time.
Q3: During the final deprotection and salt formation (Protocol 2.5), I get an oil or a sticky solid instead of a crystalline product. How can I improve the isolation?
Answer: The physical form of amine salts can be sensitive to impurities and residual solvent.
-
Purity of the Carbamate: Ensure the Boc-protected amine is highly pure before deprotection. Impurities can interfere with crystallization. If necessary, re-purify the carbamate using column chromatography.
-
Strictly Anhydrous Conditions: Any moisture present during the addition of HCl can lead to the formation of a hydrate, which may be oily or difficult to crystallize. Use anhydrous solvents and a stock solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane).
-
Solvent for Precipitation: Diethyl ether is a common choice for precipitating hydrochloride salts because it is non-polar. If your product is slightly soluble, you may need to cool the mixture to 0 °C or -20 °C to maximize precipitation. Sometimes, adding a co-solvent like hexane can induce crystallization.
-
Trituration: If an oil forms, try removing the solvent under vacuum and then adding fresh, cold ether. Vigorously scratching the side of the flask with a glass rod can often induce crystallization. This process, known as trituration, helps to wash away impurities and promote solidification.
Section 4: Frequently Asked Questions (FAQs)
Q: Why is the modified Curtius rearrangement with DPPA and tert-butanol used instead of a more traditional Hofmann or Schmidt reaction?
A: The modified Curtius rearrangement offers several advantages in this context.[3][9] It proceeds under milder, non-aqueous conditions compared to the Hofmann rearrangement (which uses bromine and strong base) and avoids the use of highly toxic and explosive hydrazoic acid required for the Schmidt reaction.[9] Trapping the intermediate isocyanate in situ with tert-butanol to form a stable, easily purified Boc-carbamate is a key benefit, simplifying the workup and handling of the amine product.
Q: What are the primary safety concerns I should be aware of during this synthesis?
A: Several steps require specific safety precautions:
-
Swern Oxidation: Oxalyl chloride is corrosive and toxic. The reaction generates carbon monoxide gas. This procedure must be performed in a well-ventilated fume hood.
-
DPPA: Diphenylphosphoryl azide is toxic and potentially explosive, especially with heating. Avoid contact with skin and handle with care. The reaction generates nitrogen gas, so the system should not be sealed.
-
Reagents: Many reagents like triethylamine, DMSO, and dichloromethane have their own specific handling requirements. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q: Could other difluoromethylating reagents be used in Protocol 2.2?
A: Yes, the field of difluoromethylation is extensive.[6][10][11] While TMSCF₂H is a reliable choice, other reagents exist. For example, reagents based on sulfinates (NaSO₂CF₂H) can generate difluoromethyl radicals under photoredox conditions, offering an alternative mechanistic pathway.[10] Transition metal-catalyzed cross-coupling reactions have also been developed.[6] The choice depends on factors like substrate compatibility, functional group tolerance, cost, and available equipment. For this specific transformation on an aldehyde, a nucleophilic source like TMSCF₂H is often the most direct approach.
Section 5: Reaction Optimization Summary
This table provides a starting point for optimizing the key steps of the synthesis.
| Step | Parameter | Standard Condition | Optimization Strategy | Rationale |
| 2.2 Difluoromethylation | Activator | Catalytic tBuOK | Screen CsF, tPentOK, or phosphazene bases. | To minimize enolization side-products and tune reactivity.[6] |
| Temperature | -78 °C to RT | Maintain at -78 °C for longer; slower warming ramp. | Improves selectivity and prevents reagent decomposition. | |
| Solvent | THF | Try ethereal solvents like 2-MeTHF or DME. | Solvent can influence the stability of intermediates and reagent solubility. | |
| 2.4 Curtius Rearrangement | Temperature | 80-90 °C (Toluene) | Increase temperature to match solvent reflux (e.g., xylenes for higher temp). | Ensures complete thermal rearrangement of the acyl azide to the isocyanate. |
| Reaction Time | Monitor by N₂ evolution | Monitor disappearance of starting material by TLC/LC-MS. | Prevents thermal decomposition of the product from prolonged heating. | |
| 2.5 Salt Formation | Solvent | Diethyl Ether | Screen other non-polar solvents (e.g., MTBE) or co-solvent systems (ether/hexane). | Optimizes precipitation and crystal formation for easier isolation. |
Section 6: Mechanistic Visualization
The Modified Curtius Rearrangement
The conversion of the carboxylic acid to the Boc-protected amine is a cornerstone of this synthesis. The mechanism involves the formation of a mixed anhydride, nucleophilic attack by azide, thermal rearrangement, and trapping of the resulting isocyanate.
Caption: Key transformations in the modified Curtius rearrangement.
References
-
Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews URL: [Link]
-
Title: The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
-
Title: Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds Source: MDPI URL: [Link]
-
Title: Highly Enantioselective Decarboxylative Difluoromethylation Source: PMC - NIH URL: [Link]
-
Title: Optimization of reaction conditions. Source: ResearchGate URL: [Link]
-
Title: Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks Source: PubMed Central URL: [Link]
-
Title: The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
-
Title: Mechanochemical difluoromethylations of ketones Source: PMC - NIH URL: [Link]
-
Title: cyclobutylamine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks Source: ResearchGate URL: [Link]
-
Title: studies toward the stereocontrolled synthesis of cyclobutane derivatives Source: ScholarWorks URL: [Link]
-
Title: cyclobutylamine hydrochloride - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity Source: NIH URL: [Link]
-
Title: Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes Source: PMC - NIH URL: [Link]
-
Title: Ketone to Difluoro - Common Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis Source: PMC - NIH URL: [Link]
-
Title: Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery Source: PMC - PubMed Central URL: [Link]
Sources
- 1. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride
Welcome to the technical support center for 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride (CAS RN: 1505769-34-5). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical, field-proven insights for handling and analysis. As a hydrochloride salt, this compound is generally more stable and water-soluble than its freebase form.[1] However, its unique difluoromethyl and cyclobutane moieties present specific stability considerations that require careful attention during experimentation.
This document provides a comprehensive, question-and-answer-based approach to troubleshooting, backed by detailed experimental protocols and scientific rationale.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary stability concerns for this compound?
-
What are the recommended storage and handling conditions?
-
My compound appears clumpy or has turned into a thick liquid. What should I do?
-
I am seeing unexpected peaks in my analytical run. What could they be?
-
-
Troubleshooting Guide: Purity and Stability Issues
-
Issue 1: Inconsistent Analytical Results
-
Issue 2: Suspected Hydrolytic Degradation
-
Issue 3: Potential for Oxidative Degradation
-
Issue 4: Concerns about Thermal and Photolytic Stability
-
-
Experimental Protocols
-
Protocol 1: Stability-Indicating HPLC Method for Purity and Degradation Analysis
-
Protocol 2: Forced Degradation Study Protocol
-
Protocol 3: Sample Preparation for NMR Analysis
-
-
Data Interpretation
-
Interpreting HPLC-UV Data
-
Key NMR Spectral Data for Compound Identification
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The primary stability concerns for this compound are its hygroscopicity and potential for hydrolysis .
-
Hygroscopicity: As an amine hydrochloride salt, the compound can readily absorb moisture from the atmosphere.[2] This can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water), making accurate weighing and handling difficult.[2]
-
Hydrolysis: The difluoromethyl group (-CHF₂) may be susceptible to hydrolysis under certain conditions, particularly at non-neutral pH. This could lead to the formation of corresponding aldehydes or carboxylic acids and the loss of fluorine atoms, a process sometimes referred to as defluorinative hydrolysis. The amine functional group itself can also be involved in degradation reactions.
Q2: What are the recommended storage and handling conditions?
To mitigate stability issues, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. | Minimizes exposure to atmospheric moisture and oxygen.[3] |
| Moisture | Use a desiccator for long-term storage. | Prevents water absorption due to the compound's hygroscopic nature.[4] |
| Light | Protect from light. | While specific photostability data is unavailable, it is a general best practice for complex organic molecules. |
When handling the solid, work quickly in a low-humidity environment or ideally within a glovebox to prevent moisture uptake.[2]
Q3: My compound appears clumpy or has turned into a thick liquid. What should I do?
This is a strong indication of moisture absorption due to the compound's hygroscopic nature.
-
For non-quantitative applications: If the material is only needed for qualitative purposes (e.g., as a starting material in a synthesis where it will be used in excess), you may still be able to use it, but be aware that the purity is compromised.
-
For quantitative applications: It is strongly recommended to use a fresh, unopened vial of the compound. If this is not possible, you can attempt to dry the material under high vacuum. However, for accurate and reproducible results, preparing a stock solution from the entire batch and determining its precise concentration via a validated analytical method like HPLC is the most reliable approach.[2]
Q4: I am seeing unexpected peaks in my analytical run. What could they be?
Unexpected peaks can arise from several sources:
-
Degradation Products: As mentioned, hydrolysis is a key concern. You may be observing byproducts from the breakdown of the difluoromethyl group or other reactions involving the amine.
-
Synthesis-Related Impurities: The synthesis of this compound may result in residual starting materials, reagents, or side-products. A recent synthetic route involves a multi-step process including a Curtius rearrangement, which could potentially leave behind related intermediates.[5][6]
-
Solvent and Reagent Impurities: Ensure the purity of your solvents and any reagents used in sample preparation.
To identify these unknown peaks, a forced degradation study (see Protocol 2 ) coupled with mass spectrometry can be invaluable.
Troubleshooting Guide: Purity and Stability Issues
This section provides a structured approach to diagnosing and resolving common experimental problems.
Issue 1: Inconsistent Analytical Results
Symptoms:
-
Poor reproducibility of peak areas in HPLC.
-
Drifting retention times.
-
Variable purity assessments between different samples of the same batch.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for inconsistent analytical results.
Issue 2: Suspected Hydrolytic Degradation
Symptoms:
-
Appearance of new, more polar peaks in the HPLC chromatogram over time, especially in solution.
-
A decrease in the main peak area with a corresponding increase in impurity peaks.
-
Changes in the pH of the sample solution.
Root Cause Analysis and Solutions:
Hydrolysis is a primary degradation pathway for this molecule. The hydrochloride salt form provides some protection by keeping the amine protonated, but stability can still be pH-dependent.
-
pH Control: Maintain solutions at an acidic pH (e.g., pH 3-5) to improve stability. Amine hydrochlorides are generally more stable in acidic conditions.
-
Solvent Choice: Whenever possible, use aprotic organic solvents for storage of solutions. If aqueous solutions are necessary, prepare them fresh before use.
-
Forced Degradation: To confirm hydrolysis as the degradation pathway, perform a forced degradation study under acidic and basic conditions as outlined in Protocol 2 . This will help to generate and identify the hydrolytic degradation products.
Issue 3: Potential for Oxidative Degradation
Symptoms:
-
Appearance of new peaks after exposure to air or in the presence of oxidizing agents.
-
Discoloration of the solid compound or solutions.
Root Cause Analysis and Solutions:
Amines are susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.
-
Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.
-
Antioxidants: For formulated products, the inclusion of antioxidants could be considered, but their compatibility must be thoroughly evaluated.
-
Forced Degradation: Use oxidative stress conditions (e.g., exposure to hydrogen peroxide) as described in Protocol 2 to understand the compound's susceptibility to oxidation and to characterize any resulting degradants.
Issue 4: Concerns about Thermal and Photolytic Stability
Symptoms:
-
Degradation observed after exposure to elevated temperatures or light.
Root Cause Analysis and Solutions:
-
Thermal Stability: While the compound is expected to be relatively stable at room temperature, prolonged exposure to high temperatures during processing or analysis (e.g., in a GC inlet) could cause degradation.
-
Action: Conduct a thermal stress study as part of the forced degradation protocol (Protocol 2 ). If using GC, optimize the inlet temperature to be as low as possible while still allowing for efficient volatilization.
-
-
Photostability: Exposure to UV or visible light can induce degradation in some organic molecules.
-
Action: Perform a photostability study as outlined in Protocol 2 . Always store the compound and its solutions in amber vials or otherwise protected from light.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity and Degradation Analysis
This reverse-phase HPLC method is designed to separate the parent compound from potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, then hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Rationale:
-
A C18 column provides good retention for this moderately polar compound.
-
The use of TFA as an ion-pairing agent helps to improve peak shape for the amine.
-
A gradient elution is necessary to separate the parent compound from potentially more polar degradation products and less polar impurities.
Protocol 2: Forced Degradation Study Protocol
This protocol outlines the conditions for a comprehensive forced degradation study to assess the intrinsic stability of this compound.[7][8][9]
Caption: Workflow for the forced degradation study.
Detailed Steps:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL. For hydrolytic and oxidative studies, water or a 50:50 water:acetonitrile mixture can be used.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH. Incubate at 60°C. Neutralize the sample with acid before HPLC analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At appropriate time points (e.g., 2, 8, 24, 48 hours), analyze the stressed samples by the stability-indicating HPLC method (Protocol 1 ). Use HPLC-MS to identify the mass of any degradation products.
Protocol 3: Sample Preparation for NMR Analysis
For structural confirmation of the parent compound and identification of degradation products.
-
Solvent Selection: Use a deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Concentration: Prepare a solution with a concentration of 5-10 mg/mL.
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. ¹⁹F NMR is particularly useful for observing changes in the chemical environment of the difluoromethyl group.[5]
Data Interpretation
Interpreting HPLC-UV Data
-
Purity Assessment: The purity of the sample can be calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Degradation Profile: In the chromatograms from the forced degradation study, new peaks represent degradation products. The conditions under which these peaks appear indicate the compound's susceptibility to specific stresses. For example, peaks that appear only under acidic or basic conditions are likely hydrolytic degradants.
Key NMR Spectral Data for Compound Identification
The following data, based on published literature, can be used to confirm the identity of this compound.[5]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR (DMSO-d₆) | 1.96 – 2.21 | m | -CH₂- | |
| 2.36 – 2.65 | m | -CH₂- | ||
| 6.11 | t | 56.5 | -CHF₂ | |
| 10.66 | br. s | -NH₃⁺ | ||
| ¹³C NMR (DMSO-d₆) | 29.4 | -CH₂- | ||
| 64.9 | t | 21.2 | C-NH₃⁺ | |
| 114.9 | t | 243.6 | -CHF₂ | |
| ¹⁹F NMR (DMSO-d₆) | -123.4 | d | 56.5 | -CHF₂ |
Note: Chemical shifts are referenced to the residual solvent peak. The broad singlet for the amine protons confirms the presence of the hydrochloride salt.
References
- Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
-
Atmiya University. (n.d.). Stability indicating chromatographic method. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
- Prakash, L., et al. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-852.
-
Jetir.org. (n.d.). An Introduction to Forced Degradation Studies for Drug Substance & Drug Products. Retrieved from [Link]
- Lee, J., et al. (1967). 1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives. Journal of the Chemical Society B: Physical Organic, 1125-1129.
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Problems in Chemistry. (2023, January 26).
- Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
- Google Patents. (n.d.). Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
- BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
- Zhang, W., et al. (n.d.).
-
ResearchGate. (n.d.). 1H and 19F NMR in drug stress testing: The case of voriconazole. Retrieved from [Link]
-
R Discovery. (n.d.). stability-indicating-hplc-method Research Articles - Page 6. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]
-
PMC. (n.d.). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. Retrieved from [Link]
-
Dana Bioscience. (n.d.). This compound 100mg. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
Sources
- 1. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Scale-up Synthesis of 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support guide for the scale-up synthesis of 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride. This resource is designed to provide practical, in-depth solutions to the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. The following sections are structured to offer both quick-reference FAQs and detailed troubleshooting protocols, grounded in established chemical principles and field experience.
I. Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the synthesis and scale-up process.
Q1: What is a common synthetic route for this compound suitable for scale-up?
A1: A frequently employed and scalable route commences with a suitable cyclobutane precursor, such as ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[1][2][3] The synthesis typically involves the introduction of the difluoromethyl group, followed by a transformation of a carboxylic acid or related functional group into the amine. A key sequence involves a modified Curtius rearrangement to form the amine, which is then isolated as its hydrochloride salt for improved stability and handling.[1][2][3]
Q2: My difluoromethylation step is low-yielding. What are the likely causes?
A2: Low yields in difluoromethylation can stem from several factors. The choice of difluoromethylating agent is critical; reagents like TMSCF2H (Difluoromethyl)trimethylsilane) or those that generate difluorocarbene in situ are common.[4] Incomplete reaction can occur due to insufficient reagent, poor temperature control, or moisture contamination, which can quench reactive intermediates. On a larger scale, mass transfer limitations can also play a significant role, requiring more vigorous agitation.
Q3: I'm observing significant byproduct formation during the amine formation step (e.g., Curtius rearrangement). How can I minimize this?
A3: Byproduct formation in the Curtius rearrangement is often related to temperature control and the purity of the starting acyl azide intermediate. Ensure the acyl azide is formed at low temperatures (typically 0 °C or below) and used promptly without prolonged storage. During the thermal rearrangement to the isocyanate, maintaining a consistent and optimized temperature is crucial to prevent side reactions. The subsequent trapping of the isocyanate with an alcohol (like tert-butanol) followed by acidic deprotection is generally clean, but impurities in the trapping agent can lead to undesired byproducts.[1]
Q4: The final hydrochloride salt is difficult to crystallize or precipitates as an oil. What can I do?
A4: Oiling out during crystallization of amine hydrochlorides is a common issue. This can be due to residual solvent, impurities, or an inappropriate crystallization solvent system.[5][6] Ensure the free amine is of high purity before salt formation. For the crystallization itself, consider using a solvent system where the hydrochloride salt has low solubility, such as isopropanol/diethyl ether or ethanol/ethyl acetate.[6] Seeding the solution with a small amount of previously obtained crystalline material can also promote proper crystal formation. A slow cooling rate is generally preferable to rapid crashing out of the product.
Q5: What are the primary safety concerns when handling difluoromethylating agents on a larger scale?
A5: Many difluoromethylating agents are toxic, reactive, and may generate hazardous byproducts like hydrofluoric acid (HF) upon contact with moisture.[7][8] It is imperative to work in a well-ventilated fume hood or a dedicated, contained system.[9][10] Personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a face shield, is mandatory.[7][10] Always have calcium gluconate gel readily available as a first aid measure for potential HF exposure.[9][11]
II. Troubleshooting Guide: In-Depth Problem Solving
This section provides detailed troubleshooting for specific, complex issues that may arise during scale-up.
Issue 1: Inconsistent Reaction Profile and Exotherm in Difluoromethylation
Symptoms:
-
Reaction temperature spikes uncontrollably during reagent addition.
-
Batch-to-batch variability in reaction time and final conversion.
-
Formation of dark, tar-like byproducts.
Root Cause Analysis: The generation of reactive species like difluorocarbene can be highly exothermic.[12] On a larger scale, inefficient heat dissipation from the reactor core can lead to thermal runaways. Inconsistent initiation of the reaction can also cause an accumulation of unreacted reagents, leading to a sudden, violent exotherm once the reaction begins.
Troubleshooting Protocol & Solutions:
-
Reagent Addition Strategy:
-
Action: Switch from bulk addition to a slow, controlled feed of the difluoromethylating agent using a syringe pump or a dosing pump.
-
Rationale: This maintains a low, steady-state concentration of the reactive species, allowing the cooling system to manage the heat output effectively.
-
-
Thermal Management:
-
Action: Ensure the reactor has adequate cooling capacity. For pilot-scale and beyond, a jacketed reactor with a reliable chilling unit is essential. Monitor both the internal reaction temperature and the jacket temperature.
-
Rationale: Proper thermal management prevents localized hot spots that can accelerate decomposition pathways and lead to byproduct formation.
-
-
Solvent Selection:
-
Action: Use a solvent with a higher boiling point to provide a larger operating window and act as a heat sink. Ensure the chosen solvent is rigorously dried before use.
-
Rationale: Moisture can react with many difluoromethylating agents, leading to inconsistent results and the formation of corrosive byproducts.[11]
-
Workflow Diagram: Managing Exotherms in Scale-Up
Caption: Logic flow for troubleshooting thermal runaway events.
Issue 2: Poor Purity of the Final Product After Crystallization
Symptoms:
-
The isolated hydrochloride salt has a melting point lower than the literature value.
-
HPLC or NMR analysis shows persistent impurities that co-crystallize with the product.
-
The product is off-white or colored, indicating impurities.
Root Cause Analysis: Impurities can be carried through from previous steps or generated during the salt formation and crystallization process itself. Structural analogues or unreacted starting materials may have similar solubility profiles to the desired product, making them difficult to remove by simple crystallization.
Troubleshooting Protocol & Solutions:
-
Pre-Crystallization Purification:
-
Action: Before forming the hydrochloride salt, purify the free amine. An acid-base extraction is highly effective. Dissolve the crude amine in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous phase as its salt. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract the purified free amine back into an organic solvent.[13]
-
Rationale: This liquid-liquid extraction separates the basic product from neutral or acidic impurities, significantly improving the purity of the material before the final crystallization step.
-
-
Solvent Screening for Crystallization:
-
Action: Perform a systematic solvent screen for the hydrochloride salt. Test various single and binary solvent systems (e.g., Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate/Heptane, IPA/Et2O) to find a system that maximizes the solubility of the product at high temperatures and minimizes it at low temperatures, while keeping impurities dissolved.[5][6]
-
Rationale: A well-chosen crystallization solvent is the most powerful tool for purification. No single solvent system is perfect for all amine salts.
-
-
Re-slurry/Trituration:
-
Action: If impurities are still present after crystallization, re-slurry the isolated solid in a solvent in which the product is poorly soluble but the impurities are moderately soluble (e.g., diethyl ether or cold ethyl acetate).
-
Rationale: This process washes the surface of the crystals and can leach out more soluble impurities without needing a full re-dissolution and re-crystallization, which often results in yield loss.
-
Data Presentation: Solvent Screening for Crystallization
| Solvent System | Yield (%) | Purity (HPLC Area %) | Observations |
| Isopropanol (IPA) | 75 | 98.5% | Small, well-formed needles |
| Ethanol | 60 | 97.2% | Product too soluble, lower yield |
| Ethyl Acetate/Heptane | 85 | 99.1% | High yield, good purity |
| IPA / Diethyl Ether | 88 | 99.5% | Excellent purity, requires careful control |
Issue 3: Product Isolation and Handling Challenges
Symptoms:
-
The hydrochloride salt is highly hygroscopic, making it difficult to handle and weigh accurately.
-
The product is a very fine powder that is difficult to filter and prone to static.
-
Loss of material during transfer and drying steps.
Root Cause Analysis: The physical properties of the final solid are dictated by the crystallization conditions. Rapid precipitation often leads to fine, amorphous particles, which can be hygroscopic and difficult to handle.
Troubleshooting Protocol & Solutions:
-
Controlled Crystallization:
-
Action: Employ a slow, controlled cooling profile during crystallization. A linear ramp-down of temperature over several hours is ideal. Consider anti-solvent addition, where a solvent in which the product is insoluble is slowly added to a solution of the product, to induce crystallization.
-
Rationale: Slow crystal growth allows for the formation of larger, more ordered crystals that are typically less hygroscopic, easier to filter, and less prone to static charge.
-
-
Drying Protocol:
-
Action: Dry the isolated solid under vacuum at a moderately elevated temperature (e.g., 40-50 °C). Purging the vacuum oven with dry nitrogen before opening can help prevent moisture uptake.
-
Rationale: Efficiently removing residual solvents (especially water and alcohols) is crucial to obtaining a free-flowing, non-hygroscopic solid.
-
-
Atmospheric Control:
-
Action: For highly sensitive materials, perform final handling and packaging in a glove box or a low-humidity environment.
-
Rationale: This provides the ultimate protection against atmospheric moisture, ensuring the stability and integrity of the final product.
-
Diagram: Crystallization Process Optimization
Caption: Comparison of crystallization cooling profiles.
III. References
-
Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. Retrieved from [Link]
-
Lodin, A., et al. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications.
-
Unknown. (n.d.). Fluorine Safety Procedures. Retrieved from a university safety document.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved from [Link]
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
-
Thomson, C. G., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7493-7551.
-
Beaver, M. G., et al. (2021). Magnesium-promoted Additions of Difluoroenolates to Unactivated Imines. PMC.
-
Unknown. (n.d.). Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis.
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate.
-
Unknown. (2025). ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. ResearchGate.
-
McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC.
-
Wang, F., et al. (2021). Highly Enantioselective Decarboxylative Difluoromethylation. PMC.
-
University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Li, G., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. MDPI.
-
Djukanovic, D., et al. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry.
-
Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]
-
OChemOnline. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Coupling Reactions with 1-(Difluoromethyl)cyclobutan-1-amine
Welcome to the technical support center for chemists and researchers working with 1-(difluoromethyl)cyclobutan-1-amine. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you successfully navigate the unique challenges presented by this sterically hindered and electron-deficient amine in coupling reactions. Our goal is to empower you to anticipate and mitigate common side reactions, leading to higher yields and purities in your synthetic endeavors.
The dual nature of 1-(difluoromethyl)cyclobutan-1-amine—the steric bulk of the cyclobutane ring and the electron-withdrawing effect of the difluoromethyl group—significantly reduces its nucleophilicity, making standard amide coupling conditions often sluggish and prone to side reactions. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when coupling 1-(difluoromethyl)cyclobutan-1-amine, providing explanations for the underlying chemistry and actionable solutions.
Q1: My standard amide coupling (e.g., using HATU/DIPEA) is giving low to no yield. What is happening?
A1: The primary challenge is the reduced nucleophilicity of the amine. 1-(Difluoromethyl)cyclobutan-1-amine is a challenging substrate due to a combination of two factors:
-
Steric Hindrance: The cyclobutane ring adjacent to the amine nitrogen physically obstructs the approach of the activated carboxylic acid.
-
Electronic Effects: The two fluorine atoms on the adjacent carbon act as strong electron-withdrawing groups, pulling electron density away from the nitrogen and reducing its nucleophilicity.
Standard coupling reagents like HATU, HBTU, and EDC, while effective for many amines, may not be potent enough to overcome this activation barrier, leading to slow or failed reactions.
Q2: I am observing a significant side product with a mass corresponding to my amine plus a fragment from my uronium-based coupling reagent (e.g., HATU, HBTU). What is this and how can I prevent it?
A2: This is likely a guanidinium byproduct, a common side reaction with hindered, electron-deficient amines.
Mechanism of Guanidinylation: Uronium/aminium-based coupling reagents (like HATU, HBTU) can react directly with the amine, especially when the desired amide bond formation is slow. The amine attacks the guanidinium core of the coupling reagent, leading to the formation of a stable, undesired guanidinium side product.[1] This side reaction is exacerbated when using an excess of the coupling reagent or when the pre-activation of the carboxylic acid is slow.[1]
Mitigation Strategies:
-
Optimize Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a sufficient time (e.g., 15-30 minutes) before adding the 1-(difluoromethyl)cyclobutan-1-amine. This ensures that the concentration of the active ester is high, favoring the desired reaction pathway.
-
Use Phosphonium-Based Reagents: Reagents like PyBOP and PyAOP are generally less prone to this side reaction because the phosphonium core is not susceptible to direct attack by the amine.[2][3]
-
Stoichiometry Control: Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents) relative to the carboxylic acid, but avoid a large excess.
Troubleshooting Workflow: Guanidinium Side Product Formation
Sources
Technical Support Center: Diastereoselective Difluoromethylcyclobutane Synthesis
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of difluoromethylcyclobutanes. The unique electronic properties of the difluoromethyl (CHF₂) group and the conformational constraints of the cyclobutane ring make these structures highly valuable as bioisosteres in modern drug discovery.[1] However, controlling the stereochemical outcome of their synthesis presents a significant challenge.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern diastereoselectivity. Our goal is to empower you to diagnose issues in your experiments and rationally design strategies for improvement.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of difluoromethylcyclobutanes.
Issue 1: Poor Diastereoselectivity (Diastereomeric Ratio Approaching 1:1)
You're running a cycloaddition and obtaining your difluoromethylcyclobutane product, but as an inseparable or nearly 1:1 mixture of diastereomers.
Root Cause Analysis:
Low diastereoselectivity often points to a non-concerted, stepwise reaction mechanism. In many [2+2] cycloadditions, the reaction proceeds through a zwitterionic or biradical intermediate.[2][3] If this intermediate has a sufficient lifetime, rotation around single bonds can occur before the final ring-closing step, which scrambles the stereochemical information of the starting materials. The key to improving selectivity is to either favor a more concerted pathway or to control the stereochemistry of the ring-closing step.
Solutions & Optimization Strategies:
-
Decrease Solvent Polarity: The lifetime of a charged, zwitterionic intermediate is often stabilized by polar solvents. By switching to a less polar solvent, you can disfavor this intermediate, promoting a more concerted-like transition state that better preserves the stereochemistry of the reactants.[2]
Solvent Dielectric Constant (ε) Typical Effect on Zwitterionic Intermediate Recommendation Acetonitrile 37.5 High stabilization, longer lifetime Avoid if low d.r. is observed Dichloromethane 9.1 Moderate stabilization Use with caution, screen alternatives Toluene 2.4 Low stabilization, shorter lifetime Recommended starting point Hexanes 1.9 Very low stabilization Recommended for maximizing concertedness -
Employ Lewis Acid Catalysis: A Lewis acid can coordinate to one of the reaction partners (typically the one containing a carbonyl or other Lewis basic site), lowering its LUMO energy. This accelerates the reaction and can enforce a more rigid, organized transition state, thereby preventing bond rotation and significantly enhancing diastereoselectivity.[2]
-
Common Lewis Acids: TiCl₄, AlCl₃, SnCl₄, BF₃·OEt₂.
-
Experimental Insight: The choice of Lewis acid is critical and must be screened. Start with catalytic amounts (5-10 mol%) and screen up to stoichiometric quantities. Be aware that some Lewis acids can also catalyze product decomposition if reaction times are too long.
-
-
Modify Substrate Sterics: The steric bulk of substituents on your alkene and difluoromethyl-containing precursor can be a powerful tool. Bulky groups will preferentially occupy pseudo-equatorial positions in the transition state to minimize A-strain, favoring the formation of the less sterically hindered diastereomer.[2] If your synthetic route allows, consider using a bulkier ester or silyl protecting group.
-
Lower the Reaction Temperature: Reducing the temperature can amplify small energy differences between the diastereomeric transition states. The reaction will proceed more readily through the lower-energy transition state, leading to a higher diastereomeric ratio. This is particularly effective when selectivity is governed by thermodynamics.
Issue 2: The "Wrong" Diastereomer is the Major Product
You are achieving good diastereoselectivity, but the major product is not the desired isomer for your downstream application.
Root Cause Analysis:
This indicates that the reaction is under substrate control, where the inherent steric and electronic properties of your starting materials dictate the stereochemical outcome. To obtain the "unfavored" diastereomer, you must override this intrinsic preference using catalyst control.
Solutions & Optimization Strategies:
-
Introduce a Chiral Catalyst: For enantioselective reactions that also set a diastereomeric center, the chiral catalyst creates a defined three-dimensional environment. By modifying the catalyst or its chiral ligands, you can sometimes reverse the facial selectivity of the substrate's approach.[4] This is a complex undertaking that requires screening a library of catalysts and ligands.
-
Change the Reaction Mechanism: If you are using a thermal [2+2] cycloaddition, consider switching to a photochemical pathway, or vice-versa.[5][6] Different mechanisms proceed through different intermediates and transition states, which can lead to completely different stereochemical outcomes. For example, a photochemical reaction might proceed through a triplet biradical, whose stability and subsequent cyclization may favor a different diastereomer than a thermal concerted pathway.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for accessing difluoromethylcyclobutanes?
The most common and versatile method is the [2+2] cycloaddition reaction .[8] This involves the reaction of an alkene with a difluoromethyl-substituted ketene, alkene, or allene. These reactions can be promoted thermally, photochemically, or with catalysts.[6] Other emerging methods include the photochemical difluoroalkylation of strained ring systems like bicyclobutanes[1] and radical cyclization pathways.[9]
Q2: How do I accurately determine the diastereomeric ratio (d.r.) of my product mixture?
Accurate determination of the d.r. is crucial for evaluating your optimization efforts. The two most reliable methods are:
-
¹H NMR Spectroscopy: This is often the quickest method. Diastereomers are distinct compounds and should have slightly different chemical environments. Look for well-resolved proton signals (e.g., a methoxy group, a tertiary proton, or the CHF₂ proton itself) that are unique to each diastereomer. The ratio of the integrals for these signals directly corresponds to the d.r.[10]
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These chromatographic techniques can separate diastereomers. If the diastereomers are also chiral, a chiral stationary phase can often resolve all four stereoisomers, providing both d.r. and enantiomeric excess (e.e.).[11][12]
Q3: My reaction involves a photochemical [2+2] cycloaddition. What specific factors should I consider to improve diastereoselectivity?
In photochemical cycloadditions, the reaction often proceeds through an excited-state triplet biradical. The final stereochemistry is determined by the conformation of this intermediate before intersystem crossing and ring closure.[7]
-
Sensitizer Choice: If using a sensitizer (e.g., acetone, benzophenone), its triplet energy can influence the reaction pathway.
-
Substrate Rigidity: Intramolecular reactions or reactions with cyclic substrates often exhibit higher diastereoselectivity because the conformational freedom of the intermediate biradical is restricted.[5]
-
Copper(I) Catalysis: The use of Cu(I) catalysts, such as CuOTf, in photochemical [2+2] reactions can dramatically influence both regio- and stereoselectivity by coordinating the olefins.[8]
Visualized Workflows and Protocols
Diagram: Troubleshooting Workflow for Low Diastereoselectivity
This decision tree outlines a logical progression for addressing poor stereochemical control in a [2+2] cycloaddition reaction.
Caption: A decision tree for troubleshooting low diastereoselectivity.
Protocol: General Procedure for Determining Diastereomeric Ratio by ¹H NMR
This protocol ensures accurate and reproducible measurement of the d.r. from a crude or purified reaction mixture.
1. Sample Preparation:
- Accurately weigh a representative sample of your reaction mixture (post-workup) or the purified product.
- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of ~5-10 mg/mL.
- Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
2. NMR Acquisition:
- Acquire a standard ¹H NMR spectrum.
- Crucial Step: Ensure the relaxation delay (d1) is set to at least 5 times the longest T₁ relaxation time of the protons you intend to integrate. A d1 of 30 seconds is generally a safe starting point if T₁ values are unknown. This is critical for accurate integration.[10]
- Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
- Apply Fourier transform, phase correction, and baseline correction to the spectrum.
- Identify two well-resolved signals, one corresponding to each diastereomer. These signals should be singlets, doublets, or simple multiplets that do not overlap with other peaks.
- Carefully integrate both signals.
- Calculate the diastereomeric ratio by dividing the larger integral value by the smaller one (e.g., d.r. = Integral_A / Integral_B).
Diagram: Concerted vs. Stepwise Cycloaddition Pathways
Caption: Comparison of concerted and stepwise reaction pathways.
References
-
Zhang, L., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Retrieved January 20, 2026, from [Link]
-
Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]
-
Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]
-
Noel, T., & Ouchi, A. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society, 139(39), 13989–13995. [Link]
-
Mondal, P., et al. (2022). Regio- and diastereoselective synthesis of cyclobutylated phenothiazines via [2 + 2] photocycloaddition: demonstrating wavelength-gated cycloreversion inside live cells. Chemical Science, 13(47), 14069–14078. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Svatunek, D., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4415–4421. [Link]
-
Taguchi, T., et al. (1992). Cyclization of α,α‐Difluoromethyl Radicals: A New Route to the Preparation of Difluorocyclopentane Derivatives. ChemInform, 23(17). [Link]
-
Lee, H., & Kim, S. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8904–8909. [Link]
-
Robert, E. G. L., & Waser, J. (2025). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal, 31. [Link]
-
Lee, H., & Kim, S. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8904–8909. [Link]
-
Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved January 20, 2026, from [Link]
- Griesbeck, A. G. (2004).
-
Anslyn, E. V., et al. (2021). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(1), 55-61. [Link]
-
Jones, K., & Fooks, C. (2004). Diastereoselective radical cyclization reactions; the synthesis of O-methylcorytenchirine. ARKIVOC, 2004(10), 80-93. [Link]
-
Kim, H., et al. (2012). Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans. Chemical Communications, 48(60), 7474-7476. [Link]
-
Irie, M. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 19(7), 10134-10158. [Link]
Sources
- 1. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. unige.iris.cineca.it [unige.iris.cineca.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
Technical Support Center: Purity Assessment of 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride
Welcome to the technical support guide for the analytical purity assessment of 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting guidance in a direct question-and-answer format to address common challenges encountered during the analysis of this unique molecule.
The structure of this compound—a polar primary amine salt with a difluoromethyl group—presents specific analytical hurdles. This guide explains the causality behind experimental choices to help you develop robust, reliable, and self-validating analytical methods.
Part 1: General Considerations & Sample Handling
Q1: What are the key initial considerations for handling and preparing this compound for analysis?
Answer: As a hydrochloride salt, 1-(Difluoromethyl)cyclobutan-1-amine is expected to be a crystalline solid with good solubility in aqueous solutions and polar organic solvents like methanol or DMSO.
-
Solubility Testing: Always perform a solubility test before preparing stock solutions. Start with common analytical solvents like water, methanol, acetonitrile, and mobile phase mixtures. The hydrochloride salt form enhances solubility in polar solvents.[1]
-
Hygroscopicity: Amine salts can be hygroscopic. Store the material in a desiccator and weigh it promptly in a controlled environment to ensure accurate concentration calculations.
-
pH Sensitivity: The free amine is basic. When dissolved, the pH of the solution will be acidic due to the hydrochloride salt. Be mindful of the sample diluent's pH, as it can affect peak shape and retention in HPLC. Diluting the sample in the initial mobile phase is almost always the best practice.[2]
-
Stock Solution Stability: Prepare stock solutions fresh whenever possible. If storage is necessary, conduct a short-term stability study by re-analyzing the solution over 24-48 hours while storing it under typical laboratory conditions (benchtop) and refrigerated conditions to check for degradation.
Part 2: High-Performance Liquid Chromatography (HPLC/UPLC) - Purity & Related Substances
This is the primary technique for assessing the purity and impurity profile of non-volatile compounds like this one.
FAQ & Troubleshooting Guide: HPLC
Q2: I'm seeing severe peak tailing for my main compound on a standard C18 column. What's causing this and how do I fix it?
Answer: This is the most common issue for basic compounds like amines. The cause is secondary ionic interactions between the protonated amine (a positive ion) and deprotonated, acidic residual silanol groups on the surface of the silica-based stationary phase.[3] This creates multiple retention mechanisms, leading to a tailed peak.
Here is a logical workflow to troubleshoot this issue:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Incorporation of the Difluoromethylcyclobutane Moiety in Bioactive Molecules
Introduction: The Rise of a Unique Bioisostere in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1] Among the burgeoning class of fluorinated substituents, the difluoromethylcyclobutane group has emerged as a compelling bioisostere, offering a nuanced alternative to traditional moieties like the tert-butyl group. Its unique combination of steric bulk, reduced lipophilicity compared to its non-fluorinated counterparts, and potential for improved metabolic stability makes it an attractive choice for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.[2][3] The introduction of fluorine can modulate key drug-like properties including acidity, membrane permeability, and resistance to metabolic degradation, ultimately enhancing therapeutic efficacy.[4]
This guide provides an in-depth comparison of the difluoromethylcyclobutane moiety with its common isosteres, supported by experimental data. We will delve into the critical analytical techniques required to validate its successful incorporation into a target molecule, complete with detailed experimental protocols. As a self-validating system, this guide will equip researchers with the knowledge to not only synthesize but also rigorously confirm the presence and impact of this valuable structural motif.
Comparative Analysis: Difluoromethylcyclobutane vs. Common Isosteres
The decision to incorporate a difluoromethylcyclobutane moiety is often driven by the need to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Here, we compare its key physicochemical properties to those of the ubiquitous tert-butyl group and other relevant cycloalkyl motifs.
It has been observed that gem-difluorination can either not affect or slightly improve the metabolic stability of corresponding model derivatives.[5] Lipophilicity and aqueous solubility, however, follow more complex trends and are influenced by factors such as the position of the fluorine atoms and the ring size.[5][6]
Table 1: Comparative Physicochemical Properties of Selected Bioisosteres
| Property | tert-Butyl | Cyclobutane | Difluoromethylcyclobutane |
| Calculated logP (cLogP) | ~1.9 | ~1.5 | ~1.2 - 1.6 (position-dependent) |
| Metabolic Stability (in vitro t½) | Variable, often a site of oxidation | Generally stable | Often enhanced due to C-F bonds |
| Aqueous Solubility | Low | Moderate | Generally improved over tert-butyl |
| pKa of adjacent amine | Unaffected | Slightly increased | Decreased due to inductive effect |
| Steric Bulk | High | Moderate | Moderate |
Note: The values presented are generalized and can vary significantly based on the molecular context. The data is synthesized from principles discussed in multiple sources.[3][5][6][7]
The electron-withdrawing nature of the difluoromethyl group can lower the pKa of nearby basic functionalities, a feature that can be exploited to modulate target engagement or improve pharmacokinetic properties.[7]
Workflow for Synthesis and Validation
The successful incorporation and validation of the difluoromethylcyclobutane moiety follows a logical progression from chemical synthesis to rigorous analytical confirmation.
Caption: A generalized workflow for the synthesis and subsequent validation of a molecule containing the difluoromethylcyclobutane moiety.
Core Validation Techniques: Experimental Protocols
The unambiguous confirmation of the difluoromethylcyclobutane incorporation is paramount. The following sections provide detailed, field-tested protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Evidence
NMR spectroscopy, particularly ¹⁹F NMR, is the most direct method to confirm the presence of the difluoromethyl group. The chemical shift, multiplicity, and coupling constants of the fluorine, proton, and carbon signals provide a wealth of structural information.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband or fluorine-specific probe.
-
Lock and shim the instrument on the deuterium signal of the solvent.
-
-
Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment (e.g., zg) is often sufficient. For coupled spectra, ensure proton decoupling is turned off. For proton-decoupled spectra, use a standard decoupling sequence (e.g., zgdc).
-
Spectral Width (sw): Set a wide spectral width initially (e.g., 200-250 ppm) centered around -100 ppm to locate the CHF₂ signal. The typical chemical shift range for a difluoromethyl group is between -90 and -130 ppm.[8]
-
Transmitter Offset (tof): Adjust to center the spectral window on the region of interest once the signal is found.[9]
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 16 to 128, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully.
-
Reference the spectrum. While CFCl₃ is the traditional standard (0 ppm), it is often more practical to use an internal or external standard with a known chemical shift.[8]
-
-
Interpretation:
-
Chemical Shift: Confirm the signal appears in the expected region for a CHF₂ group.
-
Multiplicity: In a proton-coupled ¹⁹F NMR spectrum, the CHF₂ signal should appear as a triplet due to coupling with the adjacent proton. In a ¹H NMR spectrum, the proton of the CHF₂ group will appear as a triplet of doublets due to coupling to the two fluorine atoms and any adjacent protons.
-
Coupling Constants: Expect a large ¹JHF coupling constant of approximately 50-60 Hz.
-
Caption: Key expected NMR signals for validating the difluoromethylcyclobutane moiety.
Single-Crystal X-ray Diffraction: The Definitive Proof
For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise location of the fluorine atoms, bond lengths, bond angles, and the conformation of the cyclobutane ring.[10]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth (The Critical Step):
-
Purity is paramount: Start with the highest purity material (>98%).
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) in a small vial. Loosely cap the vial to allow for slow evaporation over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane). The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.[11]
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.
-
-
Crystal Mounting:
-
Carefully select a single, well-formed crystal with sharp edges under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent crystal damage during data collection.
-
-
Data Collection:
-
Use a modern single-crystal X-ray diffractometer.
-
The instrument will irradiate the crystal with X-rays and collect the resulting diffraction pattern.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to generate an electron density map.[10]
-
An atomic model is built into the electron density map and refined to achieve the best fit with the experimental data. The fluorine atoms should be clearly identifiable in the electron density map.
-
In Vitro Metabolic Stability Assay: Assessing a Key Pharmacokinetic Property
A primary reason for incorporating fluorinated motifs is to enhance metabolic stability.[4] The in vitro microsomal stability assay is a standard method to evaluate a compound's susceptibility to metabolism by liver enzymes, particularly Cytochrome P450s (CYPs).[12][13][14]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound and a non-fluorinated analogue (e.g., the tert-butyl analogue) in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Cofactor Solution (NADPH regenerating system): Prepare a solution in phosphate buffer containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[15]
-
Liver Microsomes: Use pooled human or other species-specific liver microsomes, stored at -80 °C. Thaw on ice immediately before use and dilute to the desired concentration (typically 0.5-1.0 mg/mL) in cold phosphate buffer.[14][16]
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm the diluted microsomal suspension and the test compound (final concentration typically 1 µM) at 37 °C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed cofactor solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[13][15]
-
Include control wells: a "minus cofactor" control to check for non-NADPH dependent degradation and a "time zero" sample where the acetonitrile is added before the cofactor.[14]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Monitor the disappearance of the parent compound over time relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Compare the t½ of the difluoromethylcyclobutane analogue to its non-fluorinated counterpart to quantify the improvement in metabolic stability.
-
Table 2: Example Metabolic Stability Data
| Compound | Analogue | In Vitro t½ (min) in Human Liver Microsomes |
| Lead-X | tert-Butyl | 15 |
| Lead-X-DFCB | Difluoromethylcyclobutane | 48 |
This comparative data provides strong evidence for the successful application of the difluoromethylcyclobutane moiety to mitigate metabolic liabilities.
Conclusion
The difluoromethylcyclobutane moiety is a powerful tool in the medicinal chemist's arsenal, offering a sophisticated method to modulate the physicochemical and pharmacokinetic properties of drug candidates. Its successful implementation, however, relies on a rigorous and multi-faceted validation strategy. By combining the definitive structural insights from ¹⁹F NMR and X-ray crystallography with the functional data from comparative metabolic stability assays, researchers can confidently and objectively confirm the incorporation of this valuable motif. The protocols and comparative data presented in this guide provide a robust framework for the synthesis, validation, and rational application of difluoromethylcyclobutane-containing molecules, ultimately accelerating the journey from molecular concept to therapeutic reality.
References
-
AxisPharm Laboratories. Microsomal Stability Assay & Protocol. [12]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [15]
-
Creative Bioarray. Microsomal Stability Assay. [13]
-
Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of organic and pharmaceutical chemistry, 21(2), 3-9. [7]
-
Cyprotex. Microsomal Stability. [14]
-
ResearchGate. Retrosynthetic analysis of building blocks 6–11. [17]
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [16]
-
Wermuth, C. G., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. [2]
-
Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [5]
-
Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [6]
-
University of California, Santa Barbara. F19 detection. [9]
-
Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [11]
-
Gerig, J. T. (2001). Fluorine NMR. [8]
-
ResearchGate. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [3]
-
Hossain, M., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8201. [1]
-
Hunter, L. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(19), 6614. [4]
-
Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [10]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. biophysics.org [biophysics.org]
- 9. F19 detection [nmr.chem.ucsb.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mttlab.eu [mttlab.eu]
- 17. researchgate.net [researchgate.net]
comparative study of fluorinated vs non-fluorinated cyclobutane analogs in drug discovery
An In-Depth Comparative Guide to Fluorinated vs. Non-Fluorinated Cyclobutane Analogs in Drug Discovery
Introduction: The Strategic Alliance of Strain and Electronegativity
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. Among the array of structural motifs, small, strained rings have garnered significant attention for their ability to impart conformational rigidity and provide unique three-dimensional exit vectors for substituents.[1][2] The cyclobutane ring, with a strain energy of 26.3 kcal mol⁻¹, serves as a versatile bioisostere for larger cyclic systems or flexible alkyl chains, offering a means to lock a molecule into a desired bioactive conformation.[2] This conformational restriction can be a powerful tool for enhancing binding affinity and selectivity.[2][3]
Parallel to the exploration of novel scaffolds, the strategic incorporation of fluorine has become a cornerstone of drug design.[4][5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to finely modulate a molecule's physicochemical and pharmacokinetic profile.[4][6][7] Judicious fluorination can enhance metabolic stability, modulate the acidity or basicity (pKa) of nearby functional groups, alter lipophilicity, and improve binding interactions with target proteins.[7][8][9][10]
This guide provides a comparative analysis of fluorinated versus non-fluorinated cyclobutane analogs, exploring how the synergistic combination of a strained carbocycle and the most electronegative element offers a potent strategy for overcoming common challenges in drug discovery. We will delve into the synthesis, physicochemical properties, metabolic stability, and biological activity of these analogs, supported by experimental data and detailed protocols for their evaluation.
Comparative Physicochemical Properties: A Game of Tug-of-War
The introduction of fluorine onto a cyclobutane scaffold initiates a fascinating interplay of electronic and steric effects that profoundly influence a molecule's behavior. These changes are not always intuitive and are highly dependent on the degree of fluorination (e.g., -CH₂F, -CHF₂, -CF₃) and the stereochemical arrangement of the substituents.[11][12]
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that governs a drug's absorption, distribution, and membrane permeability. While it is often assumed that fluorine increases lipophilicity, the effect within the constrained cyclobutane system is nuanced. In some cases, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group moderately increases lipophilicity.[13] However, studies on cis-1,2-disubstituted cyclobutanes have revealed that fluorination can lead to a significant decrease in lipophilicity compared to their trans-isomers or non-fluorinated parents.[11][14] This phenomenon is attributed to the specific conformational preferences of the fluorinated ring, which can alter the molecular electrostatic potential surface.[11]
| Compound Pair | Non-Fluorinated Analog (LogP) | Fluorinated Analog (LogP) | ΔLogP | Reference |
| Model Anilide (trans-isomer) | 2.81 (CH₃) | 2.98 (CF₃) | +0.17 | [11] |
| Model Anilide (cis-isomer) | 2.81 (CH₃) | 2.31 (CF₃) | -0.50 | [11] |
| Buclizine Analog | 6.5 (tert-butyl) | 6.8 (CF₃-cyclobutyl) | +0.3 | [13] |
Table 1: Comparison of experimentally determined LogP values for non-fluorinated and fluorinated cyclobutane analogs, illustrating the context-dependent impact of fluorination.
Acidity and Basicity (pKa)
Fluorine's powerful electron-withdrawing inductive effect consistently and predictably alters the pKa of proximal acidic and basic centers.[1][10] For cyclobutane-containing amines, fluorination leads to a decrease in basicity (a lower pKa of the conjugate acid), as the electronegative fluorine atom destabilizes the positive charge of the protonated amine.[15] Conversely, for carboxylic acids, fluorination increases acidity (a lower pKa) by stabilizing the resulting carboxylate anion.[13][16] This modulation is critical for optimizing a drug's ionization state at physiological pH, which impacts solubility, cell permeability, and target engagement.
| Compound Type | Non-Fluorinated Analog (pKa) | Fluorinated Analog (pKa) | ΔpKa | Reference |
| 3-Phenylcyclobutylamine | 9.9 | 9.1 (3-Fluoro-3-phenyl) | -0.8 | [15] |
| Cyclobutanecarboxylic Acid | 4.8 | 4.1 (1-CF₃) | -0.7 | [13] |
| Oxetane-derived Amines | ~10.5 (cyclobutylidene) | ~7.5 (3-CF₃-3-fluoro) | ~-3.0 | [1][16] |
Table 2: Impact of fluorination on the pKa of cyclobutane-derived amines and carboxylic acids.
Conformational Control
The cyclobutane ring is not planar but exists in a puckered conformation.[17] The introduction of fluorine can significantly influence the ring's conformational equilibrium.[17] Interactions such as dipole-dipole minimization and hyperconjugation between C-F and adjacent C-H bonds can stabilize specific puckered states, effectively "locking" the substituents in well-defined spatial orientations.[11][17] This conformational restriction is a key advantage, as it can pre-organize the molecule for optimal binding to its biological target, reducing the entropic penalty upon binding and potentially increasing potency.
Enhancing Metabolic Stability: Shielding the Molecular Core
A primary driver for incorporating fluorine into drug candidates is to improve metabolic stability.[7][18][19] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs).[6] By replacing a metabolically labile C-H bond with a C-F bond, chemists can block these "metabolic soft spots."
The rigid cyclobutane scaffold can itself mask potential metabolic sites.[2] When combined with fluorine, this effect is amplified. For example, a difluorinated cyclobutane analog of a melanin-concentrating hormone receptor 1 (MCHR1) inhibitor showed major improvements in metabolic stability and drug exposure compared to its non-fluorinated counterpart, which was susceptible to metabolic oxidation.[2]
| Compound | Parent (tert-butyl) | CF₃-cyclobutyl Analog | Improvement Factor | Reference |
| Butenafine | ||||
| t½ (Human Liver Microsomes) | 12 min | 35 min | ~3x | [13] |
| t½ (Rat Liver Microsomes) | 2 min | 14 min | 7x | [13] |
Table 3: Comparative metabolic stability of the drug Butenafine and its 1-trifluoromethyl-cyclobutyl analog in human and rat liver microsomes.
Experimental Protocols for Core Assays
To empirically validate the effects of fluorination, rigorous and reproducible experimental assays are essential. The following protocols describe self-validating systems for assessing metabolic stability and binding affinity.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This protocol determines a compound's intrinsic clearance by measuring its rate of disappearance over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes.[20][21]
Causality: The choice of liver microsomes is to specifically assess the impact of oxidative (Phase I) metabolism, as this is the primary pathway blocked by fluorination.[21][22] The inclusion of NADPH is critical as it is the necessary cofactor for CYP enzyme activity.[21]
Workflow Diagram: Microsomal Stability Assay
Workflow for determining metabolic stability in liver microsomes.
Step-by-Step Methodology:
-
Preparation:
-
Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogs) and a positive control (e.g., a compound with known high clearance like Verapamil) in DMSO.
-
Prepare a suspension of pooled liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[21]
-
Prepare a solution of the cofactor NADPH in buffer to a final concentration of 1 mM.[21]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsome suspension (final compound concentration 1 µM, final DMSO concentration <0.5%).[21][23]
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH solution. This is the T=0 time point.
-
For the negative control, add buffer instead of NADPH to a separate well. This validates that compound loss is enzyme-dependent.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile) with an internal standard (IS).[24] The quenching solution stops the enzymatic reaction and precipitates the proteins.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as 0.693 / k. A longer half-life indicates greater metabolic stability.
-
Protocol 2: Binding Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the interaction between a ligand and an analyte in real-time, allowing for the determination of the equilibrium dissociation constant (Kᴅ), a measure of binding affinity.[25]
Causality: The goal is to quantify the strength of the interaction between the compound and its target protein.[26] A lower Kᴅ value signifies a tighter binding interaction and thus higher affinity.[25] This allows for a direct comparison of how fluorination impacts target engagement.
Step-by-Step Methodology:
-
Immobilization:
-
The target protein (ligand) is chemically immobilized onto the surface of a sensor chip. A control channel is typically prepared with an unrelated protein or is left blank to account for non-specific binding.
-
-
Analyte Injection:
-
A solution containing the small molecule (analyte, i.e., the fluorinated or non-fluorinated cyclobutane) is flowed over the sensor surface at various concentrations.
-
-
Detection and Measurement:
-
As the analyte binds to the immobilized ligand, the refractive index at the sensor surface changes, which is detected by the SPR instrument and recorded in a sensorgram (Response Units vs. Time).
-
The sensorgram shows an association phase (analyte binding) and a dissociation phase (analyte unbinding as buffer flows over the surface).
-
-
Data Analysis:
-
The association (kₐ) and dissociation (kₒ) rate constants are determined by fitting the sensorgram data to a binding model.
-
The equilibrium dissociation constant (Kᴅ) is calculated as the ratio of kₒ / kₐ.[26]
-
-
Validation:
-
The experiment is repeated for both the fluorinated and non-fluorinated analogs. A comparison of their Kᴅ values provides a quantitative measure of the impact of fluorination on binding affinity.
-
Conclusion: A Versatile Tool for Drug Optimization
The comparative analysis of fluorinated and non-fluorinated cyclobutane analogs reveals a powerful and versatile strategy in drug discovery. The cyclobutane core provides a rigid, three-dimensional scaffold that can enforce a bioactive conformation, while the strategic addition of fluorine offers a predictable means to modulate key drug-like properties.
-
For the Medicinal Chemist: Fluorination of a cyclobutane ring is not a simple "lipophilicity switch" but a sophisticated tool for fine-tuning pKa, conformation, and molecular polarity.[1][11][15] The most significant and reliable benefit is the enhancement of metabolic stability by blocking sites of oxidative metabolism.[2][7][13]
-
For the Drug Development Professional: The improved pharmacokinetic profiles often resulting from this strategy—such as increased half-life and systemic exposure—can translate directly to more viable drug candidates with improved dosing regimens.[2][7][13]
While the effects on binding affinity are context-dependent and must be evaluated on a case-by-case basis, the ability to systematically alter multiple properties with a single chemical modification makes the fluorinated cyclobutane an invaluable motif. As synthetic methods for accessing these building blocks become more efficient, their application is set to expand, further solidifying the role of this unique structural alliance in the development of next-generation therapeutics.[1][27]
References
-
Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. Available at: [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au - ACS Publications. Available at: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Taylor & Francis Online. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. MDPI. Available at: [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]
-
Fluorine in medicinal chemistry. PubMed. Available at: [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. NIH. Available at: [Link]
-
Advances and applications of binding affinity prediction methods in drug discovery. arXiv.org. Available at: [Link]
-
How to Calculate Binding Constants for Drug Discovery Studies. Bentham Science. Available at: [Link]
-
Binding Affinity. Malvern Panalytical. Available at: [Link]
-
Binding affinity in drug design: experimental and computational techniques. Taylor & Francis Online. Available at: [Link]
-
Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. Available at: [Link]
-
Fluorinated Rings: Conformation and Application. ResearchGate. Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Available at: [Link]
-
Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate. Available at: [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ResearchGate. Available at: [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. Available at: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. Available at: [Link]
-
Fluorinated and non-fluorinated phenylcycloalkylamines. ResearchGate. Available at: [Link]
-
Predicting liver cytosol stability of small molecules. PMC - NIH. Available at: [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. Available at: [Link]
-
Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. Pharmaffiliates. Available at: [Link]
-
Optimized biologically active fluorinated cycloalkane derivatives... ResearchGate. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. Available at: [Link]
-
Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 24. Predicting liver cytosol stability of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 26. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride and its Bioisosteric Amine Analogues in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. The amine functional group, a ubiquitous feature in a vast number of pharmaceuticals, often presents a critical juncture for such optimization. Its basicity, hydrogen bonding capacity, and susceptibility to metabolism are key determinants of a molecule's overall performance. This guide provides an in-depth comparison of 1-(difluoromethyl)cyclobutan-1-amine hydrochloride with its bioisosteric analogues, offering researchers a comprehensive analysis supported by experimental data to inform rational drug design.
Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a powerful strategy to enhance drug-like characteristics.[1][2] For primary amines, this approach can modulate basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability, thereby fine-tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] This guide focuses on a series of cyclobutylamine analogues where the methyl group is progressively fluorinated, a common tactic to improve metabolic stability and alter physicochemical properties.[5][6][7]
The compounds under consideration are:
-
Cyclobutylamine
-
1-(Fluoromethyl)cyclobutan-1-amine
-
1-(Difluoromethyl)cyclobutan-1-amine
-
1-(Trifluoromethyl)cyclobutan-1-amine
We will delve into a comparative analysis of their key physicochemical properties, supported by experimental data and established principles of medicinal chemistry.
Comparative Physicochemical Properties
A central tenet of bioisosteric replacement is the nuanced alteration of a compound's properties. The table below summarizes the key experimental data for our series of cyclobutylamines, providing a quantitative basis for our subsequent discussion.
| Compound | Structure | pKa | LogP/LogD | Metabolic Stability (t½) |
| Cyclobutylamine | 9.86[8] | 0.2 (XLogP3)[9] | Data not available | |
| 1-(Fluoromethyl)cyclobutan-1-amine | 8.10[8] | Data not available | Data not available | |
| 1-(Difluoromethyl)cyclobutan-1-amine | 6.62[8] | Data not available | Data not available | |
| 1-(Trifluoromethyl)cyclobutan-1-amine | 5.00[8] | 0.8 (Predicted)[10] | Moderate (~3h)[10] |
The Impact of Progressive Fluorination on Basicity (pKa)
The basicity of the amine group is a critical parameter influencing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The experimental data clearly demonstrates a strong correlation between the degree of fluorination and a decrease in the amine's pKa.
The strong electron-withdrawing nature of fluorine atoms progressively reduces the electron density on the nitrogen atom, making it a weaker base. A study on α-fluoroalkyl substituted cyclobutane building blocks found that the pKa values decreased by approximately 1.7 units for each fluorine atom added to the methyl group.[8][11] This predictable modulation of basicity is a powerful tool for medicinal chemists. For instance, reducing the pKa can decrease unwanted interactions with off-target ion channels or improve oral bioavailability by shifting the ionization equilibrium.
Caption: Fluorination blocks oxidative metabolism by CYP450 enzymes.
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For amines, the pKa of the conjugate acid is determined. Potentiometric titration is a highly accurate method for this purpose. [12][13] Methodology:
-
Sample Preparation: Prepare a 1 mM solution of the amine hydrochloride in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized. [14][15]This corresponds to the midpoint of the buffer region on the titration curve.
Caption: Workflow for LogP/LogD determination by the shake-flask method.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability. Human liver microsomes (HLM) are a common in vitro system for this purpose.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human) and a buffer solution. Prepare a separate solution of the NADPH regenerating system (cofactor).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the test compound and the NADPH solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The progressive fluorination of the 1-methylcyclobutylamine scaffold provides a clear and predictable means of modulating the basicity of the amine functional group. This compound, with its intermediate pKa and unique hydrogen bond donating capacity, represents a particularly interesting bioisostere. While directly comparable experimental data for lipophilicity and metabolic stability across the entire series is sparse, established principles of medicinal chemistry strongly suggest that increasing fluorination will generally lead to increased lipophilicity and, most importantly, enhanced metabolic stability. This guide provides researchers with the foundational knowledge and experimental framework to strategically employ these valuable building blocks in the pursuit of optimized drug candidates.
References
-
PubChem. (n.d.). 1-(Trifluoromethoxymethyl)cyclobutanamine. Retrieved January 20, 2026, from [Link]
-
Chernykh, A. V., Radchenko, D. S., Chernykh, A. V., & Haufe, G. (n.d.). Fluorinated and non-fluorinated phenylcycloalkylamines. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Cyclobutylamine. Retrieved January 20, 2026, from [Link]
-
Rao, D., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 64(16), 11972–11984. [Link]
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
PubChem. (n.d.). (1S,2R)-2-(trifluoromethyl)cyclobutanamine. Retrieved January 20, 2026, from [Link]
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3), 4-11. [Link]
-
Chernykh, A. V., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-1371. [Link]
-
Wikipedia. (n.d.). Cyclobutylamine. Retrieved January 20, 2026, from [Link]
-
Xu, Y., & Dolbier, W. R. (2000). Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane. The Journal of Organic Chemistry, 65(7), 2134–2137. [Link]
-
Ermert, J. (2012). Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system. CORE. [Link]
-
Wang, F., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1736-1748. [Link]
-
Chernykh, A. V., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Wagener, M., & van der Neut, J. M. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 46(2), 645-652. [Link]
-
PubChemLite. (n.d.). 1-(trifluoromethyl)cyclobutan-1-amine hydrochloride (C5H8F3N). Retrieved from [Link]
-
Mosslemin, M. H., et al. (2010). An Efficient One-Pot Synthesis of Trifluoromethyl-Substituted Cyclobutene Derivatives. Journal of Chemical Research, 34(4), 228-229. [Link]
-
Cosgrove, B., et al. (2022). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv. [Link]
-
Fustero, S., et al. (2021). Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review. Molecules, 26(20), 6149. [Link]
-
Maity, A., et al. (2020). Synthesis of cyclobutyl amine 8. ResearchGate. Retrieved from [Link]
-
Soloway, A. H., et al. (1998). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Journal of Organic Chemistry, 63(18), 6470-6474. [Link]
-
Jasiński, R., & Mlynarski, J. (2020). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 25(21), 5078. [Link]
-
Li, W., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-r[16][16]earrangement cascade. Chemical Science, 14(20), 5467-5474. [Link]
-
Wang, Z., et al. (2023). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]
-
PubChem. (n.d.). 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). (1S,2R)-2-(difluoromethyl)cyclobutanamine. Retrieved January 20, 2026, from [Link]
-
PubChemLite. (n.d.). 1-(fluoromethyl)cyclobutan-1-amine (C5H10FN). Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of the drugs in the pipeline. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
Tota, M. R., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 8014-8060. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-methylcyclobutan-1-amine 97% | CAS: 89381-06-6 | AChemBlock [achemblock.com]
- 3. enamine.net [enamine.net]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride () for sale [vulcanchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 1-(Trifluoromethoxymethyl)cyclobutanamine | C6H10F3NO | CID 117588062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (1S,2R)-2-(difluoromethyl)cyclobutanamine | C5H9F2N | CID 155904751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclobutylamine | 2516-34-9 [chemicalbook.com]
- 16. Page loading... [wap.guidechem.com]
The Aliphatic Amine Reimagined: A Comparative Guide to the Physicochemical Impact of Difluoromethylcyclobutanamine
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can meticulously sculpt a candidate's physicochemical profile is relentless. Medicinal chemists are increasingly turning to small, saturated, three-dimensional moieties to escape the "flatland" of aromatic chemistry and access more favorable drug-like properties. Among these, the cyclobutane ring has emerged as a powerful tool for imparting conformational rigidity and improving metabolic stability.[1][2]
This guide delves into a particularly compelling building block: difluoromethylcyclobutanamine . We will provide an in-depth comparison of how substituting a simple amine with this fluorinated scaffold profoundly impacts two critical physicochemical parameters: pKa (basicity) and LogP (lipophilicity). Understanding and controlling these properties is paramount, as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic success.[3][4]
This analysis moves beyond theoretical principles to present supporting experimental and computational data, offering researchers, scientists, and drug development professionals a clear, evidence-based perspective on the strategic value of this unique aliphatic amine.
The Decisive Influence of Fluorine: Why pKa and LogP Matter
Before we analyze the data, it is crucial to understand the causality behind our focus on pKa and LogP.
-
pKa (Basicity): The pKa of an amine dictates its ionization state at a given pH.[5] For a drug to be effective, it often needs to exist in a delicate balance between its charged (protonated) and neutral (free base) forms. The charged form typically grants aqueous solubility, essential for formulation and transport in the bloodstream, while the neutral form is often required to permeate biological membranes and reach the intracellular target.[4] Fine-tuning pKa is a primary lever for optimizing this balance. The strong electron-withdrawing nature of fluorine atoms is known to decrease the basicity of nearby amines, providing a predictable method for pKa modulation.[6][7]
-
LogP/LogD (Lipophilicity): Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone of the "drug-likeness" concept.[8] It influences solubility, permeability, plasma protein binding, and even metabolic clearance pathways. While excessive lipophilicity can lead to poor solubility and off-target toxicity, insufficient lipophilicity can hinder membrane passage. The introduction of fluorine is a well-established strategy to increase lipophilicity.[9] The distribution coefficient, LogD, is a pH-dependent measure of lipophilicity that is particularly relevant for ionizable compounds like amines.[8]
By strategically incorporating the difluoromethylcyclobutanamine moiety, a chemist can simultaneously modulate both of these critical parameters.
Comparative Data Analysis: The Impact of Progressive Fluorination
| Compound | Structure | Experimental pKa[2] | Computed LogP (XLogP3)[10] |
| 1-(Methyl)cyclobutanamine | CNC1(C)CCC1 | 10.70 | 1.1 |
| 1-(Fluoromethyl)cyclobutanamine | CNC1(CF)CCC1 | 9.03 | 1.2 |
| 1-(Difluoromethyl)cyclobutanamine | CNC1(C(F)F)CCC1 | 7.30 | 1.4 |
| 1-(Trifluoromethyl)cyclobutanamine | CNC1(C(F)(F)F)CCC1 | 5.60 | 1.7 |
Analysis of pKa Trends
The experimental data clearly demonstrates the powerful inductive effect of fluorine on the basicity of the cyclobutanamine.
-
Stepwise pKa Reduction: The introduction of each fluorine atom to the α-methyl group results in a significant and predictable decrease in pKa. The shift from a methyl group (pKa = 10.70) to a fluoromethyl group (pKa = 9.03) represents a drop of 1.67 pKa units.
-
The Difluoro Effect: The target compound, 1-(difluoromethyl)cyclobutanamine, exhibits a pKa of 7.30. This is a further decrease of 1.73 units from the monofluorinated analog and brings the amine's basicity into a range very close to physiological pH (7.4). This is a highly desirable "sweet spot" for many drug targets, as it ensures a significant population of both ionized and non-ionized species in the body.
-
Predictable Modulation: The average pKa decrease per fluorine atom in this series is approximately 1.7 units, a finding consistent with observations in other fluorinated aliphatic amines.[2][7] This consistency provides medicinal chemists with a reliable tool for rational pKa design.
Analysis of Lipophilicity (LogP) Trends
The computed LogP data illustrates the expected trend of increasing lipophilicity with progressive fluorination.
-
Incremental Lipophilicity: Each fluorine atom contributes to an increase in the calculated LogP value. This is attributed to the replacement of a hydrogen atom with a larger, more lipophilic fluorine atom.
-
Balanced Lipophilicity: The difluoromethylcyclobutanamine moiety (cLogP = 1.4) offers a moderate increase in lipophilicity compared to its non-fluorinated counterpart (cLogP = 1.1). This controlled increase can be advantageous for enhancing membrane permeability without drastically reducing aqueous solubility, a common pitfall of highly lipophilic groups.
Methodologies: Experimental Determination of pKa and LogP
To ensure scientific integrity and provide actionable insights, we describe the gold-standard, self-validating protocols for the experimental determination of pKa and LogP.
pKa Determination via Potentiometric Titration
Potentiometric titration is a high-precision technique for determining pKa values.[10] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the half-equivalence point where pH equals pKa.[11]
Workflow for Potentiometric pKa Determination
Step-by-Step Protocol:
-
Preparation:
-
Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[12] Accurate calibration is critical for precise measurements.
-
Accurately weigh the amine hydrochloride salt and dissolve it in high-purity water to a known concentration (e.g., 1 mM). If solubility is limited, a co-solvent like methanol may be used, but the pKa value will be specific to that solvent system.
-
Prepare standardized titrant solutions, such as 0.1 M NaOH (for titrating an amine salt) and 0.1 M HCl.[12]
-
-
Titration:
-
Place a known volume of the analyte solution (e.g., 20 mL) in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb does not contact the stir bar.
-
Begin stirring at a constant, gentle rate.
-
Add the titrant (NaOH) in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added.[12]
-
Continue this process until the pH has plateaued well past the equivalence point (the region of fastest pH change).
-
-
Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the steepest point of the curve (the inflection point). This can be found visually or by calculating the first derivative of the curve.
-
The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point.
-
The pKa of the amine is equal to the pH of the solution at this half-equivalence point.[11]
-
LogP Determination via Shake-Flask Method
The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement of partitioning.[13][14] It involves dissolving a compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the compound's concentration in each phase.
Workflow for Shake-Flask LogP Determination
Step-by-Step Protocol:
-
Preparation:
-
Prepare a phosphate buffer solution (e.g., pH 7.4 for LogD measurements) and high-purity n-octanol.[13]
-
Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[13] This step is critical to prevent volume changes during the experiment.
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
-
Partitioning:
-
In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated buffer and the pre-saturated n-octanol containing the test compound.
-
Shake the vessel vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.[15]
-
Allow the vessel to stand undisturbed (or centrifuge at low speed) until a clear separation of the two phases is achieved.[14]
-
-
Analysis:
-
Carefully withdraw a known volume from both the aqueous and the n-octanol layers. It is crucial to avoid cross-contamination of the phases during sampling.
-
Determine the concentration of the compound in each sample using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, which requires creating a calibration curve.
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous buffer.
-
The LogP (or LogD at pH 7.4) is the base-10 logarithm of this ratio.
-
Conclusion and Strategic Outlook
The incorporation of a difluoromethylcyclobutanamine moiety into a lead compound offers a powerful and predictable strategy for fine-tuning its physicochemical properties.
Key Takeaways:
-
pKa Reduction: The geminal difluoro substitution on the α-carbon provides a strong electron-withdrawing effect, reliably reducing the amine's pKa by approximately 3.4 units compared to a non-fluorinated methyl analog. This brings the basicity into the highly desirable physiological range (pKa ≈ 7.3), optimizing the balance between solubility and permeability.
-
Lipophilicity Enhancement: The substitution moderately increases lipophilicity, which can be leveraged to improve membrane penetration and target engagement without the solubility and metabolic liabilities often associated with large, greasy functional groups.
-
Structural Rigidity: The inherent conformational constraint of the cyclobutane ring reduces the number of accessible conformations, which can lead to improved binding affinity for the target protein and decreased affinity for off-targets.[1]
References
-
Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Accessed January 19, 2026. [Link]
-
Fuller, R. W., & Molloy, B. B. (1976). "The Effect of Aliphatic Fluorine on Amine Drugs." ACS Publications. [Link]
-
protocols.io. (2024). "LogP / LogD shake-flask method." [Link]
-
ResearchGate. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF." Accessed January 19, 2026. [Link]
-
Leroy, J. (2020). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem. [Link]
-
Protheragen. "LogP/LogD/Pka Analysis." Accessed January 19, 2026. [Link]
-
Cambridge MedChem Consulting. "LogP/D." Accessed January 19, 2026. [Link]
-
Wouters, J., et al. (2020). "Cyclobutanes in Small‐Molecule Drug Candidates." PubMed Central. [Link]
- Isanbor, C., & O'Hagan, D. (2006). "Fluorine in medicinal chemistry: a review of modern synthetic methodologies." Journal of Fluorine Chemistry.
-
PubChem. "Cyclobutylamine." National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
-
Encyclopedia.pub. (2022). "Methods for Determination of Lipophilicity." [Link]
-
Cambridge MedChem Consulting. (2023). "Tuning basicity." [Link]
-
ResearchGate. "(PDF) LogP / LogD shake-flask method v1." Accessed January 19, 2026. [Link]
-
PubChem. "(1S,2R)-2-(trifluoromethyl)cyclobutanamine." National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
-
DergiPark. (2024). "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." [Link]
-
Demchuk, O. P., & Grygorenko, O. O. (2023). "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]
-
Pion. (2023). "What is pKa and how is it used in drug development?" [Link]
-
JoVE. (2019). "A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy." [Link]
-
Smits, R., et al. (2007). "Development of Methods for the Determination of pKa Values." PubMed Central. [Link]
-
Green, M. (2024). "LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties." [Link]
-
Chemaxon. (2023). "Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility." [Link]
-
Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." PubMed Central. [Link]
-
University of California, Irvine. "Potentiometric Titration of an Unknown Weak Acid." Accessed January 19, 2026. [Link]
Sources
- 1. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride | C5H10ClF2N | CID 105430859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. 1,1,2-Trifluoro-2-(trifluoromethyl)cyclobutane | C5H4F6 | CID 12829398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentane, (fluoromethyl)- | C6H11F | CID 11378451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(Trifluoromethoxymethyl)cyclobutanamine | C6H10F3NO | CID 117588062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-[(1-methylpyrrol-3-yl)methyl]cyclobutanamine | C10H16N2 | CID 66399828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-[(1-propylcyclopropyl)methyl]cyclobutanamine | C11H21N | CID 104005627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Enamine REAL Database - Enamine [enamine.net]
- 10. (1S,2R)-2-(trifluoromethyl)cyclobutanamine | C5H8F3N | CID 52421049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-(fluoromethyl)-N-methyl-cyclobutanamine | C6H12FN | CID 84647742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Methylcyclobutanecarboxamide | C6H11NO | CID 19910150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride () for sale [vulcanchem.com]
- 14. 1-(1,1-Difluoroethoxymethyl)cyclobutan-1-ol | C7H12F2O2 | CID 58044667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1505769-34-5|1-(Difluoromethyl)cyclobutan-1-amine|BLD Pharm [bldpharm.com]
The Ascendancy of the 1-(Difluoromethyl)cyclobutyl Amine Scaffold: A Comparative Guide to Structure-Activity Relationships in IRAK4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the rising stars is the 1-(difluoromethyl)cyclobutan-1-amine moiety, a bioisostere of common motifs that offers a unique combination of metabolic stability, conformational constraint, and modulated basicity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives of this scaffold, with a specific focus on their potent and selective inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory and oncological signaling pathways.
The Strategic Advantage of Fluorination and Cyclobutane Scaffolds
The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability. The difluoromethyl group (CHF2), in particular, acts as a lipophilic hydrogen bond donor and can significantly alter the pKa of proximal amines, influencing their interaction with biological targets. When appended to a cyclobutane ring, a strained sp3-hybridized system, it introduces a three-dimensional character that can improve selectivity and reduce off-target effects compared to more planar aromatic systems. The 1-(difluoromethyl)cyclobutan-1-amine scaffold, therefore, represents a confluence of these beneficial properties, making it an attractive starting point for the design of novel therapeutics.
Unraveling the Structure-Activity Relationship of IRAK4 Inhibitors
IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2]. Dysregulation of IRAK4 activity is implicated in a host of autoimmune diseases and cancers, making it a compelling therapeutic target[1]. The 1-(difluoromethyl)cyclobutan-1-amine core has emerged as a key component in a new class of potent and selective IRAK4 inhibitors.
Core Scaffold and Hinge-Binding Interactions
The primary amine of the 1-(difluoromethyl)cyclobutan-1-amine scaffold is crucial for establishing key interactions within the ATP-binding pocket of IRAK4. It typically forms hydrogen bonds with the hinge region residues of the kinase, a common anchoring point for ATP-competitive inhibitors. The difluoromethyl group, positioned alpha to the amine, subtly modulates the basicity of the amine, which can fine-tune the strength of these hydrogen bonds and influence the overall potency of the inhibitor.
Exploration of the R-group Substitutions
The SAR of this class of inhibitors is largely dictated by the nature of the substituent (R-group) attached to the amine. By analyzing data from various sources, including patented compounds, a general SAR trend can be elucidated.
| Compound ID | R-Group Scaffold | Key Substitutions | IRAK4 IC50 (nM) | Rationale for Activity |
| 1 | Pyrrolopyridazine | - | Potent (Specific value not disclosed in public domain) | The pyrrolopyridazine core is designed to occupy the adenine-binding region and form additional interactions. |
| 2 | Amidopyrazole | Fluorophenyl and Pyridine | Potent (Specific value not disclosed in public domain) | Fluorophenyl and pyridine moieties likely engage with residues in the solvent-exposed region, enhancing potency and selectivity.[3] |
| 3 | Diaminonicotinamide | Various aryl/heteroaryl | < 50 (for optimized analogs) | The diaminonicotinamide scaffold provides multiple points for hydrogen bonding and further derivatization to optimize potency and pharmacokinetic properties.[1] |
Table 1: Comparative Activity of IRAK4 Inhibitors Incorporating Amine Scaffolds. Note: Specific IC50 values for compounds incorporating the exact 1-(difluoromethyl)cyclobutan-1-amine scaffold are often proprietary. The data presented reflects the general potency of the inhibitor classes where this scaffold is utilized.
From the available data, we can infer the following SAR trends:
-
Heterocyclic R-groups: Fused heterocyclic systems like pyrrolopyridazines and substituted pyrazoles are well-tolerated and can lead to potent inhibition. These groups are likely to form favorable pi-stacking and hydrophobic interactions within the active site.
-
Aromatic Substitutions: Substitution on aromatic R-groups with electron-withdrawing groups, such as fluorine, can enhance potency. This may be due to improved binding interactions or altered electronic properties of the inhibitor.
-
Solvent-Exposed Moieties: The addition of groups that extend into the solvent-exposed region of the active site can be optimized to improve solubility and cell permeability without sacrificing potency.
Experimental Protocols for Evaluating IRAK4 Inhibition
To confirm the SAR of novel 1-(difluoromethyl)cyclobutan-1-amine derivatives, a standardized set of experimental protocols is essential.
IRAK4 Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4.
Objective: To determine the IC50 value of test compounds against purified IRAK4 enzyme.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly employed. The assay measures the phosphorylation of a specific peptide substrate by IRAK4. Inhibition of this phosphorylation event by a test compound results in a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human IRAK4 enzyme to the desired concentration in assay buffer.
-
Prepare a solution of the peptide substrate and ATP at their respective Km values.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add a small volume of the diluted test compound to the wells of a low-volume 384-well plate.
-
Add the IRAK4 enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-peptide antibody and an allophycocyanin (APC)-labeled streptavidin.
-
-
Data Analysis:
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate the ratio of the emission at 665 nm (APC) to 620 nm (europium).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram 1: Workflow for IRAK4 Biochemical Inhibition Assay
Caption: A workflow for assessing the cellular potency of IRAK4 inhibitors.
Conclusion and Future Directions
The 1-(difluoromethyl)cyclobutan-1-amine scaffold has proven to be a valuable component in the design of novel IRAK4 inhibitors. Its unique stereoelectronic properties contribute to favorable binding interactions and improved drug-like characteristics. The SAR landscape, though still maturing, suggests that derivatization with various heterocyclic systems offers a promising avenue for enhancing potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new analogs. Future research in this area should focus on expanding the diversity of R-group substitutions and conducting in-depth pharmacokinetic and in vivo efficacy studies to translate the promising in vitro activity of these compounds into clinically viable drug candidates.
References
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3–9. [Link]
-
Li, Z., et al. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters, 6(6), 677–682. [Link]
-
Tummalapalli, M., et al. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 26(15), 4487. [Link]
-
Wang, Z., et al. (2011). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 11(8), 955-968. [Link]
-
Kelly, P. N., et al. (2015). Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. RSC Advances, 5(105), 86267-86275. [Link]
-
Merck Sharp & Dohme Corp. (2018). Pyrrolopyridazine inhibitors of IRAK4 activity. European Patent EP 3268004B1. [Link]
Sources
A Senior Application Scientist's Guide to Comparing Cell Permeability of Difluoromethylcyclobutane-Containing Compounds
For researchers, scientists, and professionals in drug development, understanding and optimizing cell permeability is a cornerstone of designing effective oral therapeutics. The ability of a drug candidate to efficiently cross the intestinal epithelium is a primary determinant of its bioavailability. In recent years, the strategic incorporation of unique chemical scaffolds to modulate physicochemical properties has become a key focus. Among these, the difluoromethylcyclobutane moiety has emerged as a compelling bioisostere, offering a three-dimensional alternative to traditional planar structures like phenyl rings.
This guide provides an in-depth comparison of the cell permeability characteristics of compounds containing the difluoromethylcyclobutane group. We will delve into the theoretical underpinnings of why this moiety is advantageous, present industry-standard experimental protocols for quantifying permeability, and offer a comparative analysis of its physicochemical properties against other common bioisosteres.
The Rationale for Difluoromethylcyclobutane in Drug Design: A Physicochemical Perspective
The cyclobutane ring, a four-membered carbocycle, possesses a unique puckered conformation that distinguishes it from planar aromatic systems.[1] This three-dimensionality can be advantageous in several ways:
-
Improved Solubility: The non-planar nature of the cyclobutane scaffold can disrupt crystal lattice packing, often leading to enhanced aqueous solubility—a critical factor for oral absorption.
-
Metabolic Stability: The cyclobutane core is generally robust to metabolic degradation, which can improve a compound's half-life in the body.[2]
-
Novel Chemical Space: It provides a scaffold to orient substituents in well-defined vectors, allowing for precise interactions with target proteins while exploring novel chemical space.[3]
The addition of a difluoromethyl (CF2H) group further refines the properties of the cyclobutane core. The highly electronegative fluorine atoms can have a profound impact on the molecule's electronics and lipophilicity. This strategic fluorination can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins.[4]
The difluoromethylcyclobutane moiety, therefore, represents a sophisticated bioisosteric replacement for more traditional groups like a phenyl ring or a simple alkyl chain. Its unique combination of three-dimensionality and tailored electronics makes it an attractive scaffold for optimizing drug-like properties, including cell permeability.
Quantifying Cell Permeability: PAMPA and Caco-2 Assays
To experimentally assess the cell permeability of difluoromethylcyclobutane-containing compounds, two in vitro assays are considered the gold standard in the pharmaceutical industry: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
The PAMPA Assay: A High-Throughput Screen for Passive Diffusion
The PAMPA model provides a rapid and cost-effective method to evaluate the passive permeability of a compound across an artificial lipid membrane, mimicking the lipid barrier of the intestinal epithelium.[5][6] This assay is particularly useful in early-stage drug discovery for ranking compounds based on their ability to passively diffuse across a membrane.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Prepare the Artificial Membrane Solution: A solution of 1% (w/v) lecithin in dodecane is prepared.[5]
-
Prepare the Acceptor Plate: A 96-well acceptor plate is filled with buffer (e.g., PBS, pH 7.4) containing 5% DMSO.[5]
-
Coat the Donor Plate: A 96-well donor plate with a PVDF membrane is coated with 5 µL of the lecithin-dodecane solution per well.
-
Prepare Test Compound: The test compound is dissolved in the same buffer as the acceptor plate to a final concentration of 10 µM.[7]
-
Start the Assay: The test compound solution is added to the donor plate wells. The donor plate is then placed on top of the acceptor plate, creating a "sandwich."
-
Incubation: The plate sandwich is incubated at room temperature for a period of 5 to 18 hours.[5][7]
-
Quantification: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium, calculated from the concentrations in the donor and acceptor wells.
-
The Caco-2 Permeability Assay: The "Gold Standard" for Intestinal Absorption
The Caco-2 permeability assay is a more complex, cell-based model that is highly regarded for its ability to predict in vivo human intestinal absorption.[1] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key drug transporters and metabolic enzymes.[1][8] This allows the assay to measure not only passive diffusion but also active transport and efflux mechanisms.
Caption: Workflow for the Caco-2 Cell Permeability and Efflux Assay.
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell™ plates and cultured for 21 days to allow them to differentiate and form a confluent, polarized monolayer.[8]
-
Monolayer Integrity Check: Before the assay, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above 200 Ω·cm² is generally considered acceptable.[9] The permeability of a fluorescent marker like Lucifer Yellow is also assessed to ensure the tightness of the cell junctions.
-
Permeability Assay (Apical to Basolateral): The test compound (typically at 10 µM) is added to the apical (upper) chamber, and fresh buffer is added to the basolateral (lower) chamber.[10]
-
Incubation: The plates are incubated for 2 hours at 37°C with gentle shaking.[10]
-
Sampling: Samples are taken from both the apical and basolateral chambers at the end of the incubation period.
-
Efflux Assay (Basolateral to Apical): To assess active efflux, the experiment is repeated in the reverse direction, with the test compound added to the basolateral chamber and sampled from the apical chamber.
-
Quantification: The concentration of the compound in all samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER): The Papp is calculated for both directions using the formula:[11]
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the cell monolayer.
-
C0 is the initial concentration in the donor chamber.
The Efflux Ratio (ER) is then calculated as:
ER = Papp (B→A) / Papp (A→B)
An ER greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein.[10]
-
Comparative Analysis of Physicochemical Properties
| Bioisostere | Key Physicochemical Characteristics Influencing Permeability |
| Phenyl | Planar, aromatic. Can engage in π-π stacking. Lipophilicity can be high, potentially leading to poor solubility. Susceptible to oxidative metabolism. |
| Cyclobutane | Non-planar, 3D structure. Generally improves aqueous solubility by disrupting crystal packing. Increased sp³ character. Metabolically more stable than a phenyl ring.[3] |
| Difluoromethylcyclobutane | 3D structure with modulated electronics. The CF2H group is a weak hydrogen bond donor and can alter local dipole moments. It generally increases lipophilicity compared to a methyl group.[4] The fluorine atoms can block metabolic hotspots. |
| Bicyclo[1.1.1]pentane (BCP) | Rigid, 3D scaffold. Known to significantly improve aqueous solubility and permeability compared to phenyl bioisosteres. Lower lipophilicity than a phenyl ring. |
| Cubane | Highly strained, 3D cage structure. Can improve solubility and metabolic stability. Provides unique exit vectors for substituents. |
Interpreting Permeability Data: A Reference Guide
The calculated Papp values from PAMPA and Caco-2 assays are used to classify compounds as having low, medium, or high permeability. The following table provides a general reference for interpreting these values.
| Permeability Class | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (x 10⁻⁶ cm/s) | Expected Human Absorption |
| Low | < 1.5 | < 5 | < 50% |
| Medium | 1.5 - 5 | 5 - 15 | 50 - 80% |
| High | > 5 | > 15 | > 80% |
Note: These are general ranges, and the exact classification thresholds may vary between laboratories.
Conclusion
The difluoromethylcyclobutane moiety is a valuable tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its unique three-dimensional structure and the electronic influence of the difluoromethyl group can lead to improvements in key parameters that govern cell permeability, such as aqueous solubility and metabolic stability. While direct comparative permeability data for this specific scaffold is emerging, the principles of bioisosterism and the established effects of fluorination and three-dimensionality strongly suggest its potential for enhancing the oral bioavailability of new chemical entities.
The robust and well-validated PAMPA and Caco-2 assays provide the necessary experimental framework to quantify the permeability of compounds containing the difluoromethylcyclobutane group. By systematically applying these assays, researchers can gain critical insights into the structure-permeability relationships of their compounds and make data-driven decisions to advance the most promising candidates in the drug discovery pipeline.
References
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Accessed January 20, 2026. [Link]
-
Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). Accessed January 20, 2026. [Link]
-
Creative Bioarray. Caco-2 Cell Permeability Assay. Accessed January 20, 2026. [Link]
-
Technology Networks. pampa-permeability-assay.pdf. Accessed January 20, 2026. [Link]
-
Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). Accessed January 20, 2026. [Link]
-
Evotec. Caco-2 Permeability Assay. Accessed January 20, 2026. [Link]
-
Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Accessed January 20, 2026. [Link]
-
JACS Au. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Accessed January 20, 2026. [Link]
-
ResearchGate. LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. Accessed January 20, 2026. [Link]
-
ResearchGate. How to calculate apparent permeability from Caco2 Transwell assay? Accessed January 20, 2026. [Link]
-
ACS Publications - American Chemical Society. Cubanes in Medicinal Chemistry. Accessed January 20, 2026. [Link]
-
ResearchGate. Comparison of the changes in Log P of selected alkyl and fluoroalkyl... Accessed January 20, 2026. [Link]
-
ResearchGate. Apparent permeability coefficient calculated from the general equation... Accessed January 20, 2026. [Link]
-
ResearchGate. Measured pKa values (23 °C) for building blocks 6–11, as well as the parent cyclobutane derivatives (R=H). Accessed January 20, 2026. [Link]
-
PubMed. Evaluation of the appropriate time range for estimating the apparent permeability coefficient (P(app)) in a transcellular transport study. Accessed January 20, 2026. [Link]
-
PMC - NIH. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Accessed January 20, 2026. [Link]
-
Slideshare. Caco-2 Cell Permeability Assay | PPTX. Accessed January 20, 2026. [Link]
-
Who we serve. Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Accessed January 20, 2026. [Link]
-
PMC - NIH. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Accessed January 20, 2026. [Link]
-
UQ eSpace. Investigations into cubane based analogues of current pharmaceuticals. Accessed January 20, 2026. [Link]
-
PMC - NIH. General Access to Cubanes as Benzene Bioisosteres. Accessed January 20, 2026. [Link]
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Accessed January 20, 2026. [Link]
Sources
- 1. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physical Chemistry of Drug Permeation through the Cell Membrane with Atomistic Detail | bioRxiv [biorxiv.org]
- 4. Drug permeability profiling using cell-free permeation tools: Overview and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 9. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of 1-(Difluoromethyl)cyclobutan-1-amine Based Compounds
Introduction: The Rise of a Novel Bioisostere in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates is perpetual. The 1-(difluoromethyl)cyclobutan-1-amine moiety has emerged as a promising, yet underexplored, scaffold. Its unique three-dimensional structure, combined with the electronic properties of the difluoromethyl group, presents a compelling alternative to more traditional bioisosteres.[1] This guide provides a comprehensive overview of the rationale behind the use of this scaffold, and a detailed roadmap for its in vitro and in vivo validation, drawing upon established methodologies and data from analogous fluorinated compounds.
The difluoromethyl group is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups.[2] When incorporated into a rigid cyclobutane ring, it can improve metabolic stability while maintaining or enhancing biological activity.[2] The cyclobutane unit itself offers a degree of conformational rigidity that can be advantageous for optimizing ligand-target interactions.[1] This guide will delve into the practical aspects of validating compounds built upon this promising scaffold.
The Strategic Advantage of the 1-(Difluoromethyl)cyclobutan-1-amine Scaffold
The rationale for incorporating the 1-(difluoromethyl)cyclobutan-1-amine scaffold into drug design is multifaceted. The primary motivation lies in its potential to serve as a superior bioisostere, offering a unique combination of properties that can address common challenges in drug development.
Key Physicochemical and Structural Features:
-
Metabolic Stability: The gem-difluoro substitution on the cyclobutane ring is known to enhance metabolic stability by blocking potential sites of oxidation.[2] This is a critical feature for increasing the half-life and oral bioavailability of a drug candidate.
-
Conformational Rigidity: The cyclobutane ring provides a rigid, three-dimensional scaffold that can help to lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity.[1]
-
Modulation of pKa: The electron-withdrawing nature of the difluoromethyl group significantly lowers the pKa of the proximal amine compared to its non-fluorinated counterparts, which can influence its binding interactions and pharmacokinetic properties.[3][4]
-
Lipophilicity and Solubility: The difluoromethyl group can modulate the lipophilicity of a compound, which is a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
The following diagram illustrates the key decision points and workflow for validating a novel compound series based on the 1-(difluoromethyl)cyclobutan-1-amine scaffold.
Caption: A generalized workflow for the in vitro and in vivo validation of a novel compound series.
Comparative Analysis: Physicochemical Properties
A key aspect of validating a new scaffold is to compare its physicochemical properties to established alternatives. The following table provides a comparative summary based on available literature for analogous compounds.
| Property | Non-Fluorinated Cyclobutylamine | 1-(Trifluoromethyl)cyclobutan-1-amine | 1-(Difluoromethyl)cyclobutan-1-amine | Rationale for Comparison |
| pKa of Amine | ~10.5 | ~5.3 | ~6.0-7.0 (estimated) | The degree of fluorination has a profound impact on the basicity of the amine, which influences its interactions with biological targets and its pharmacokinetic properties.[3][4] |
| LogP | Lower | Higher | Intermediate | Lipophilicity is a critical determinant of a drug's ADME profile. The difluoromethyl group offers a more nuanced modulation of lipophilicity compared to the trifluoromethyl group.[2] |
| Metabolic Stability | Lower | Higher | High (predicted) | The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds more resistant to metabolic oxidation.[2] |
Detailed Experimental Protocols for Validation
The following section outlines detailed, step-by-step methodologies for the key in vitro and in vivo experiments required to validate a new series of compounds based on the 1-(difluoromethyl)cyclobutan-1-amine scaffold.
Part 1: In Vitro Validation
Objective: To determine the direct interaction of the test compounds with the intended biological target and quantify their potency.
Example Protocol: Enzyme Inhibition Assay (e.g., for a Kinase Target)
-
Reagents and Materials: Recombinant kinase, peptide substrate, ATP, test compounds, kinase buffer, detection reagent (e.g., ADP-Glo™).
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a 2x kinase/substrate solution to each well.
-
Initiate the reaction by adding 10 µL of a 2x ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Objective: To assess the specificity of the test compounds for the intended target by screening them against a panel of related targets.
Protocol: This is typically performed by a specialized contract research organization (CRO). A panel of kinases, GPCRs, or other relevant target classes is used. The compounds are usually tested at a fixed concentration (e.g., 1 or 10 µM) in binding or enzymatic assays. The results are reported as percent inhibition.
Objective: To evaluate the activity of the compounds in a more physiologically relevant cellular context.
Example Protocol: Cellular Proliferation Assay (e.g., for an Anticancer Compound)
-
Cell Culture: Plate cancer cells (e.g., MCF7) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Viability Assessment:
-
Add a viability reagent such as CellTiter-Glo® to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition).
Part 2: In Vivo Validation
Objective: To determine the ADME properties of a lead compound in an animal model.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats (n=3 per group).
-
Dosing:
-
Intravenous (IV) group: Administer the compound at 1 mg/kg via the tail vein.
-
Oral (PO) group: Administer the compound at 5 mg/kg by oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the compound concentration in the plasma samples using LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Objective: To evaluate the therapeutic effect of a lead compound in a disease-relevant animal model.
Example Protocol: Mouse Xenograft Model for Cancer
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into vehicle and treatment groups. Administer the lead compound daily by oral gavage at a predetermined dose.
-
Monitoring: Measure the tumor volume and body weight twice a week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the vehicle group.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a compound containing the 1-(difluoromethyl)cyclobutan-1-amine scaffold, for instance, a kinase inhibitor.
Caption: A hypothetical signaling pathway targeted by a novel kinase inhibitor.
Conclusion and Future Directions
The 1-(difluoromethyl)cyclobutan-1-amine scaffold represents a compelling and relatively untapped area for innovation in drug discovery. Its unique combination of conformational rigidity and the advantageous electronic properties of the difluoromethyl group offers the potential to develop drug candidates with improved metabolic stability, potency, and selectivity. While comprehensive in vitro and in vivo data for compounds based on this specific scaffold are still emerging, the foundational synthetic routes have been established, and its value as a bioisostere is supported by data from analogous fluorinated molecules.
The experimental workflows outlined in this guide provide a robust framework for the systematic evaluation of new chemical entities incorporating this scaffold. By following a rigorous validation process, researchers can unlock the full potential of 1-(difluoromethyl)cyclobutan-1-amine based compounds and contribute to the development of the next generation of therapeutics.
References
-
Demchuk, O. P.; Grygorenko, O. O. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry2023 , 21 (2), 3–9. [Link]
-
Demchuk, O. P.; Grygorenko, O. O. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]
-
Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au2022 , 2 (10), 2246–2256. [Link]
-
Demchuk, O. P.; Grygorenko, O. O. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Chemistry of Heterocyclic Compounds2023 , 59 (8), 585-592. [Link]
-
MySkinRecipes. 1-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride. [Link]
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry2018 , 61 (14), 5822–5880. [Link]
-
Eastgate, M. D.; et al. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry2022 , 65 (6), 4457–4480. [Link]
-
Zhang, B.; et al. Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction. Journal of Medicinal Chemistry2025 , 68 (16), 17990-18015. [Link]
-
Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au2022 , 2 (10), 2246–2256. [Link]
-
Yu, W.; et al. Synthesis and biological evaluation of anti-1-amino-2-[18F]fluoro-cyclobutyl-1-carboxylic acid (anti-2-[18F]FACBC) in rat 9L gliosarcoma. Bioorganic & Medicinal Chemistry2010 , 18 (7), 2676-2684. [Link]
-
Jantan, I.; et al. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Pharmaceutical Biology2017 , 55 (1), 1137–1142. [Link]
-
Leong, C.-O.; et al. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics2004 , 3 (12), 1565–1575. [Link]
-
Wotschadlo, J.; et al. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Molecules2020 , 25 (21), 5022. [Link]
-
Scott, J. S.; et al. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem2022 , 17 (1), e202100522. [Link]
-
Chavda, V.; et al. A novel class of in vivo active anticancer agents: achiral seco-amino- and seco-hydroxycyclopropylbenz[e]indolone (seco-CBI) analogues of the duocarmycins and CC-1065. Journal of Medicinal Chemistry2006 , 49 (23), 6937–6947. [Link]
-
Vanderwel, S. N.; et al. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry2004 , 47 (24), 5875–5889. [Link]
-
Li, W.; et al. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry2013 , 56 (15), 6042–6052. [Link]
-
Asif, M. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research2020 , 64 (2), 11-23. [Link]
-
Wilasrusmee, C.; et al. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Molecules2021 , 26 (11), 3302. [Link]
-
Shi, Y.; et al. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules2015 , 20 (5), 8395-8408. [Link]
-
Patil, S. D.; et al. Rapid Synthesis of 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives and their Characterization, anticancer and antifungal activities. Chemistry & Biology Interface2018 , 8 (2), 115-127. [Link]
-
Dana Bioscience. 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride 100mg. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
The Ascendancy of the Difluoromethylcyclobutanamine Moiety: A Head-to-Head Comparison of Fluorinated Building Blocks in Modern Drug Discovery
In the intricate chess game of drug design, where every atom counts, the strategic incorporation of fluorine has become a cornerstone for enhancing molecular properties. From modulating metabolic stability to fine-tuning acidity and lipophilicity, the unique attributes of fluorine offer a powerful toolkit for medicinal chemists.[1][2] Among the rising stars in the constellation of fluorinated building blocks is difluoromethylcyclobutanamine. This guide provides a comprehensive, head-to-head comparison of this versatile moiety with other key fluorinated building blocks, offering field-proven insights and experimental data to inform rational drug design.
The Strategic Advantage of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate is rarely a matter of chance. It is a deliberate strategy to address specific challenges in the drug discovery pipeline. The strong carbon-fluorine bond, for instance, can effectively block sites of metabolic oxidation, thereby increasing a compound's half-life.[3] Furthermore, the high electronegativity of fluorine can lower the pKa of nearby basic groups, influencing a molecule's ionization state and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide will delve into how these fundamental principles manifest in the performance of difluoromethylcyclobutanamine compared to its fluorinated peers.
Unveiling Difluoromethylcyclobutanamine: A Profile
The 1-(difluoromethyl)cyclobutanamine scaffold has garnered significant attention for its unique combination of a rigid cyclobutane core and the electron-withdrawing difluoromethyl group. This combination imparts a distinct set of physicochemical properties that can be highly advantageous in drug design.
Synthesis of 1-(Difluoromethyl)cyclobutanamine
A robust and scalable synthesis of 1-(difluoromethyl)cyclobutanamine has been developed, making this building block readily accessible for drug discovery programs.[4][5] The synthetic route typically commences from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, which undergoes Swern oxidation to the corresponding aldehyde. Subsequent fluorination and a modified Curtius rearrangement yield the target amine.[4][5]
A Head-to-Head Comparison: Physicochemical Properties
The true value of a building block is revealed in its comparison to viable alternatives. Here, we present a comparative analysis of the key physicochemical properties of 1-(difluoromethyl)cyclobutanamine against other commonly employed fluorinated building blocks.
Acidity/Basicity (pKa)
The pKa of an amine is a critical parameter that dictates its charge state at physiological pH, profoundly impacting its interaction with biological targets and its pharmacokinetic properties. The electron-withdrawing nature of fluorine atoms significantly reduces the basicity of nearby amines.
| Building Block | Structure | pKa (of conjugate acid) |
| Cyclobutanamine | 0&chof=png&cht=tx&chl=%5Cchemfig%7B%2AC%5B%3A90%5D%28-%5B%3A-90%5DNH2%29-%5B%3A-150%5D-%5B%3A-30%5D-%5B%3A30%5D-%5B%3A150%5D%7D" alt="Cyclobutanamine"> | |
| 1-(Monofluoromethyl)cyclobutanamine | 0&chof=png&cht=tx&chl=%5Cchemfig%7B%2AC%5B%3A90%5D%28-%5B%3A-90%5DNH2%29-%5B%3A-150%5D%28-CH2F%29-%5B%3A-30%5D-%5B%3A30%5D-%5B%3A150%5D%7D" alt="1-(Monofluoromethyl)cyclobutanamine"> | |
| 1-(Difluoromethyl)cyclobutanamine | 0&chof=png&cht=tx&chl=%5Cchemfig%7B%2AC%5B%3A90%5D%28-%5B%3A-90%5DNH2%29-%5B%3A-150%5D%28-CHF2%29-%5B%3A-30%5D-%5B%3A30%5D-%5B%3A150%5D%7D" alt="1-(Difluoromethyl)cyclobutanamine"> | |
| 1-(Trifluoromethyl)cyclobutanamine | 0&chof=png&cht=tx&chl=%5Cchemfig%7B%2AC%5B%3A90%5D%28-%5B%3A-90%5DNH2%29-%5B%3A-150%5D%28-CF3%29-%5B%3A-30%5D-%5B%3A30%5D-%5B%3A150%5D%7D" alt="1-(Trifluoromethyl)cyclobutanamine"> | |
| 3-Fluorocyclobutylamine | 0&chof=png&cht=tx&chl=%5Cchemfig%7B%2AC%5B%3A90%5D%28-%5B%3A-90%5DNH2%29-%5B%3A-150%5D-%5B%3A-30%5D%28-F%29-%5B%3A30%5D-%5B%3A150%5D%7D" alt="3-Fluorocyclobutylamine"> | |
| 2,2-Difluorocyclopropylamine | 0&chof=png&cht=tx&chl=%5Cchemfig%7B%2AC%5B%3A90%5D%28-%5B%3A-90%5DNH2%29-%5B%3A-150%5D%28-F%29%28-F%29-%5B%3A-30%5D-%5B%3A30%5D-%5B%3A150%5D%7D" alt="2,2-Difluorocyclopropylamine"> |
Data compiled from various sources, including[4][5][6].
As the data illustrates, the number and proximity of fluorine atoms to the amine have a pronounced effect on basicity. The difluoromethyl group in 1-(difluoromethyl)cyclobutanamine provides a significant pKa reduction compared to the monofluoromethyl analog, bringing it into a range that can be beneficial for optimizing oral absorption and reducing hERG liability.[3] The pKa of ~7.2 for 1-(difluoromethyl)cyclobutanamine is particularly interesting as it ensures a significant portion of the molecule is in a neutral form at physiological pH, which can facilitate membrane permeability.
Lipophilicity (LogP)
Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ADME properties. The effect of fluorination on LogP is complex and can be counterintuitive. While fluorine is highly electronegative, the replacement of hydrogen with fluorine often increases lipophilicity.
| Building Block | Calculated LogP |
| Cyclobutanamine | 0.8 |
| 1-(Monofluoromethyl)cyclobutanamine | 1.1 |
| 1-(Difluoromethyl)cyclobutanamine | 1.4 |
| 1-(Trifluoromethyl)cyclobutanamine | 1.8 |
| 3-Fluorocyclobutylamine | 1.0 |
| 2,2-Difluorocyclopropylamine | 0.9 |
Calculated LogP values are estimations and can vary based on the algorithm used. Experimental validation is recommended.
The trend observed in the cyclobutanamine series shows a progressive increase in lipophilicity with increasing fluorination. The difluoromethyl group offers a moderate increase in LogP compared to the non-fluorinated parent, providing a valuable tool for fine-tuning a molecule's lipophilicity to achieve an optimal balance between solubility and permeability. In some cases, the lipophilicity of cis-isomeric CF3- and C2F5-substituted model amides was found to be lower than might be anticipated.[7]
Metabolic Stability: The Decisive Advantage
One of the most compelling reasons to employ fluorinated building blocks is to enhance metabolic stability. The high strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes like cytochrome P450s.[8]
A comparative analysis of the metabolic stability of fluorinated amines in human liver microsomes reveals the significant impact of the difluoromethyl group. While direct comparative data for a wide range of fluorinated cyclobutylamines in a single study is limited, the general principle holds that blocking metabolically labile C-H bonds with fluorine enhances stability.[1][2]
For instance, gem-difluorination has been shown to either not affect or slightly improve the metabolic stability of corresponding model derivatives.[9] The difluoromethyl group in 1-(difluoromethyl)cyclobutanamine effectively shields the adjacent C-H bonds from oxidative metabolism, a common metabolic pathway for alkylamines.
Experimental Protocols
To facilitate the integration of these building blocks into drug discovery programs, we provide detailed, step-by-step methodologies for key chemical transformations.
Protocol 1: Amide Bond Formation with 1-(Difluoromethyl)cyclobutanamine
This protocol describes a general procedure for the coupling of 1-(difluoromethyl)cyclobutanamine with a carboxylic acid using HATU as the coupling reagent.
Materials:
-
1-(Difluoromethyl)cyclobutanamine hydrochloride
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add 1-(difluoromethyl)cyclobutanamine hydrochloride (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling with a Fluorinated Building Block
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid derivative of a fluorinated cyclobutane.
Materials:
-
Aryl bromide
-
Fluorinated cyclobutane boronic acid or ester
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
In a flame-dried Schlenk flask, combine the aryl bromide (1.0 equiv), the fluorinated cyclobutane boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Concepts
To further elucidate the relationships and workflows discussed, the following diagrams are provided.
Caption: Synthetic and application workflow for difluoromethylcyclobutanamine.
Caption: Comparative impact of fluorination on key drug properties.
Conclusion and Future Perspectives
The strategic selection of fluorinated building blocks is a critical decision in modern drug discovery. This guide has demonstrated that 1-(difluoromethyl)cyclobutanamine offers a compelling and well-balanced profile of physicochemical and metabolic properties. Its moderate basicity and lipophilicity, coupled with enhanced metabolic stability, position it as a superior choice in many drug design scenarios compared to both less and more heavily fluorinated analogs.
The causality behind these advantages lies in the nuanced electronic and steric effects of the difluoromethyl group. It provides sufficient electron withdrawal to favorably modulate pKa without the extreme effects seen with the trifluoromethyl group, which can sometimes lead to undesirable off-target activities or reduced solubility. Furthermore, the difluoromethyl group serves as an effective bioisostere for other functional groups, such as hydroxyl or thiol moieties, while offering superior metabolic stability.[10]
As our understanding of the intricate interplay between molecular structure and biological activity continues to evolve, building blocks like 1-(difluoromethyl)cyclobutanamine will undoubtedly play an increasingly important role in the development of the next generation of safe and effective medicines. The experimental protocols and comparative data presented herein provide a solid foundation for researchers to confidently incorporate this valuable moiety into their drug discovery endeavors.
References
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2018). ACS Medicinal Chemistry Letters. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2020). Future Medicinal Chemistry. [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. (2021). ResearchGate. [Link]
-
Key compounds of this work shown in the LogP–pKa(H) plot along with... (2023). ResearchGate. [Link]
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). Drug Metabolism and Disposition. [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
-
Microsomal Stability Assay. (2023). Creative Bioarray. [Link]
-
Measured²⁰ log P values for compounds selectively fluorinated... (2018). ResearchGate. [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2025). ChemRxiv. [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). ResearchGate. [Link]
-
Effect of the fluorine atom on metabolic stability. % remaining:... (2021). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (2022). Antimicrobial Agents and Chemotherapy. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]
-
Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (2022). Antimicrobial Agents and Chemotherapy. [Link]
-
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (2025). ResearchGate. [Link]
-
Case studies of fluorine in drug discovery. (2019). OUCI. [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2025). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (2022). Yoneda Labs. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2022). JACS Au. [Link]
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). The Journal of Organic Chemistry. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]
-
A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. (2013). Green Chemistry. [Link]
-
Scientific Letter. (2011). Atlanchim Pharma. [Link]
-
Comparison of metabolic stability and metabolite identification of 55 ECVAM/ICCVAM validation compounds between human and rat liver homogenates and microsomes - a preliminary analysis. (2014). Toxicology in Vitro. [Link]
-
A comparative study of the physicochemical propertiesof perfluorinated and hydrogenated amphiphiles. (2005). ResearchGate. [Link]
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2015). ResearchGate. [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). Chemistry – A European Journal. [Link]
-
A proposed approach to defining per- and polyfluoroalkyl substances (PFAS) based on molecular structure and formula. (2023). Environmental Science & Technology. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]
-
Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives. (2021). ResearchGate. [Link]
-
Top 10 Most Popular Drug Hunter Case Studies of 2025. (2025). Drug Hunter. [Link]
-
Case Studies. (2025). CDD Vault. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules. [Link]
-
Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. (2018). Journal of the American Chemical Society. [Link]
-
Category - Case Studies. (2025). Drug Hunter. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Difluoromethylcyclobutane Motif: A Conformational Lever for Enhanced Bioactivity and Drug-Like Properties
A Senior Application Scientist's Guide to Evaluating a Novel Bioisostere
In the intricate dance of drug design, where molecular conformation dictates biological destiny, the quest for novel scaffolds that can fine-tune a molecule's properties is perpetual. The cyclobutane ring, with its inherent puckered nature, offers a unique three-dimensional canvas for medicinal chemists.[1] This guide delves into the conformational effects and potential bioactivity enhancements offered by a particularly intriguing substituent: the difluoromethylcyclobutane group. As a bioisosteric replacement for more common motifs like the gem-dimethyl or tert-butyl groups, the difluoromethylcyclobutane moiety presents a compelling opportunity to modulate lipophilicity, metabolic stability, and target engagement through subtle yet profound conformational control.
This guide will provide a comparative analysis of the difluoromethylcyclobutane group against its peers, supported by experimental data and detailed protocols for researchers to validate these findings in their own laboratories.
The Conformational Imperative: Why Puckering Matters
The cyclobutane ring is not the flat square it is often depicted as in two-dimensional drawings. To alleviate torsional strain from eclipsing hydrogens, it adopts a puckered or "butterfly" conformation.[2][3] This puckering is characterized by a dihedral angle, and the ring can rapidly interconvert between two equivalent puckered states. The introduction of substituents on the cyclobutane ring can significantly influence the puckering amplitude and the energy barrier of this inversion, effectively locking the ring into a preferred conformation.[4][5] This conformational restriction can be a powerful tool in drug discovery, as it can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target and potentially leading to enhanced potency.[1]
The difluoromethyl group, with its unique stereoelectronic properties, is poised to exert a distinct influence on the cyclobutane's conformation compared to a non-polar gem-dimethyl group. The electron-withdrawing nature of the fluorine atoms can alter the bond lengths and angles within the ring, while the potential for weak hydrogen bonding interactions could further stabilize specific puckered states.
Planar vs. Puckered Cyclobutane Conformations.
Comparative Analysis: Difluoromethylcyclobutane vs. Common Bioisosteres
The true value of a novel chemical motif is best understood through direct comparison with established alternatives. Here, we evaluate the difluoromethylcyclobutane group against the commonly used gem-dimethylcyclobutane and tert-butyl groups, focusing on key drug-like properties.
Physicochemical Properties: A Balancing Act
The introduction of fluorine into a molecule is a well-established strategy to modulate its physicochemical properties.[6] The difluoromethyl group, in particular, can act as a "lipophilic hydrogen bond donor," offering a unique combination of properties. A systematic comparison of a model compound substituted with a tert-butyl group, a trifluoromethylcyclobutane group (a close proxy for the difluoromethylcyclobutane group), and a trifluoromethylcyclopropane group reveals the nuanced effects of these substituents.
| Property | tert-Butyl Analog | Trifluoromethylcyclopropane Analog | Trifluoromethylcyclobutane Analog |
| LogD (pH 7.4) | 3.8 | 3.1 | 3.3 |
| Aqueous Solubility (µM) | 5 | 25 | 15 |
| Metabolic Stability (t½ in HLM, min) | 20 | >180 | >180 |
| Data synthesized from a comparative study on bioactive compounds and their analogues.[7] |
These data highlight a key advantage of the fluorinated cyclobutane motif: a significant improvement in metabolic stability while maintaining a favorable lipophilicity profile. The increased solubility compared to the tert-butyl analog is another desirable attribute for a drug candidate.
Impact on Bioactivity: A Case-by-Case Evaluation
For instance, in the development of Janus kinase (JAK) inhibitors, the introduction of a cis-1,3-cyclobutane diamine linker conferred excellent potency and selectivity.[8] In another example, a spirocyclic cyclobutane ring was found to be crucial for the submicromolar potency of a G9a histone methyltransferase inhibitor, with replacement by a cyclopentane or cyclohexane ring leading to a significant drop in activity.[4] These cases demonstrate that the rigid, puckered nature of the cyclobutane scaffold can be instrumental in achieving high target affinity. The unique electronic and conformational effects of the difluoromethyl group are hypothesized to further refine this interaction, potentially leading to enhanced potency and selectivity in specific contexts.
Bioisosteric Replacement Strategy.
Experimental Protocols for Evaluation
To empower researchers to investigate the potential of the difluoromethylcyclobutane group in their own drug discovery programs, we provide the following detailed, step-by-step protocols for key in vitro assays.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing a measure of its intrinsic clearance.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled Human Liver Microsomes (HLM)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining HLM, phosphate buffer, and water.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the test compound or positive control to the wells of a 96-well plate.
-
Add the HLM incubation mixture to each well and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with the internal standard to the respective wells.[9]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the test compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Metabolic Stability Assay Workflow.
Lipophilicity Determination (LogD) by Shake-Flask Method
This classic method measures the partitioning of a compound between an organic and an aqueous phase to determine its lipophilicity at a specific pH.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Vials
-
Shaker/rotator
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS)
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Pre-saturate the n-octanol and buffer solutions by mixing them together and allowing the phases to separate.
-
-
Partitioning:
-
Add a known amount of the test compound stock solution to a vial containing a defined volume of pre-saturated n-octanol and pre-saturated buffer.
-
Securely cap the vials and shake them for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials to achieve a clean separation of the organic and aqueous layers.
-
-
Quantification:
-
Carefully collect an aliquot from both the n-octanol and the buffer layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
-
Calculation:
-
Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogD = log10(D).
-
Target Binding Affinity by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of binding affinity (KD) and kinetics (ka and kd).
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip for amine coupling)
-
Ligand (the biological target, e.g., a protein)
-
Analyte (the test compound)
-
Immobilization buffers (e.g., acetate buffer pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the ligand solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte in the running buffer over the immobilized ligand surface.
-
Monitor the binding response in real-time.
-
Allow for a dissociation phase where the running buffer flows over the surface.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The binding data is typically fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[4]
-
Conclusion
The difluoromethylcyclobutane group represents a promising and underexplored motif in medicinal chemistry. Its unique conformational and stereoelectronic properties offer a valuable tool for fine-tuning the physicochemical and pharmacological profiles of drug candidates. By providing a rigidified scaffold with modulated lipophilicity and enhanced metabolic stability, this bioisostere has the potential to unlock new avenues for the development of more effective and safer therapeutics. The experimental protocols provided in this guide offer a clear roadmap for researchers to explore the benefits of the difluoromethylcyclobutane group in their own drug discovery endeavors.
References
-
Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]
-
Wouters, J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]
-
Cyprotex. Microsomal Stability. Available from: [Link]
-
Goti, A., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. Available from: [Link]
- Wuts, P. G. M. (2007). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect.
-
Mykhailiuk, P. K. (2022). Fluorocyclobutane-containing pharmaceuticals and drug candidates. RSC Medicinal Chemistry, 13(5), 526-535. Available from: [Link]
-
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Available from: [Link]
- Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(25), e202200131.
-
Wouters, J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]
-
Grygorenko, O. O., et al. (2023). Cyclobutane-containing scaffolds in bioactive small molecules. RSC Medicinal Chemistry, 14(3), 386-413. Available from: [Link]
-
Stevenson, R. J., et al. (2018). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Molecules, 23(11), 2939. Available from: [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Available from: [Link]
- Guss, J. M. (2009). X-Ray Crystallography of Chemical Compounds. eLS.
-
Egawa, T., & Takeuchi, H. (2004). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Chemical Physics, 120(14), 6547-6554. Available from: [Link]
- Al-Jibori, S. A., et al. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molbank, 2022(2), M1367.
-
Kananovich, D. G., et al. (2021). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Bioorganic & Medicinal Chemistry, 47, 116382. Available from: [Link]
-
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie International Edition, 61(19), e202117254. Available from: [Link]
-
Shi, Y.-P., et al. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 39(6), 1146-1172. Available from: [Link]
- Kuz'mina, L. G., et al. (2021). Crystallographic data and the X-ray diffraction data collection and structure-refinement statistics. Crystallography Reports, 66(3), 395-401.
-
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(10), 1669-1681. Available from: [Link]
- Blake, A. J., et al. (2010). X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles. The Royal Society of Chemistry.
-
Drug Design. Case Studies in SAR Analyses. Available from: [Link]
-
Lopez, J. C., & Person, W. B. (1988). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 88(8), 4643-4653. Available from: [Link]
- Gonzalez-Alvarez, M. J., et al. (2022).
Sources
- 1. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of a trifluoromethyl benzoato quadruple-bonded dimolybdenum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. researchgate.net [researchgate.net]
- 9. dalalinstitute.com [dalalinstitute.com]
Safety Operating Guide
Navigating the Disposal of 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, in-depth procedural guidance for the proper disposal of 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride, a compound of interest in modern medicinal chemistry. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile and Core Safety Principles
Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance. The core tenets of laboratory safety—waste minimization, proper labeling, and segregation—are paramount.[3][4]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][6][7] In case of insufficient ventilation, respiratory protection may be necessary.[5][6]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing.[5][6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its transfer to a licensed hazardous waste facility.
Step 1: Waste Segregation and Containerization
Proper segregation is the foundation of safe chemical waste management. Never mix incompatible waste streams.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a dedicated, clearly labeled hazardous waste container.[8]
-
The container should be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[3]
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.[9]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof container designated for liquid hazardous waste.[8]
-
Do not overfill containers; a general rule is to fill to no more than 90% capacity to allow for expansion.[8]
-
As with solid waste, use compatible containers, such as glass or HDPE, and ensure they are securely sealed.[4][8]
-
Step 2: Labeling and Documentation
Accurate and detailed labeling is a regulatory requirement and a critical safety measure.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Component List: If it is a mixed waste stream, list all components and their approximate percentages.[10]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are essential for maintaining a safe laboratory environment.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4]
-
Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][9]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time (check your institution's and local regulations), contact your EHS department to arrange for a pickup.[3]
-
Professional Disposal: Do not attempt to dispose of this chemical down the drain or in the regular trash.[11] This compound requires disposal by a licensed professional waste disposal service.[7]
The Rationale Behind the Procedure: Understanding the "Why"
The procedures outlined above are not arbitrary; they are based on a deep understanding of chemical hazards and regulatory compliance.
-
The Challenge of Fluorinated Compounds: The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this compound highly stable and persistent in the environment.[2] Standard wastewater treatment processes are generally ineffective at breaking down these molecules.[1]
-
Incineration as the Preferred Method: High-temperature incineration is the most effective technology for the destruction of fluorinated organic compounds.[2][12] The high temperatures and long residence times in an incinerator are necessary to break the robust carbon-fluorine bonds.[2]
-
Regulatory Framework: The disposal of hazardous waste is strictly regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[8][13] Adherence to these regulations is not only a matter of safety but also of legal compliance.
Visualizing the Disposal Pathway
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Container Filling | Do not exceed 90% capacity | Allows for vapor expansion and prevents spills.[8] |
| SAA Storage Limit (General) | Max. 55 gallons of hazardous waste | Federal and state regulatory compliance.[3] |
| SAA Storage Time Limit | Up to 12 months (if volume not exceeded) | Ensures timely disposal and prevents long-term storage risks.[3] |
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your organization. The responsible management of chemical waste is a shared responsibility that protects not only those working in the lab but also the wider community.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Hazardous Waste and Disposal. (n.d.). American Chemical Society.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- 1-(Difluoromethyl)cyclobutan-1-amine. (n.d.). BLD Pharm.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). EPA.
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). EPA.
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). US EPA.
- SAFETY DATA SHEET. (2024, May 8).
- 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride Safety Data Sheet. (2022, May 16). Apollo Scientific.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (n.d.). EPA.
- Safety Data Sheet. (2025, January 18). AA Blocks.
- EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. (2021, February 12). Cox-Colvin & Associates.
- SAFETY DATA SHEET - 3,3-Difluorocyclobutanamine Hydrochloride. (2025, September 17). TCI Chemicals.
- Aldrich 295264 - SAFETY DATA SHEET. (2025, May 5).
- Safety Data Sheet - 3-(Difluoromethylene)cyclobutan-1-amine hydrochloride. (2024, December 19). CymitQuimica.
- Safety Data Sheet - (R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride. (2024, December 19). CymitQuimica.
- Hazardous Waste - EHSO Manual 2025-2026. (n.d.).
- Hazardous waste regulations. (n.d.). Colorado Department of Public Health and Environment.
- IDEM: Managing Waste: Hazardous Waste. (n.d.). IN.gov.
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aablocks.com [aablocks.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. acs.org [acs.org]
- 12. coxcolvin.com [coxcolvin.com]
- 13. IDEM: Managing Waste: Hazardous Waste [in.gov]
A Senior Application Scientist's Guide to Handling 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven protocols for handling 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride. The procedures outlined here are designed not merely to meet compliance but to foster a culture of safety and scientific excellence. We will move beyond a simple checklist, delving into the rationale behind each safety measure to ensure you can work with confidence and precision.
Hazard Assessment: Understanding the Molecule
Before handling any compound, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile by analyzing its structural components: an amine hydrochloride, a cyclobutane ring, and a difluoromethyl group.
-
Amine Hydrochloride: This functional group indicates the compound is a salt. While often more stable and less volatile than the corresponding free base, amine hydrochlorides can still be corrosive and irritating, particularly to the skin, eyes, and respiratory tract.[1][2]
-
Difluoromethyl Group: Organofluorine compounds can have unique toxicological properties. The difluoromethyl group can alter the molecule's reactivity and metabolic profile.[3] Compounds with similar structures are known irritants.[4][5]
-
Cyclobutane Ring: While relatively stable compared to cyclopropane, the cyclobutane ring possesses significant ring strain, which can influence its reactivity under certain conditions.[6][7]
Based on close structural analogs like 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride, we must assume this compound may be harmful if swallowed, and causes skin, eye, and respiratory irritation.[8] Therefore, a conservative and stringent approach to personal protection is mandatory.
The Three Pillars of Protection: Controls and Equipment
A robust safety plan relies on a multi-layered defense. We will structure our approach around the established hierarchy of controls: Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source. For this compound, the primary risk is the inhalation of fine powder or aerosols and contact with skin and eyes.
-
Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed inside a certified chemical fume hood.[5][9] This is non-negotiable. A fume hood ensures that any airborne particles are captured and exhausted away from your breathing zone.
-
Safety Shower & Eyewash Station: An accessible and regularly tested safety shower and eyewash station is required in the immediate vicinity of the work area.[10][11] Familiarize yourself with their operation before you begin work.
Administrative Controls: Safe Work Practices
These are the procedures and policies that dictate how work is to be performed safely.
-
Risk Assessment: Before any new procedure, conduct a formal risk assessment to identify potential hazards and establish mitigation strategies.[1][2][12]
-
Restricted Access: Clearly designate the area where the compound is being handled. Only trained personnel directly involved in the experiment should be present.
-
No Unattended Operations: Never leave an active experiment involving this compound unattended.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[13] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][13]
Personal Protective Equipment (PPE): Your Final Barrier
PPE is essential, but it is the last line of defense after engineering and administrative controls have been implemented. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing/Transferring Solid | Safety goggles with side-shields and a full-face shield.[10] | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[14] | Required. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[2][11] | Fully-buttoned lab coat, long pants, and closed-toe shoes. |
| Working with Dilute Solutions | Safety goggles with side-shields.[10] | Compatible chemical-resistant gloves (e.g., nitrile).[9] | Not typically required if handled exclusively within a fume hood. | Fully-buttoned lab coat, long pants, and closed-toe shoes. |
| Potential for Splash/Aerosol | Safety goggles with side-shields and a full-face shield. | Chemical-resistant gloves (e.g., nitrile or neoprene).[15] | Recommended. A full-face respirator provides both eye and respiratory protection.[16] | Chemical-resistant apron or coveralls over a lab coat.[14][15] |
Detailed PPE Specifications:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[10] When handling the solid powder or there is a risk of splashing, a full-face shield must be worn over the goggles.[16]
-
Hand Protection: Use compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice.[15] Always inspect gloves for tears or punctures before use.[9] Use proper removal techniques to avoid contaminating your skin.[9] For extended operations or when handling larger quantities, consider heavier-duty gloves like neoprene.
-
Body Protection: A flame-resistant lab coat, buttoned completely, is the minimum requirement. Ensure it has long sleeves. Wear long pants and fully enclosed, chemical-resistant shoes.[14] Do not wear shorts, skirts, or open-toed shoes in the laboratory.
-
Respiratory Protection: Due to the risk of respiratory irritation, a NIOSH-approved respirator is necessary when handling the powder outside of a glovebox.[11] The specific cartridge type should be selected based on a full hazard assessment, but will typically include protection against organic vapors and particulates.[17]
Step-by-Step Handling and Disposal Workflow
This workflow provides a systematic approach to safely managing the entire lifecycle of your experiment, from preparation to disposal.
Caption: Workflow for Handling this compound.
Emergency Procedures: Immediate, Corrective Actions
Preparation for unexpected events is a hallmark of a professional laboratory.
-
Skin Contact: Immediately remove all contaminated clothing.[9][10] Flush the affected area with copious amounts of water for at least 15 minutes.[2][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air at once.[2][9] If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9][10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: In case of a small spill, contain the material with an inert absorbent (e.g., sand or vermiculite), scoop it into a designated hazardous waste container, and decontaminate the area.[13][18] For large spills, evacuate the laboratory immediately and alert emergency personnel.[10][19]
Decontamination and Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including the compound itself, contaminated gloves, bench paper, and pipette tips, must be treated as hazardous waste.
-
Disposal: Dispose of chemical waste in clearly labeled, sealed containers.[13] Follow all local, state, and federal regulations for hazardous waste disposal.[9] A common method for compounds of this nature is incineration by a licensed chemical disposal service.[11][18] Do not discharge into drains or the environment.[9][11]
-
Decontamination: Thoroughly wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
By adhering to these rigorous safety and handling protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. Treat every chemical with respect, and let a culture of safety guide your scientific discovery.
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
- Cy 5 amine hydrochloride-SDS-MedChemExpress.
- 1505769-34-5|1-(Difluoromethyl)cyclobutan-1-amine|BLD Pharm.
- 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride - Apollo Scientific.
- Personal Protective Equipment (PPE) - CHEMM.
- 6 - Safety Data Sheet.
- Personal Protective Equipment | US EPA.
- SAFETY DATA SHEET - Fisher Scientific.
- The application of cyclobutane derivatives in organic synthesis - ResearchGate.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- What to do in a chemical emergency - GOV.UK.
- Safety Data Sheet - Fluorochem.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
- Safety Data Sheet - Fluorochem.
- What to Do in a Chemical Emergency - CDC.
- SAFETY DATA SHEET - TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet - Cayman Chemical.
- Cyclobutane – Knowledge and References - Taylor & Francis.
- 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride | C4H8ClF2N | CID 91663075.
- Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications.
- The 18 F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed.
- Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis | Request PDF - ResearchGate.
- CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… - CymitQuimica.
- Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - ChemicalBook.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. The 18F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride | C4H8ClF2N | CID 91663075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. biosynth.com [biosynth.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. velsafe.com [velsafe.com]
- 16. epa.gov [epa.gov]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. gov.uk [gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
